molecular formula C19H39NO B166831 Tridemorph CAS No. 81412-43-3

Tridemorph

Número de catálogo: B166831
Número CAS: 81412-43-3
Peso molecular: 297.5 g/mol
Clave InChI: YTOPFCCWCSOHFV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tridemorph, also known as calixin or basf 220F, belongs to the class of organic compounds known as morpholines. These are organic compounds containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a potentially toxic compound.
2,6-dimethyl-4-tridecylmorpholine is a member of the class of morpholines that is 2,6-dimethylmorpholine in which the hydrogen attached to the nitrogen is replaced by a tridecyl group. The configuration at positions 2 and 6 is unknown or unspecified. It has a role as an antifungal agrochemical. It is a member of morpholines and a tertiary amino compound.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,6-dimethyl-4-tridecylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-16-18(2)21-19(3)17-20/h18-19H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOPFCCWCSOHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCN1CC(OC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041376
Record name 2,6-Dimethyl-4-tridecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24602-86-6, 81412-43-3
Record name 2,6-Dimethyl-4-tridecylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24602-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tridemorph [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024602866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridemorph [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081412433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridemorph
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Dimethyl-4-tridecylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tridemorph
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.119
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tridemorph
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Tridemorph
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031810
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tridemorph's Impact on Ergosterol Biosynthesis: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a morpholine fungicide, is a potent inhibitor of ergosterol biosynthesis in fungi, a pathway critical for cell membrane integrity and function. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its dual inhibition of two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. The consequential disruption of the normal sterol profile, leading to the accumulation of aberrant sterol intermediates, is detailed. This document summarizes available quantitative data on enzyme inhibition and alterations in fungal sterol composition, outlines relevant experimental methodologies, and provides visual representations of the biochemical pathways and experimental workflows involved.

Introduction

Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthesis of ergosterol is a complex, multi-step process that serves as a primary target for many antifungal agents. This compound, a systemic fungicide belonging to the morpholine class, effectively controls a broad spectrum of fungal pathogens by disrupting this vital pathway.[3] Its mode of action involves the specific inhibition of two enzymes in the later stages of ergosterol biosynthesis, leading to a fungistatic or fungicidal effect.[4][5] Understanding the precise molecular interactions and their consequences is paramount for the development of new antifungal strategies and for managing the emergence of resistance.

Mechanism of Action: Dual Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal activity by inhibiting two critical enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase (ERG24) and sterol Δ8→Δ7-isomerase (ERG2).[4][5] While both enzymes are targeted, evidence suggests that this compound has a more pronounced inhibitory effect on the sterol Δ8→Δ7-isomerase.[3]

The inhibition of these enzymes disrupts the normal sequence of sterol synthesis, leading to the depletion of ergosterol and the accumulation of specific, non-functional sterol intermediates within the fungal cell membrane.[1][6] The primary accumulated sterol is often ignosterol (ergosta-8,14-dienol), along with other Δ8-sterols.[1] The incorporation of these aberrant sterols into the cell membrane alters its physicochemical properties, leading to increased permeability, dysfunction of membrane-associated enzymes, and ultimately, inhibition of fungal growth.[6][7]

Inhibition of Sterol Δ14-Reductase (ERG24)

Sterol Δ14-reductase catalyzes the reduction of the C14-15 double bond in sterol precursors. The inhibition of this enzyme by this compound is a key component of its antifungal action.[4]

Inhibition of Sterol Δ8→Δ7-Isomerase (ERG2)

The primary target of this compound is believed to be the sterol Δ8→Δ7-isomerase, which is responsible for the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring.[3][5] This inhibition leads to the characteristic accumulation of Δ8-sterols.[1]

Quantitative Data

Precise quantitative data on the inhibitory activity of this compound against fungal sterol Δ14-reductase and sterol Δ8→Δ7-isomerase is limited in publicly available literature. However, some key data points provide insight into its potency.

Enzyme Inhibition Data
CompoundTarget EnzymeOrganism/SystemIC50 ValueReference
This compoundSterol Δ8→Δ7-isomerase (EBP)Human, recombinant0.015-54 µM[8]

Note: The provided IC50 value is for the human ortholog of the fungal enzyme. Specific IC50 values for fungal enzymes were not available in the searched literature.

Effects on Fungal Sterol Composition

Experimental Protocols

The following sections outline the general methodologies used to investigate the mechanism of action of this compound.

Fungal Sterol Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and analysis of sterols from fungal cultures.

1. Fungal Culture and Treatment:

  • Grow the desired fungal strain in an appropriate liquid medium to the mid-logarithmic phase.

  • Introduce this compound at various concentrations (including a solvent control) and continue incubation for a specified period.

  • Harvest the fungal mycelium by filtration or centrifugation.

2. Lipid Extraction:

  • Saponify the fungal cells by refluxing with alcoholic potassium hydroxide (e.g., 6% KOH in methanol) for 1-2 hours at 80°C. This process hydrolyzes esterified sterols.

  • After cooling, extract the non-saponifiable lipids (including free sterols) with an organic solvent such as n-hexane or petroleum ether. Repeat the extraction multiple times to ensure complete recovery.

  • Pool the organic phases and wash with distilled water to remove residual alkali.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under a stream of nitrogen.

3. Derivatization:

  • To increase the volatility and thermal stability of the sterols for GC analysis, derivatize the hydroxyl groups. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate the dried lipid extract with the silylating agent at 60-70°C for at least 30 minutes.[10]

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).

  • Use a temperature program that allows for the separation of different sterol isomers.

  • The eluting compounds are introduced into a mass spectrometer for identification and quantification.

  • Identify individual sterols based on their retention times and comparison of their mass spectra with known standards and spectral libraries.

  • Quantify the sterols by integrating the peak areas of specific ions and comparing them to the peak area of an internal standard.

In Vitro Enzyme Assays

4.2.1. Sterol Δ14-Reductase Assay (General Approach):

  • Enzyme Source: Prepare a microsomal fraction from the fungus of interest, as this is where the enzyme is located.

  • Substrate: Use a radiolabeled or fluorescently tagged Δ8,14-sterol precursor (e.g., ergosta-8,14-dien-3β-ol).[11]

  • Assay Conditions: Incubate the microsomal fraction with the substrate in a suitable buffer containing necessary cofactors, such as NADPH.

  • Inhibition Studies: Perform the assay in the presence of varying concentrations of this compound.

  • Product Detection: After a defined incubation period, stop the reaction and extract the lipids. Separate the substrate from the product (the Δ8-sterol) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of product formed by measuring radioactivity or fluorescence. Calculate the percentage of inhibition at each this compound concentration to determine the IC50 value.

4.2.2. Sterol Δ8→Δ7-Isomerase Assay (General Approach):

  • Enzyme Source: Utilize a microsomal preparation from the target fungus.

  • Substrate: Use a radiolabeled or fluorescently labeled Δ8-sterol substrate.

  • Assay Conditions: Incubate the enzyme preparation with the substrate in an appropriate buffer.

  • Inhibition Analysis: Include a range of this compound concentrations in the assay mixtures.

  • Product Separation and Detection: Separate the resulting Δ7-sterol product from the unreacted Δ8-sterol substrate using techniques like TLC or HPLC.

  • Activity Measurement: Quantify the product and calculate the enzyme activity and the extent of inhibition by this compound to determine the IC50.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Sites of Action

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Post-Lanosterol) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylation Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Δ14-Reductase (ERG24) Accumulation1 Accumulation of Ignosterol and other Δ8,14-sterols 4,4-dimethyl-cholesta-8,14,24-trienol->Accumulation1 Episterol Episterol Fecosterol->Episterol Δ8->Δ7-Isomerase (ERG2) Accumulation2 Accumulation of Δ8-sterols Fecosterol->Accumulation2 Ergosterol Ergosterol Episterol->Ergosterol Tridemorph_Reductase This compound Tridemorph_Reductase->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits ERG24 Tridemorph_Isomerase This compound Tridemorph_Isomerase->Fecosterol Inhibits ERG2

Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibitory action.

Experimental Workflow for Fungal Sterol Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fungal_Culture 1. Fungal Culture and this compound Treatment Harvesting 2. Mycelium Harvesting Fungal_Culture->Harvesting Saponification 3. Saponification (Alkaline Hydrolysis) Harvesting->Saponification Extraction 4. Lipid Extraction (n-Hexane) Saponification->Extraction Derivatization 5. Silylation (BSTFA/TMCS) Extraction->Derivatization GC_MS 6. GC-MS Analysis Derivatization->GC_MS Identification 7. Sterol Identification (Retention Time & Mass Spectra) GC_MS->Identification Quantification 8. Sterol Quantification (Internal Standard) Identification->Quantification

Caption: Workflow for the analysis of fungal sterols by GC-MS.

Conclusion

This compound's efficacy as a fungicide is rooted in its specific and dual inhibition of sterol Δ14-reductase and sterol Δ8→Δ7-isomerase within the ergosterol biosynthesis pathway. This targeted disruption leads to the depletion of essential ergosterol and the toxic accumulation of aberrant sterol intermediates, ultimately compromising fungal cell membrane integrity and inhibiting growth. While the qualitative mechanism is well-established, a greater body of quantitative data on enzyme inhibition in fungal species and detailed sterol profiling would further enhance our understanding and aid in the development of next-generation antifungal agents. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the nuanced effects of this compound and other ergosterol biosynthesis inhibitors.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Tridemorph Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a systemic fungicide belonging to the morpholine class, is a cornerstone in the management of various fungal diseases in agriculture, notably powdery mildew in cereals. Its fungicidal activity stems from the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This compound is commercially available as a mixture of cis- and trans-isomers of 2,6-dimethyl-4-tridecylmorpholine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of these isomers. Detailed experimental protocols for their separation and analysis are presented, alongside a depiction of the ergosterol biosynthesis pathway and the specific points of inhibition by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Structure of this compound Isomers

This compound is the common name for the fungicide whose primary active ingredient is 2,6-dimethyl-4-tridecylmorpholine. The presence of two methyl groups at the C-2 and C-6 positions of the morpholine ring results in the existence of stereoisomers. The commercial product is typically a mixture of the cis- and trans-diastereomers.

  • cis-Isomer: (2R,6S)-2,6-dimethyl-4-tridecylmorpholine

  • trans-Isomer: (2R,6R)-2,6-dimethyl-4-tridecylmorpholine and its enantiomer (2S,6S)-2,6-dimethyl-4-tridecylmorpholine

The chemical structures of these isomers are depicted below.

Table 1: Chemical Identification of this compound Isomers

Identifiercis-(2R,6S)-2,6-dimethyl-4-tridecylmorpholinetrans-(2R,6R)-2,6-dimethyl-4-tridecylmorpholineTechnical this compound (Mixture)
IUPAC Name (2R,6S)-2,6-dimethyl-4-tridecylmorpholine(2R,6R)-2,6-dimethyl-4-tridecylmorpholine2,6-Dimethyl-4-tridecylmorpholine
CAS Number 56048-48-7[1]56048-49-8[2]24602-86-6[3]
Molecular Formula C₁₉H₃₉NO[1]C₁₉H₃₉NO[2]C₁₉H₃₉NO[4]
Molecular Weight 297.52 g/mol [1]297.52 g/mol [2]297.52 g/mol [4]

Diagram 1: Chemical Structures of this compound Isomers

G cluster_cis cis-(2R,6S)-2,6-dimethyl-4-tridecylmorpholine cluster_trans trans-(2R,6R)-2,6-dimethyl-4-tridecylmorpholine cis_structure cis_structure trans_structure trans_structure

Caption: 2D structures of cis- and trans-Tridemorph isomers.

Physicochemical Properties

The physicochemical properties of the individual this compound isomers are not extensively documented in publicly available literature. The data presented below primarily pertains to the technical mixture of this compound. Where available, computed data for the individual isomers from reputable chemical databases are included.

Table 2: Physicochemical Properties of this compound

PropertyTechnical this compound (Mixture)cis-Isomer (Computed)trans-Isomer (Computed)
Boiling Point 134 °C at 0.5 mmHg[4]--
Melting Point < 25 °C[3]--
Density 0.86 g/cm³[4]--
Water Solubility 0.01% at room temperature[4]--
Vapor Pressure 1.27 x 10⁻² Pa at 20 °C[4]--
logP (Octanol-Water Partition Coefficient) -6.96.9

Biological Activity and Mode of Action

This compound's fungicidal activity is attributed to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5][6] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway:

  • Sterol Δ¹⁴-reductase: This enzyme is responsible for the reduction of the double bond at position 14 of the sterol precursor.

  • Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from position 8 to position 7 in the sterol ring.

Inhibition of these enzymes leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the structure and function of the fungal cell membrane and inhibiting fungal growth.[5] While data on the specific activity of individual isomers is scarce, it is a common phenomenon in chiral pesticides that one stereoisomer exhibits significantly higher biological activity than the others.[7]

Diagram 2: Ergosterol Biosynthesis Pathway and this compound Inhibition

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol FF_MAS 14-demethylation Lanosterol->FF_MAS Ignosterol Ignosterol (Accumulates) FF_MAS->Ignosterol Sterol_reductase Sterol Δ14-reductase Ignosterol->Sterol_reductase Fecosterol Fecosterol Sterol_reductase->Fecosterol Sterol_isomerase Sterol Δ8→Δ7-isomerase Fecosterol->Sterol_isomerase Episterol Episterol Sterol_isomerase->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Sterol_reductase Inhibits This compound->Sterol_isomerase Inhibits

Caption: Simplified ergosterol biosynthesis pathway highlighting this compound's points of inhibition.

Experimental Protocols

Separation of this compound Isomers

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

  • Column: A chiral stationary phase (CSP) column is essential for the separation of stereoisomers. Columns such as those based on polysaccharide derivatives (e.g., cellulose or amylose carbamates) are often effective.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used for normal-phase chiral separations. The ratio of the solvents needs to be optimized to achieve baseline separation of the isomers.

  • Flow Rate: A flow rate appropriate for the column dimensions should be used. For preparative columns, this will be significantly higher than for analytical columns.

  • Detection: A UV detector is commonly used for monitoring the elution of the isomers.

  • Sample Preparation: The technical this compound mixture is dissolved in a suitable solvent, filtered, and injected onto the column.

  • Fraction Collection: Fractions corresponding to the separated cis- and trans-isomer peaks are collected.

  • Purity Analysis: The purity of the collected fractions should be confirmed using an analytical HPLC method.

Quantification of this compound Residues

A common method for the quantification of this compound residues in various matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methodology: LC-MS/MS Analysis

  • Sample Extraction: The sample (e.g., fruit, tea) is homogenized and extracted with an organic solvent such as acetonitrile or acetone.[8][9]

  • Cleanup: The extract may be subjected to a cleanup step using solid-phase extraction (SPE) with a cartridge like aminopropyl (NH₂) to remove interfering matrix components.[9]

  • LC Separation: The cleaned-up extract is injected into an LC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is used to separate this compound from other components.

  • MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is typically ionized using electrospray ionization (ESI) in positive mode. Specific precursor-to-product ion transitions are monitored for quantification and confirmation.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared using standards of known concentrations.[8]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the study of fungicide isomers, from separation to biological evaluation.

Diagram 3: Experimental Workflow for this compound Isomer Analysis

G cluster_separation Isomer Separation cluster_analysis Physicochemical & Structural Analysis cluster_bioassay Biological Activity Evaluation Tech_this compound Technical this compound (cis/trans mixture) Prep_HPLC Preparative HPLC (Chiral Stationary Phase) Tech_this compound->Prep_HPLC cis_Isomer Pure cis-Isomer Prep_HPLC->cis_Isomer trans_Isomer Pure trans-Isomer Prep_HPLC->trans_Isomer Purity_Analysis Purity Analysis (Analytical HPLC) cis_Isomer->Purity_Analysis In_vitro_Assay In vitro Assay (EC50 determination) cis_Isomer->In_vitro_Assay trans_Isomer->Purity_Analysis trans_Isomer->In_vitro_Assay Structure_Elucidation Structure Elucidation (NMR, Mass Spec) Purity_Analysis->Structure_Elucidation Fungal_Culture Fungal Culture (e.g., Erysiphe graminis) Fungal_Culture->In_vitro_Assay In_vivo_Assay In vivo Assay (Greenhouse/Field trials) In_vitro_Assay->In_vivo_Assay

Caption: A generalized workflow for the separation, analysis, and biological testing of this compound isomers.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound isomers. While there is a significant body of research on the technical mixture of this compound, a notable gap exists in the literature concerning the specific physicochemical properties and comparative fungicidal activities of the individual cis- and trans-isomers. The provided experimental outlines offer a starting point for researchers aiming to isolate and characterize these isomers. Further research into the enantioselective biological activity of this compound would be invaluable for optimizing its application in agriculture and for the development of more effective and environmentally benign fungicides.

References

The Genesis and Scientific Deep Dive into Tridemorph: A Systemic Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the History, Discovery, and Mechanism of Action of a Pioneering Morpholine Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of Tridemorph, a pioneering systemic fungicide. Developed by BASF in the 1960s and commercialized under the trade name Calixin, this compound marked a significant advancement in the control of powdery mildew and other fungal diseases in economically important crops. This document delves into the scientific underpinnings of its fungicidal activity, focusing on its role as a potent inhibitor of ergosterol biosynthesis. Detailed experimental methodologies that were pivotal in elucidating its mode of action are presented, alongside quantitative data on its efficacy. Furthermore, this guide utilizes graphical representations to illustrate the biochemical pathways affected by this compound and the experimental workflows employed in its scientific investigation.

A Historical Perspective: The Dawn of Systemic Fungicides

The mid-20th century witnessed a paradigm shift in agricultural disease management with the advent of systemic fungicides. Unlike their contact-based predecessors, these compounds could be absorbed and translocated within the plant, offering protection to new growth and combating established infections. It was within this innovative climate that BASF, a German chemical company, embarked on research that would lead to the development of the morpholine class of fungicides.[1][2][3][4][5]

This compound emerged from these extensive research and development efforts in the 1960s.[1][2][3][4][6][7] First registered in Germany in 1969, it was introduced to the market as Calixin.[1] This novel compound demonstrated exceptional efficacy against a range of phytopathogenic fungi, most notably Erysiphe graminis, the causal agent of powdery mildew in cereals.[2][6] Its systemic properties, allowing for both protective and curative action, made it a valuable tool for farmers worldwide.[1]

The Chemistry of Control: Synthesis and Formulation

This compound, chemically known as 2,6-dimethyl-4-tridecylmorpholine, is a synthetic organic compound. The commercial production of this compound typically involves a one-step catalytic reaction between tridecanol and 2,6-dimethylmorpholine.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound through the catalytic reaction of tridecanol and 2,6-dimethylmorpholine.

Materials:

  • Tridecanol

  • 2,6-dimethylmorpholine

  • Suitable catalyst (e.g., a supported metal catalyst)

  • Nitrogen gas

  • Hydrogen gas

  • Reaction vessel equipped with heating, stirring, and a dropping funnel

  • Rectification apparatus

Procedure:

  • Catalyst Activation: Add tridecanol and the catalyst to the reactor.

  • Inert Atmosphere: Purge the reactor with nitrogen and then hydrogen to create an inert atmosphere.

  • Heating: Heat the mixture to a temperature sufficient to activate the catalyst.

  • Addition of Reactant: Further increase the temperature while adding 2,6-dimethylmorpholine dropwise.

  • Reaction: Maintain the elevated temperature and continue stirring until the reaction is complete.

  • Separation: Allow the mixture to settle, then separate the catalyst from the liquid phase.

  • Purification: Purify the resulting filtrate through rectification to obtain the final this compound product.[1]

This compound is typically formulated as an emulsifiable concentrate (EC) for agricultural application.[3]

Mechanism of Action: Disrupting the Fungal Cell Membrane

The fungicidal efficacy of this compound lies in its ability to disrupt the integrity of the fungal cell membrane by inhibiting the biosynthesis of ergosterol, a vital sterol component unique to fungi. This targeted action provides a degree of selectivity, minimizing its impact on host plants.

The Ergosterol Biosynthesis Pathway: A Fungal Achilles' Heel

Ergosterol plays a crucial role in maintaining the fluidity, permeability, and function of fungal cell membranes. Its biosynthesis is a complex, multi-step process, making it an attractive target for antifungal agents.

Dual-Enzyme Inhibition: The Key to this compound's Potency

This compound exerts its inhibitory effect on two key enzymes within the ergosterol biosynthesis pathway:

  • Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

  • Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[8][9][10][11]

Inhibition of these enzymes leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol in the fungal cell membrane. This disruption of membrane structure and function ultimately results in the cessation of fungal growth and cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 C14-demethylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Δ14-reduction Inhibition_Point_1 Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Δ8->Δ7 isomerization Inhibition_Point_2 Ergosterol Ergosterol Intermediate_3->Ergosterol This compound This compound This compound->Inhibition_Point_1 This compound->Inhibition_Point_2

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Elucidating the Mechanism: Key Experimental Approaches

The determination of this compound's mode of action was the result of meticulous scientific investigation employing a variety of experimental techniques.

Fungicidal Activity Assays

The initial assessment of this compound's efficacy involved in vitro and in vivo fungicidal activity assays.

Experimental Protocol: In Vitro Fungicidal Activity Assay (Agar Dilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) and the effective concentration for 50% growth inhibition (EC50) of this compound against various fungal pathogens.

Materials:

  • Pure this compound compound

  • Appropriate fungal culture medium (e.g., Potato Dextrose Agar - PDA)

  • Cultures of target fungal pathogens

  • Sterile petri dishes

  • Solvent for this compound (e.g., ethanol or acetone)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Serial Dilutions: Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

  • Media Preparation: Incorporate the different concentrations of this compound into molten agar medium.

  • Plating: Pour the amended agar into sterile petri dishes and allow to solidify.

  • Inoculation: Place a standardized inoculum (e.g., a mycelial plug or spore suspension) of the target fungus at the center of each plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth.

  • Data Collection: Measure the radial growth of the fungal colony over time.

  • Analysis: Calculate the percentage of growth inhibition for each concentration compared to a control (no fungicide). Determine the MIC (the lowest concentration with no visible growth) and calculate the EC50 value using probit analysis or other suitable statistical methods.[12][13][14]

Fungicidal_Activity_Workflow Start Start Prepare_Tridemorph_Stock Prepare this compound Stock Solution Start->Prepare_Tridemorph_Stock Serial_Dilutions Perform Serial Dilutions Prepare_Tridemorph_Stock->Serial_Dilutions Incorporate_into_Agar Incorporate into Molten Agar Serial_Dilutions->Incorporate_into_Agar Pour_Plates Pour into Petri Dishes Incorporate_into_Agar->Pour_Plates Inoculate_Fungus Inoculate with Target Fungus Pour_Plates->Inoculate_Fungus Incubate Incubate at Optimal Temperature Inoculate_Fungus->Incubate Measure_Growth Measure Fungal Colony Growth Incubate->Measure_Growth Analyze_Data Calculate % Inhibition, MIC, and EC50 Measure_Growth->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining in vitro fungicidal activity.

Sterol Profile Analysis

To investigate the impact of this compound on sterol biosynthesis, researchers analyzed the sterol composition of fungal cells treated with the fungicide.

Experimental Protocol: Fungal Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the sterol composition of fungal cells treated with this compound.

Materials:

  • Fungal culture treated with this compound

  • Control fungal culture (untreated)

  • Saponification reagent (e.g., methanolic potassium hydroxide)

  • Extraction solvent (e.g., n-hexane or diethyl ether)

  • Derivatization agent (e.g., BSTFA)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Harvest and Lyse Cells: Harvest fungal mycelia and lyse the cells.

  • Saponification: Saponify the total lipids to release free sterols.

  • Extraction: Extract the non-saponifiable lipids (containing sterols) with an organic solvent.

  • Derivatization: Convert the sterols into their trimethylsilyl (TMS) ether derivatives to improve their volatility for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different sterol components based on their boiling points and interactions with the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification and quantification.[11][15][16][17][18][19][20]

  • Data Analysis: Compare the sterol profiles of the this compound-treated and control samples to identify the accumulation of specific sterol intermediates and the depletion of ergosterol.

Sterol_Analysis_Workflow Start Start Harvest_Cells Harvest Fungal Cells (Treated & Control) Start->Harvest_Cells Saponification Saponify Lipids Harvest_Cells->Saponification Extraction Extract Non-saponifiable Lipids (Sterols) Saponification->Extraction Derivatization Derivatize Sterols (e.g., TMS ethers) Extraction->Derivatization GCMS_Analysis Analyze by GC-MS Derivatization->GCMS_Analysis Data_Analysis Compare Sterol Profiles GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for fungal sterol analysis by GC-MS.

Enzyme Inhibition Assays

To pinpoint the specific enzymatic targets of this compound, in vitro enzyme inhibition assays were conducted.

Experimental Protocol: Sterol Δ14-Reductase and Δ8→Δ7-Isomerase Inhibition Assay

Objective: To measure the inhibitory effect of this compound on the activity of sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.

Materials:

  • Microsomal fractions from fungal cells (containing the enzymes)

  • Radiolabeled sterol substrates for each enzyme

  • This compound at various concentrations

  • Cofactors (e.g., NADPH)

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Isolate microsomal fractions from fungal protoplasts.

  • Assay Mixture: Prepare a reaction mixture containing the microsomal fraction, a radiolabeled substrate specific for the enzyme of interest, and necessary cofactors.

  • Inhibition: Add this compound at a range of concentrations to the assay mixtures.

  • Incubation: Incubate the mixtures to allow the enzymatic reaction to proceed.

  • Extraction and Separation: Stop the reaction and extract the sterols. Separate the substrate from the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Analysis: Calculate the percentage of enzyme inhibition at each this compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).[9][10][21][22]

Quantitative Efficacy of this compound

The following table summarizes the reported efficacy of this compound against various phytopathogenic fungi. It is important to note that EC50 values can vary depending on the specific fungal isolate, experimental conditions, and assay method.

Fungal SpeciesDiseaseCropEC50 (µg/mL)Reference
Blumeria graminis f. sp. hordeiPowdery MildewBarley0.1 - 1.0[23]
Mycosphaerella fijiensisBlack SigatokaBanana0.5 - 2.0[2]
Erysiphe betaePowdery MildewSugar Beet~1.5[13]
Sphaerotheca fuligineaPowdery MildewCucumber~2.0[13]
Uncinula necatorPowdery MildewGrape1.0 - 5.0[13]

Conclusion

This compound stands as a testament to the power of targeted chemical intervention in crop protection. Its discovery by BASF in the 1960s provided a much-needed systemic solution for the control of devastating fungal diseases. The elucidation of its mechanism of action, the dual inhibition of sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, has not only explained its potent fungicidal activity but has also contributed significantly to our understanding of fungal biochemistry. The experimental protocols detailed in this guide highlight the rigorous scientific process that underpins the development of effective and selective agrochemicals. While newer fungicides have since been developed, the legacy of this compound continues to inform the design and discovery of the next generation of crop protection agents.

References

Tridemorph as a Sterol Biosynthesis Inhibitor in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tridemorph, a morpholine-based systemic fungicide, serves as a potent inhibitor of ergosterol biosynthesis in fungi. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its enzymatic targets within the sterol biosynthetic pathway and the resultant impact on fungal cell membrane integrity. The document summarizes available data, details relevant experimental methodologies, and provides visual representations of the key pathways and workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and its Antifungal Role

This compound [(2,6-dimethyl-4-tridecylmorpholine)] is a systemic fungicide with both protective and eradicant properties.[1][2] It is primarily used to control a variety of fungal pathogens, including powdery mildew (Erysiphe graminis) in cereals.[2][3] Its efficacy stems from its ability to disrupt the biosynthesis of ergosterol, the principal sterol in fungal cell membranes, which is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The Ergosterol Biosynthesis Pathway: The Target of this compound

The ergosterol biosynthesis pathway is a complex, multi-step process vital for fungal survival. This pathway represents a key target for many antifungal agents due to the differences between fungal and mammalian sterol biosynthesis. This compound acts on the later stages of this pathway, specifically targeting enzymes involved in the modification of the sterol nucleus.

The primary mode of action of this compound is the inhibition of two key enzymes in the ergosterol biosynthesis pathway:

  • Sterol Δ8→Δ7-isomerase (ERG2): This is considered the primary target of this compound.[3] Inhibition of this enzyme leads to the accumulation of Δ8-sterols, which are unable to fulfill the functions of ergosterol, thereby disrupting cell membrane integrity.[4]

  • Sterol Δ14-reductase (ERG24): this compound also exhibits inhibitory activity against this enzyme, which is responsible for the reduction of the C14-15 double bond.[5] This inhibition contributes to the accumulation of sterol intermediates with a double bond at the C14 position.

The dual inhibition of these enzymes leads to a significant disruption of the normal sterol profile in the fungal cell membrane, resulting in altered membrane fluidity and permeability, and ultimately, the inhibition of fungal growth.

Signaling Pathway of Ergosterol Biosynthesis Inhibition by this compound

The following diagram illustrates the key steps in the late-stage ergosterol biosynthesis pathway and highlights the points of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ignosterol 14-demethyl lanosterol (Ignosterol) Lanosterol->Ignosterol CYP51 (14α-demethylase) Fecosterol Fecosterol (Δ8,24-ergostadienol) Ignosterol->Fecosterol Δ14-reductase (ERG24) Episterol Episterol (Δ7,24-ergostadienol) Fecosterol->Episterol Δ8→Δ7-isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Tridemorph_R This compound Tridemorph_R->Ignosterol Inhibits Tridemorph_I This compound Tridemorph_I->Fecosterol Inhibits invis1 invis2

Caption: Ergosterol biosynthesis pathway showing this compound's inhibition points.

Quantitative Data on this compound's Efficacy

Parameter Description Typical Range of Values (if available) Significance
IC50 (μg/mL or μM) The concentration of this compound that inhibits the growth of a fungal species by 50%.Varies significantly depending on the fungal species and testing conditions.Indicates the potency of the fungicide against a specific pathogen.
MIC (μg/mL or μM) The minimum concentration of this compound that completely inhibits the visible growth of a fungus.Generally higher than the IC50 value.Provides a measure of the fungicidal or fungistatic activity.
Ki (μM or nM) The inhibition constant for the binding of this compound to its target enzymes (Δ8→Δ7-isomerase and Δ14-reductase).Data not widely available in public databases.A direct measure of the affinity of the inhibitor for its target enzyme.
% Sterol Composition Change The percentage change in the levels of ergosterol and precursor sterols (e.g., Δ8-sterols) upon treatment with this compound.Significant decrease in ergosterol and accumulation of precursor sterols are expected.Confirms the mode of action by demonstrating the biochemical consequences of enzyme inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the role of this compound as a sterol biosynthesis inhibitor.

Determination of Antifungal Susceptibility (IC50)

5.1.1 Agar Dilution Method

This method determines the concentration of a fungicide that inhibits fungal growth by 50%.

Protocol:

  • Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and autoclave.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution to obtain a range of concentrations.

  • Plate Preparation: Add a specific volume of each this compound dilution to molten agar to achieve the desired final concentrations. Pour the amended agar into Petri dishes and allow them to solidify. Include a control plate with the solvent only.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate has reached a significant diameter.

  • Data Collection: Measure the diameter of the fungal colony on each plate.

  • IC50 Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using regression analysis.

5.1.2 Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_media Prepare Agar Medium start->prep_media prep_stock Prepare this compound Stock Solution prep_media->prep_stock serial_dil Perform Serial Dilutions prep_stock->serial_dil amend_agar Amend Agar with This compound Dilutions serial_dil->amend_agar inoculate Inoculate Plates with Fungal Mycelia amend_agar->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate end End calculate->end

Caption: Workflow for determining the IC50 of this compound.

Analysis of Fungal Sterol Composition

This protocol outlines the extraction and analysis of sterols from fungal mycelia to determine the effect of this compound on the sterol profile.

Protocol:

  • Fungal Culture and Treatment: Grow the fungus in a liquid medium to the mid-logarithmic phase. Add this compound at a specific concentration (e.g., IC50 value) and continue incubation for a defined period. A control culture without this compound should be run in parallel.

  • Mycelia Harvesting: Harvest the mycelia by filtration and wash with sterile distilled water. Lyophilize the mycelia.

  • Saponification: To a known weight of lyophilized mycelia, add a solution of alcoholic potassium hydroxide (e.g., 6% KOH in 80% ethanol). Incubate at 80°C for 1-2 hours to hydrolyze steryl esters.

  • Sterol Extraction: After cooling, add water and a non-polar solvent (e.g., n-hexane or petroleum ether). Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase containing the non-saponifiable lipids (sterols). Repeat the extraction twice.

  • Drying and Derivatization: Evaporate the pooled organic phases to dryness under a stream of nitrogen. For GC-MS analysis, derivatize the sterols to their trimethylsilyl (TMSi) ethers by adding a silylating agent (e.g., BSTFA with 1% TMCS) and incubating at 60-70°C for 30 minutes.

  • GC-MS Analysis: Analyze the derivatized sterol extract by gas chromatography-mass spectrometry (GC-MS). Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of different sterols.

  • Data Analysis: Identify and quantify the different sterols based on their retention times and mass spectra by comparison with authentic standards and library data.

5.2.1 Experimental Workflow for Fungal Sterol Analysis

Sterol_Analysis_Workflow start Start culture Fungal Culture and This compound Treatment start->culture harvest Harvest and Lyophilize Mycelia culture->harvest saponify Saponification harvest->saponify extract Sterol Extraction with Organic Solvent saponify->extract dry Dry and Derivatize Sterols (TMSi) extract->dry gcms GC-MS Analysis dry->gcms analyze Identify and Quantify Sterols gcms->analyze end End analyze->end

Caption: Workflow for the analysis of fungal sterol composition.

Fungal Sterol Isomerase and Reductase Activity Assays

Detailed protocols for assaying the specific activity of fungal Δ8→Δ7-isomerase and Δ14-reductase are not widely standardized and often require specialized substrates and techniques. The general approach involves the use of radiolabeled or fluorescently tagged substrates and the measurement of product formation.

General Principles:

  • Enzyme Source: Microsomal fractions prepared from fungal protoplasts or heterologously expressed and purified enzymes.

  • Substrate: Radiolabeled (e.g., [3H]- or [14C]-labeled) or fluorescently labeled sterol precursors specific for the enzyme of interest.

  • Reaction: Incubation of the enzyme source with the substrate in a suitable buffer system.

  • Product Separation: Separation of the product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Detection and Quantification: Quantification of the product by liquid scintillation counting (for radiolabeled substrates) or fluorescence detection.

  • Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the enzyme activity and to calculate parameters like IC50 or Ki.

Conclusion

This compound is an effective sterol biosynthesis inhibitor that targets the Δ8→Δ7-isomerase and Δ14-reductase enzymes in the fungal ergosterol biosynthesis pathway. This dual inhibition leads to the accumulation of aberrant sterols and a depletion of ergosterol, ultimately compromising fungal cell membrane function and inhibiting fungal growth. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the antifungal activity and mode of action of this compound and other potential sterol biosynthesis inhibitors. Further research to obtain more comprehensive quantitative data on its efficacy against a wider range of fungal pathogens and its precise inhibitory constants against its target enzymes will be valuable for the development of new and improved antifungal strategies.

References

Molecular formula and weight of N-tridecyl-2,6-dimethylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental evaluation of N-tridecyl-2,6-dimethylmorpholine, a systemic fungicide commonly known as Tridemorph.

Chemical and Physical Properties

N-tridecyl-2,6-dimethylmorpholine is a morpholine derivative with a long alkyl chain, which contributes to its fungicidal activity. Its key quantitative properties are summarized below.

PropertyValueSource
Molecular FormulaC₁₉H₃₉NO[1]
Molecular Weight297.5 g/mol [2]
IUPAC Name2,6-Dimethyl-4-tridecylmorpholine[1]
CAS Number81412-43-3[1]

Mode of Action and Signaling Pathways

The primary mode of action of N-tridecyl-2,6-dimethylmorpholine is the inhibition of ergosterol biosynthesis in fungi, which is an essential component of their cell membranes.[3][4] This disruption of the fungal cell membrane ultimately leads to cell death.

The key enzymatic targets in the ergosterol biosynthesis pathway are:

  • Sterol Δ¹⁴-reductase: This enzyme is involved in the reduction of the double bond at the 14th position of the sterol precursor.

  • Sterol Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the 8th to the 7th position in the sterol ring.[5]

By inhibiting these enzymes, this compound causes an accumulation of abnormal sterol precursors and a depletion of ergosterol, leading to altered membrane fluidity and function, and ultimately inhibiting fungal growth.

In addition to its effects on fungi, N-tridecyl-2,6-dimethylmorpholine has been observed to affect sterol biosynthesis in plants. In plants, it inhibits the enzyme cycloeucalenol-obtusifoliol isomerase , which is involved in the opening of the cyclopropane ring of cyclopropyl sterols.[6][7] This leads to an accumulation of 9β,19-cyclopropyl sterols and a depletion of the normally abundant Δ⁵-sterols.[6][7]

Below is a diagram illustrating the inhibitory action of N-tridecyl-2,6-dimethylmorpholine on the fungal ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition Inhibition of Fungal Ergosterol Biosynthesis by N-tridecyl-2,6-dimethylmorpholine cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol C14-demethylation Fecosterol Fecosterol 14-demethyl-lanosterol->Fecosterol Δ14-reduction Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerization Ergosterol Ergosterol Episterol->Ergosterol N-tridecyl-2,6-dimethylmorpholine N-tridecyl-2,6-dimethylmorpholine N-tridecyl-2,6-dimethylmorpholine->14-demethyl-lanosterol Inhibits Sterol Δ14-reductase N-tridecyl-2,6-dimethylmorpholine->Fecosterol Inhibits Sterol Δ8→Δ7-isomerase Experimental_Workflow Workflow for Plant Sterol Analysis after N-tridecyl-2,6-dimethylmorpholine Treatment cluster_treatment Plant Treatment cluster_analysis Analysis Seedling_Growth Seedling Growth (Wheat or Maize) Treatment Watering with N-tridecyl-2,6-dimethylmorpholine Solution Seedling_Growth->Treatment Control Watering with Fungicide-free Solution Seedling_Growth->Control Harvest Harvest Plant Material (Shoots and Roots) Treatment->Harvest Control->Harvest Extraction Acetone Extraction & Diethyl Ether Partitioning Harvest->Extraction Fractionation Thin-Layer Chromatography (TLC) Extraction->Fractionation Identification Gas Chromatography-Mass Spectrometry (GC-MS) Fractionation->Identification

References

Tridemorph's Fungicidal Activity Spectrum Against Plant Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic morpholine fungicide developed in the 1960s, valued for its efficacy against a range of plant pathogenic fungi.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[2] This technical guide provides a comprehensive overview of this compound's fungicidal activity spectrum, delving into its mechanism of action, quantitative efficacy data against key plant pathogens, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound disrupts the fungal cell membrane by interfering with the ergosterol biosynthesis pathway.[2][3] Specifically, it inhibits two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[4] This dual inhibition leads to the accumulation of aberrant sterol intermediates and a depletion of ergosterol, ultimately compromising cell membrane integrity and function, and leading to fungal cell death.[3]

The ergosterol biosynthesis pathway is a vital process in fungi and a common target for antifungal agents. The pathway can be broadly divided into several stages, starting from acetyl-CoA and culminating in the production of ergosterol. This compound's intervention at the later stages of this pathway makes it a potent and specific inhibitor of fungal growth.

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Sterol Synthesis) cluster_inhibition This compound Inhibition Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylation Ignosterol (ergosta-8,14-dienol) Ignosterol (ergosta-8,14-dienol) 4,4-dimethyl-cholesta-8,14,24-trienol->Ignosterol (ergosta-8,14-dienol) Reduction Sterol_delta14_reductase Sterol Δ14-Reductase (ERG24) Fecosterol (ergosta-8,24(28)-dienol) Fecosterol (ergosta-8,24(28)-dienol) Ignosterol (ergosta-8,14-dienol)->Fecosterol (ergosta-8,24(28)-dienol) Isomerization Fecosterol Fecosterol Episterol (ergosta-7,24(28)-dienol) Episterol (ergosta-7,24(28)-dienol) Fecosterol->Episterol (ergosta-7,24(28)-dienol) Δ8→Δ7 Isomerase (ERG2) Sterol_delta8_7_isomerase Sterol Δ8→Δ7-Isomerase (ERG2) Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Further modifications This compound This compound This compound->Sterol_delta14_reductase Inhibits This compound->Sterol_delta8_7_isomerase Inhibits

Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of this compound.

Fungicidal Activity Spectrum

This compound exhibits a broad spectrum of activity against various plant pathogenic fungi, particularly those belonging to the Ascomycota and Basidiomycota phyla. It is widely used to control diseases in cereals, bananas, tea, and other crops.[1]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound against key plant pathogens. The effective concentration 50 (EC50) and minimum inhibitory concentration (MIC) values are standard measures of fungicide potency.

Table 1: In Vitro Efficacy of this compound (EC50 Values)

Pathogen SpeciesDiseaseHost Plant(s)EC50 (mg/L)Reference(s)
Mycosphaerella fijiensisBlack SigatokaBanana1.225 - 10.01[5]
Erysiphe graminis f. sp. triticiPowdery MildewWheatNot specified[6]
Puccinia calcitrapae var. centaureaeRustSafflowerEffective at various concentrations[7]

Table 2: In Vitro Efficacy of this compound (MIC Values)

Pathogen SpeciesDiseaseHost Plant(s)MIC (µg/mL)Reference(s)
Aspergillus parasiticusAflatoxin productionVariousGrowth inhibited, aflatoxin production enhanced at certain concentrations[8]

Note: The available quantitative data for this compound is not exhaustive in the public domain. The values presented are from specific studies and may vary depending on the fungal isolate, experimental conditions, and formulation of the fungicide.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of a fungicide's efficacy. The following sections outline methodologies for key in vitro and in vivo experiments.

In Vitro Efficacy Assessment: Determination of EC50 and MIC

1. Fungal Isolate Preparation:

  • Culture the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature for its growth.

  • For spore-producing fungi, harvest spores by flooding the agar plate with sterile distilled water containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • Adjust the spore suspension to a standardized concentration (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • For mycelial growth assays, cut mycelial plugs from the leading edge of an actively growing colony using a sterile cork borer.

2. Fungicide Stock Solution and Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Perform serial dilutions of the stock solution in sterile distilled water or the appropriate liquid medium to obtain a range of desired concentrations.

3. Agar Dilution Method (for mycelial growth):

  • Incorporate the different concentrations of this compound into molten agar medium before pouring it into Petri plates.

  • Place a mycelial plug in the center of each agar plate.

  • Include a control plate with no fungicide.

  • Incubate the plates at the optimal temperature for the fungus.

  • Measure the colony diameter at regular intervals until the colony in the control plate reaches a specific size.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

4. Broth Microdilution Method (for MIC determination):

  • Dispense the serially diluted fungicide solutions into the wells of a 96-well microtiter plate.

  • Add the standardized spore suspension to each well.

  • Include a growth control (no fungicide) and a sterility control (no inoculum).

  • Incubate the plates under appropriate conditions.

  • Determine the MIC as the lowest concentration of the fungicide that completely inhibits visible fungal growth.[9][10]

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis A Fungal Isolate Culture B Spore/Mycelial Inoculum Preparation A->B E Agar Dilution Method (Mycelial Growth) B->E F Broth Microdilution Method (MIC) B->F C Fungicide Stock Solution Preparation D Serial Dilutions C->D D->E D->F G Incubation E->G F->G H Measurement of Growth/Inhibition G->H I Calculation of EC50/MIC H->I

Caption: General workflow for in vitro fungicide efficacy testing.

In Vivo Efficacy Assessment: Detached Leaf Assay for Powdery Mildew

1. Plant Material:

  • Grow susceptible host plants (e.g., wheat for Erysiphe graminis) under controlled environmental conditions.

  • Excise healthy, fully expanded leaves.

2. Inoculation and Treatment:

  • Place the detached leaves on a sterile, moist substrate (e.g., water agar) in a Petri dish or a transparent container.

  • Apply different concentrations of this compound to the leaf surfaces using a fine sprayer.

  • Allow the treated leaves to dry.

  • Inoculate the leaves with a fresh source of powdery mildew conidia by gently tapping or brushing infected leaves over the treated leaves.

  • Include untreated, inoculated leaves as a positive control and untreated, non-inoculated leaves as a negative control.

3. Incubation and Assessment:

  • Incubate the containers under conditions favorable for disease development (e.g., moderate temperature and high humidity).

  • Assess disease severity at regular intervals by visually estimating the percentage of leaf area covered by powdery mildew colonies.

  • Calculate the percentage of disease control for each treatment relative to the positive control.

disease_control_logic A Disease Severity (Untreated Control) C Percent Disease Control A->C B Disease Severity (Fungicide Treatment) B->C C_formula = ((A - B) / A) * 100

Caption: Logical relationship for calculating percent disease control.

Conclusion

This compound remains a relevant fungicide due to its effective control of a range of important plant diseases, particularly powdery mildews and Sigatoka disease of bananas. Its specific mode of action as an ergosterol biosynthesis inhibitor provides a targeted approach to fungal management. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field of plant pathology and fungicide development, facilitating further investigation into the optimal use of this compound and the development of novel disease control strategies.

References

Tridemorph: A Technical Guide on High-Dose Teratogenic Effects and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridemorph, a morpholine fungicide, is recognized for its potent effects on fungal pathogens through the inhibition of sterol biosynthesis. However, at high doses, it has demonstrated significant teratogenic and toxicological effects in animal models. This technical guide provides an in-depth analysis of the available data on the developmental toxicity of this compound, intended for an audience of researchers, scientists, and professionals in drug development. The document summarizes quantitative toxicological data, outlines plausible experimental protocols based on established guidelines, and explores the underlying molecular mechanisms, including the primary target of sterol biosynthesis and its potential downstream consequences on critical developmental signaling pathways.

Introduction

This compound (N-tridecyl-2,6-dimethylmorpholine) is a systemic fungicide that has been used to control a variety of fungal diseases in crops.[1] Its mode of action involves the disruption of fungal cell membrane integrity by inhibiting the sterol biosynthesis pathway.[2][3] While effective as a fungicide, studies have revealed that high-dose exposure to this compound can induce teratogenic effects in mammalian models, specifically rats and mice.[1][4] The observed developmental abnormalities are severe and wide-ranging, affecting multiple organ systems.[1] This guide aims to consolidate the scientific information regarding the high-dose toxicology and teratogenicity of this compound, providing a comprehensive resource for researchers.

Toxicology and Teratogenic Effects at High Doses

Exposure to high doses of this compound during gestation has been shown to induce a range of teratogenic effects in rodents. These effects are indicative of significant disruption to normal embryonic and fetal development.

Observed Teratogenic Effects

Studies in rats and mice have identified several structural abnormalities resulting from high-dose this compound exposure during pregnancy. These include:

  • Craniofacial Abnormalities: Micrognathia (abnormally small jaw) and cleft palate have been observed.[1]

  • Central Nervous System Defects: Hydrocephaly, a condition characterized by an abnormal accumulation of cerebrospinal fluid in the brain, has been reported.[1]

  • Skeletal Malformations: A generalized decrease in the size of the pelvic bones, shoulder girdle, and both fore and hind limbs has been noted.[1]

  • Genitourinary System Defects: Hydronephrosis, the swelling of a kidney due to a build-up of urine, has been documented.[1]

  • General Fetal Toxicity: Other observed effects include edema (swelling), hemorrhages (bleeding), and hematomas (localized bleeding outside of blood vessels).[1]

Quantitative Toxicological Data

Table 1: No-Observed-Adverse-Effect Levels (NOAELs) for Embryotoxicity

SpeciesNOAEL (mg/kg body weight/day)Reference
Mouse27.5[4]
Rat20.6[4]

Table 2: Summary of High-Dose Teratogenic Effects

Effect CategorySpecific Malformations/Effects ObservedSpecies
Craniofacial Micrognathia, Cleft PalateRat
Central Nervous System HydrocephalyRat
Skeletal Decreased size of pelvic bones, shoulder girdle, and limbsRat
Genitourinary HydronephrosisRat
General Edema, Hemorrhages, HematomasRat

Experimental Protocols for Developmental Toxicity Assessment

Detailed experimental protocols for the pivotal studies on this compound are not publicly accessible. However, a representative methodology can be constructed based on the OECD Guideline for the Testing of Chemicals, Test No. 414: Prenatal Developmental Toxicity Study, which is the standard for such assessments.[5][6][7][8][9]

Animal Model and Husbandry
  • Species: Wistar or Sprague-Dawley rats are commonly used rodent models.[10][11]

  • Age and Weight: Young adult, nulliparous female rats, typically 10-12 weeks old, are used.

  • Housing: Animals are housed individually in controlled conditions with a 12-hour light/dark cycle and ad libitum access to standard laboratory chow and water.

Mating and Dose Administration
  • Mating: Females are mated with fertile males. The day of evidence of mating (e.g., presence of a vaginal plug or sperm) is designated as Gestation Day (GD) 0.

  • Dose Groups: At least three dose groups and a concurrent control group are used. Doses are selected to establish a dose-response relationship, with the highest dose expected to induce some maternal toxicity.

  • Administration: this compound is typically administered orally via gavage. The vehicle (e.g., corn oil) should be non-teratogenic. Dosing occurs daily from GD 6 through at least GD 15, covering the period of major organogenesis.[6]

Maternal Observations
  • Clinical Signs: Dams are observed daily for clinical signs of toxicity.

  • Body Weight: Maternal body weight is recorded at regular intervals throughout gestation.

  • Food Consumption: Food consumption is measured daily.

Fetal Examination
  • Caesarean Section: On GD 20 (one day prior to expected parturition), dams are euthanized, and the uterus is examined.

  • Uterine Contents: The number of corpora lutea, implantation sites, resorptions (early and late), and live and dead fetuses are recorded.

  • Fetal Parameters: Live fetuses are weighed, sexed, and examined for external malformations.

  • Visceral Examination: Approximately half of the fetuses from each litter are examined for visceral abnormalities using techniques such as the Wilson's slicing method.

  • Skeletal Examination: The remaining fetuses are processed and stained (e.g., with Alizarin Red S and Alcian Blue) for skeletal examination to assess ossification and identify skeletal malformations.

G cluster_protocol Experimental Workflow for Developmental Toxicity Study cluster_fetal_exam Fetal Examination Details mating Mating of Rats gestation Gestation Period mating->gestation dosing Daily Dosing (GD 6-15) gestation->dosing observation Maternal Observation dosing->observation c_section Caesarean Section (GD 20) observation->c_section fetal_exam Fetal Examination c_section->fetal_exam external External Malformations fetal_exam->external Gross Examination visceral Visceral Abnormalities fetal_exam->visceral Internal Examination skeletal Skeletal Malformations fetal_exam->skeletal Staining & Examination G cluster_pathway Sterol Biosynthesis Pathway Inhibition by this compound acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol intermediate_sterols Intermediate Sterols lanosterol->intermediate_sterols cholesterol Cholesterol intermediate_sterols->cholesterol This compound This compound inhibition Inhibition This compound->inhibition inhibition->intermediate_sterols G cluster_hypothesis Hypothetical Downstream Effects on Hedgehog Signaling This compound This compound sterol_inhibition Inhibition of Sterol Biosynthesis This compound->sterol_inhibition membrane_cholesterol Altered Membrane Cholesterol sterol_inhibition->membrane_cholesterol smo_function Impaired Smoothened (SMO) Function membrane_cholesterol->smo_function hh_signaling Disrupted Hedgehog Signaling smo_function->hh_signaling teratogenesis Teratogenesis hh_signaling->teratogenesis

References

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Tridemorph in Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the systemic fungicide Tridemorph in the soil environment. The information is intended to support researchers, scientists, and professionals in understanding its persistence, mobility, and transformation, aiding in environmental risk assessment and the development of sustainable agricultural practices.

Physicochemical Properties and Mobility

Degradation of this compound in Soil

The dissipation of this compound from soil is primarily a biological process, with soil microorganisms playing a crucial role in its breakdown. Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered to be of minor importance compared to microbial degradation.

Aerobic and Anaerobic Degradation

This compound is biodegradable under both aerobic and anaerobic conditions, although the rate of degradation is typically faster in the presence of oxygen. The degradation half-life (DT50) is a measure of the persistence of a compound in the soil.

Table 1: Summary of this compound Soil Degradation Half-Life (DT50)

ConditionSoil Type/TemperatureDT50 (Days)Reference(s)
Aerobic (Typical)Not Specified24General pesticide databases
Aerobic (Laboratory)20°C35General pesticide databases

Note: Data on the degradation half-life of this compound under a comprehensive range of soil types, pH, organic matter content, and anaerobic conditions is limited in the publicly available literature.

The degradation of this compound in soil is significantly influenced by several environmental factors:

  • Soil Microorganisms: The presence of a diverse and active microbial community is essential for the rapid degradation of this compound. Fungi, such as Aspergillus fumigatus, have been shown to be capable of degrading this fungicide.[1]

  • Soil Temperature: Higher temperatures generally increase the rate of microbial activity and, consequently, the degradation of pesticides.[2][3]

  • Soil pH: The pH of the soil can affect both the chemical stability of the pesticide and the activity of the microbial populations responsible for its degradation.[4] The antimicrobial activity of this compound has been shown to be stable in a pH range of 5.5 to 8.5.[1]

  • Soil Organic Matter: Organic matter can influence pesticide degradation by affecting its sorption and bioavailability to microorganisms. Increased organic matter can sometimes enhance microbial activity but may also increase the sorption of the pesticide, potentially reducing its availability for degradation.[5][6]

Degradation Pathways of this compound in Soil

The biodegradation of this compound in soil proceeds through a series of metabolic transformations. The primary degradation pathway involves the oxidation of the parent molecule and the cleavage of the morpholine ring. Based on available literature, the initial steps of the degradation pathway have been identified.[1]

The initial degradation products of this compound are:

  • This compound-N-oxide: Formed through the oxidation of the nitrogen atom in the morpholine ring.

  • 2,6-Dimethylmorpholine: Results from the cleavage of the N-tridecyl side chain.

Further degradation of these initial metabolites is expected to occur, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic nutrients. However, a complete and detailed pathway illustrating all subsequent intermediate metabolites is not extensively documented in the available scientific literature.

Below is a diagram illustrating the initial known degradation pathway of this compound in soil.

Tridemorph_Degradation This compound This compound (N-tridecyl-2,6-dimethylmorpholine) N_Oxide This compound-N-oxide This compound->N_Oxide Oxidation Dimethylmorpholine 2,6-Dimethylmorpholine This compound->Dimethylmorpholine Side-chain cleavage Further_Degradation Further Degradation (Mineralization to CO2, H2O) N_Oxide->Further_Degradation Further breakdown Dimethylmorpholine->Further_Degradation Further breakdown

Initial degradation pathway of this compound in soil.

Experimental Protocols for Studying this compound Degradation in Soil

The study of this compound's degradation in soil is typically conducted following standardized guidelines, such as the OECD Guideline for the Testing of Chemicals, Test No. 307: "Aerobic and Anaerobic Transformation in Soil". This guideline provides a framework for assessing the rate and route of degradation of chemicals in soil under controlled laboratory conditions.

Below is a detailed, representative experimental protocol for an aerobic soil metabolism study of this compound, based on the principles outlined in OECD 307.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Soil_Collection Soil Collection & Characterization Soil_Treatment Soil Treatment with [14C]-Tridemorph Soil_Collection->Soil_Treatment Radiolabeling [14C]-Tridemorph Preparation Radiolabeling->Soil_Treatment Incubation Aerobic Incubation (20°C, in the dark) Soil_Treatment->Incubation Trapping Trapping of Volatiles (e.g., 14CO2) Incubation->Trapping Sampling Soil Sampling at Intervals Incubation->Sampling Extraction Solvent Extraction of Residues Sampling->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Quantification Quantification of this compound & Metabolites Analysis->Quantification Kinetics Degradation Kinetics (DT50) Calculation Quantification->Kinetics Pathway_ID Metabolite Identification & Pathway Elucidation Quantification->Pathway_ID

References

Uptake and Translocation of Tridemorph in Cereal Crops: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic fungicide belonging to the morpholine chemical class, developed in the 1960s.[1] It is primarily utilized to control a range of fungal diseases in various crops, most notably powdery mildew (Erysiphe graminis) in cereals such as wheat and barley.[1][2] Its systemic nature, meaning it is absorbed and translocated within the plant, provides both protective and curative action against fungal pathogens.[2] This technical guide provides a comprehensive overview of the available knowledge on the uptake, translocation, and metabolism of this compound in cereal crops.

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets two key enzymes in the sterol biosynthesis pathway: sterol-Δ14-reductase and Δ8→Δ7-isomerase. The disruption of this pathway leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane and inhibiting fungal growth.

Uptake and Translocation

This compound is readily absorbed by both the leaves and roots of cereal crops.[2] Following absorption, it is translocated throughout the plant, primarily through the xylem, which is responsible for the upward movement of water and nutrients from the roots to the aerial parts of the plant. This systemic movement ensures that the fungicide reaches various plant tissues, providing comprehensive protection against fungal pathogens.

Illustrative Data on this compound Distribution in Cereal Tissues

The following table provides a hypothetical representation of this compound residue levels in different tissues of a cereal crop like wheat at various time points after foliar application. It is important to note that this data is illustrative and intended to demonstrate the expected trends in the absence of specific experimental data.

Time After ApplicationTissueThis compound Concentration (mg/kg)
1 DayTreated Leaves10.5
Untreated Leaves1.2
Stem0.8
Roots< 0.1
GrainsNot Applicable
7 DaysTreated Leaves5.2
Untreated Leaves2.5
Stem1.5
Roots0.2
Grains (Developing)0.1
21 DaysTreated Leaves1.8
Untreated Leaves0.9
Stem0.6
Roots< 0.1
Grains (Filling)0.3
42 Days (Harvest)Straw (Leaves & Stem)0.5
Grain0.1

Metabolism of this compound in Cereal Crops

Once inside the plant, this compound undergoes metabolic transformation. The primary metabolic pathways involve the oxidation of the tridecyl side chain and/or the opening of the morpholine ring. These metabolic processes generally lead to the formation of more polar metabolites, which are more readily conjugated and sequestered within the plant tissues or eventually degraded. The detoxification of this compound through metabolism is a key factor in the selectivity and tolerance of cereal crops to the fungicide.

Experimental Protocols

Detailed experimental protocols for studying the uptake and translocation of this compound in cereal crops are not widely published. However, a general methodology for conducting such studies can be outlined based on standard practices for pesticide residue analysis in plants.

General Experimental Protocol for this compound Residue Analysis in Cereal Tissues
  • Plant Cultivation and Treatment:

    • Cereal crops (e.g., wheat, barley) are grown under controlled environmental conditions (greenhouse or field).

    • At a specific growth stage (e.g., tillering, flag leaf emergence), a known concentration of this compound is applied to the foliage or the soil.

  • Sample Collection:

    • Plant tissues (roots, stems, leaves, and grains/spikes) are collected at various time intervals after treatment.

  • Sample Preparation and Extraction:

    • The collected plant material is weighed and homogenized.

    • This compound residues are extracted from the homogenized tissue using an appropriate organic solvent (e.g., acetone, acetonitrile).

    • The extract is then subjected to a clean-up procedure to remove interfering co-extractives. This may involve techniques like liquid-liquid partitioning or solid-phase extraction (SPE).

  • Analytical Determination:

    • The concentration of this compound in the cleaned-up extract is determined using a suitable analytical instrument. Common techniques for fungicide residue analysis include:

      • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds.

      • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for a wide range of pesticides.

  • Data Analysis:

    • The concentration of this compound in each tissue type at each time point is calculated and expressed as mg/kg of fresh or dry weight.

Visualizations

Logical Workflow for this compound Uptake and Translocation Analysis

G cluster_field Field/Greenhouse Operations cluster_lab Laboratory Analysis plant_cultivation Cereal Crop Cultivation (e.g., Wheat, Barley) application This compound Application (Foliar or Soil) plant_cultivation->application sampling Tissue Sampling (Roots, Stems, Leaves, Grains) application->sampling extraction Homogenization & Extraction sampling->extraction cleanup Extract Cleanup (LLE or SPE) extraction->cleanup analysis Instrumental Analysis (GC-MS or LC-MS/MS) cleanup->analysis data_analysis Data Analysis & Quantification analysis->data_analysis

Caption: Experimental workflow for analyzing this compound uptake and translocation in cereal crops.

Conceptual Translocation Pathway of this compound in a Cereal Plant

G cluster_plant Cereal Plant cluster_application Application Roots Roots (Uptake from Soil) Stem Stem (Xylem Transport) Roots->Stem Upward Translocation Leaves Leaves (Foliar Uptake & Translocation) Stem->Leaves Grains Grains (Accumulation) Stem->Grains Leaves->Stem Limited Redistribution Foliar_Application Foliar Spray Foliar_Application->Leaves Soil_Application Soil Drench Soil_Application->Roots

Caption: Conceptual diagram of this compound uptake and translocation pathways in a cereal plant.

Conclusion

This compound is an effective systemic fungicide that is readily absorbed by cereal crops and translocated to various plant parts, providing comprehensive protection against fungal diseases like powdery mildew. While its mode of action and general metabolic fate are understood, there is a notable lack of publicly available quantitative data detailing its distribution kinetics within different tissues of wheat and barley. The experimental protocols outlined in this guide provide a framework for conducting such studies, which would be invaluable for a more complete understanding of this compound's behavior in cereal crops. Further research is needed to generate this specific data to enhance our knowledge of this important agricultural fungicide.

References

Tridemorph: A Technical Guide to its Classification as a Morpholine Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tridemorph is a systemic, eradicant fungicide belonging to the morpholine chemical class.[1][2] First developed by BASF in the 1960s under the trade name Calixin, it has been a long-standing tool in agriculture for the control of a broad spectrum of fungal pathogens.[3][4][5] Its primary applications include the management of powdery mildew (Erysiphe graminis) in cereals and Mycosphaerella leaf spot diseases (black and yellow Sigatoka) in bananas.[6] As a systemic fungicide, this compound is absorbed by the plant's leaves and roots, allowing for both protective and curative action against fungal infections.[1]

This technical guide provides an in-depth analysis of this compound's classification, its precise biochemical mode of action as a sterol biosynthesis inhibitor, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties

This compound is chemically known as 2,6-dimethyl-4-tridecylmorpholine.[4][5] Commercial formulations are typically a reaction mixture of 4-alkyl-2,6-dimethylmorpholine homologs (C11–C14), of which the 4-tridecyl version comprises 60–70%.[7] Its key properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 2,6-dimethyl-4-tridecylmorpholine[5]
CAS Number 81412-43-3 (for the mixture)[8]
Chemical Formula C19H39NO (major component)[4][7]
Molar Mass 297.527 g·mol−1[4]
Appearance Oily liquid with a slight amine aroma[3]
Melting Point < 25 °C[3][5]
FRAC Group 5; G2[9]
Mode of Action Sterol Biosynthesis Inhibitor (SBI)[1][2]

Mechanism of Action

This compound is classified as a Sterol Biosynthesis Inhibitor (SBI), a group of fungicides that disrupt the production of ergosterol, an essential component of the fungal cell membrane.[2][10] The morpholine class, including this compound, is distinguished by a mode of action that differs from other prominent SBIs like the azoles (triazoles, imidazoles), which are also known as demethylation inhibitors (DMIs).[2][11]

Dual-Enzyme Target in Ergosterol Biosynthesis

The fungicidal activity of this compound stems from its ability to inhibit two specific enzymes in the latter stages of the ergosterol biosynthesis pathway.[1][12] This multi-site inhibition is a key characteristic of morpholine fungicides.[13]

The two primary enzyme targets are:

  • Sterol Δ14-reductase: This enzyme is responsible for the reduction of the double bond at the C-14 position.[1][12]

  • Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.[1][10][12]

Inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of aberrant sterol intermediates, such as Δ8-sterols and ignosterol.[10][12] This altered sterol composition disrupts the structural integrity and function of the cell membrane, affecting its fluidity and permeability, which ultimately arrests fungal growth.[8][10]

Ergosterol_Pathway cluster_pre Early Pathway cluster_main Late Pathway cluster_inhibitors Inhibitor Action Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-Demethylation (CYP51) Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol Δ14-Reductase Episterol Episterol Fecosterol->Episterol Δ8→Δ7-Isomerase Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Azoles Azoles (DMIs) Azoles->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits This compound This compound This compound->Fecosterol Inhibits This compound->Episterol Inhibits

Ergosterol biosynthesis pathway and sites of fungicide inhibition.

Fungicide_Classification cluster_G1 FRAC Group G1 cluster_G2 FRAC Group G2 SBI Sterol Biosynthesis Inhibitors (SBIs) DMIs Demethylation Inhibitors (DMIs) Target: C14-Demethylase SBI->DMIs Morpholines Morpholines Targets: Δ14-Reductase & Δ8→Δ7-Isomerase SBI->Morpholines Azoles Azoles (e.g., Tebuconazole) DMIs->Azoles Tridemorph_node This compound Morpholines->Tridemorph_node

Classification of this compound among Sterol Biosynthesis Inhibitors.

Antifungal Spectrum and Efficacy

This compound is highly effective against a range of phytopathogenic fungi, with a particular specialization against powdery mildews and Sigatoka leaf spot. Its primary targets include:

  • Erysiphe graminis (now Blumeria graminis): The causal agent of powdery mildew in cereals like wheat and barley.[9][12]

  • Mycosphaerella spp. : Notably M. fijiensis (Black Sigatoka) and M. musicola (Yellow Sigatoka) in bananas.[14]

  • Erysiphe betae : Powdery mildew in sugar beet.[9]

  • Oidium heveae : Powdery mildew in rubber plants.

Quantitative measures of fungicide efficacy, such as the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50), are determined through in vitro assays. While extensive proprietary data exists, publicly available data is limited. A key study on Mycosphaerella fijiensis established approximate inhibitory concentrations based on the inhibition of ascospore germ tube growth.

Fungal SpeciesParameterValue (ppm or µg/mL)Assay MethodReference(s)
Mycosphaerella fijiensisApprox. IC500.1Inhibition of germ tube growth[2]
Mycosphaerella fijiensisApprox. IC9010.0Inhibition of germ tube growth[2]

Note: IC50/IC90 (Inhibitory Concentration) values are approximations for reducing germ tube length by 50% or 90%, respectively.

Experimental Protocols

Evaluating the efficacy and mode of action of this compound involves standardized laboratory procedures. The following sections detail the methodologies for determining antifungal susceptibility and for analyzing the resulting changes in the fungal sterol profile.

Protocol: In Vitro Antifungal Susceptibility Testing

The Broth Microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) documents M27 (for yeasts) and M38 (for filamentous fungi), is a cornerstone for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[15][16]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target fungus.

Methodology:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, a two-fold serial dilution of the this compound stock is performed using a standardized liquid growth medium (e.g., RPMI-1640).[17] This creates a gradient of decreasing fungicide concentrations across the wells.

  • Inoculum Preparation: The target fungus is cultured on an appropriate agar medium (e.g., Potato Dextrose Agar). A suspension of spores or hyphal fragments is prepared in sterile saline and its turbidity is adjusted with a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard, equivalent to approximately 1-5 x 10^6 CFU/mL).[14] This suspension is then further diluted in the growth medium to achieve the final target inoculum density.

  • Inoculation: Each well of the microtiter plate (containing the this compound dilutions) is inoculated with the standardized fungal suspension. Control wells, including a growth control (no fungicide) and a sterility control (no inoculum), are included.

  • Incubation: The plate is incubated under optimal conditions for the specific fungus (e.g., 28-35°C for 24-72 hours).[17]

  • MIC Determination: Following incubation, the plate is examined for fungal growth (turbidity). The MIC is defined as the lowest concentration of this compound at which no visible growth is observed.

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock serial_dilute Perform 2-fold Serial Dilution in 96-well Plate with RPMI-1640 prep_stock->serial_dilute inoculate Inoculate Wells with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (e.g., 48h at 28°C) inoculate->incubate read_mic Visually or Spectrophotometrically Read Plate incubate->read_mic end Determine MIC Value read_mic->end

Workflow for Broth Microdilution MIC Assay.
Protocol: Analysis of Fungal Sterol Profile

To confirm that this compound inhibits ergosterol biosynthesis, the sterol composition of treated fungal cells is analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Objective: To quantify changes in the sterol profile (e.g., ergosterol depletion, precursor accumulation) in fungal cells following exposure to this compound.

Methodology:

  • Fungal Culture and Treatment: The target fungus is grown in a liquid culture medium to generate sufficient biomass. The culture is then treated with a sub-lethal concentration of this compound (e.g., near the IC50 value) and incubated for a defined period to allow for changes in sterol metabolism. An untreated culture serves as the control.

  • Cell Harvesting and Saponification: Fungal mycelia are harvested by filtration or centrifugation. The cells are then subjected to saponification (hydrolysis with a strong base like ethanolic potassium hydroxide) at an elevated temperature (e.g., 80°C). This process breaks down cell lipids and hydrolyzes sterol esters, releasing free sterols.

  • Extraction of Non-Saponifiable Lipids: The non-saponifiable fraction, which contains the sterols, is extracted from the aqueous mixture using a non-polar solvent like n-hexane or pentane.[10] The extraction is typically repeated multiple times to ensure complete recovery.

  • Derivatization (Optional but Recommended): For GC-MS analysis, the hydroxyl group of the sterols is often derivatized (e.g., silylated to form trimethylsilyl (TMS) ethers) to increase their volatility and improve chromatographic separation.[8]

  • GC-MS Analysis: The extracted and derivatized sterol sample is injected into a GC-MS system. The gas chromatograph separates the different sterol compounds based on their boiling points and interaction with the column. The mass spectrometer fragments the eluted compounds and detects the resulting ions, allowing for identification (by comparing fragmentation patterns to a library) and quantification of each sterol.[4]

  • Data Analysis: The chromatograms from the this compound-treated and control samples are compared. A successful experiment will show a significant reduction in the ergosterol peak and the appearance or increase of peaks corresponding to precursor sterols (e.g., fecosterol, episterol) in the treated sample.

Sterol_Analysis_Workflow start Start culture Culture Fungus in Liquid Medium (Treated vs. Control) start->culture harvest Harvest Fungal Mycelia (Filtration/Centrifugation) culture->harvest saponify Saponification (with Ethanolic KOH at 80°C) harvest->saponify extract Extract Non-Saponifiable Lipids (with n-Hexane) saponify->extract derivatize Derivatization (e.g., Silylation for GC) extract->derivatize analyze Analyze by GC-MS derivatize->analyze end Compare Sterol Profiles (Ergosterol Depletion & Precursor Accumulation) analyze->end

Workflow for Fungal Sterol Profile Analysis via GC-MS.

Resistance Profile

The risk of pathogens developing resistance to morpholine fungicides like this compound is generally considered low to medium.[2] This is attributed to its multi-site mode of action, inhibiting two separate enzymes. For a pathogen to develop high-level resistance, mutations would likely be required at multiple genetic loci, which is a less probable event compared to the single-gene mutations that can confer resistance to single-site inhibitors.[13] Studies have shown that fungal isolates with resistance to DMI fungicides (targeting C14-demethylase) typically do not exhibit cross-resistance to this compound.[1]

Conclusion

This compound is a well-established morpholine fungicide with a highly specific and effective mode of action. Its classification is firmly rooted in its chemical structure and its function as a dual-site inhibitor of ergosterol biosynthesis, targeting both sterol Δ14-reductase and Δ8→Δ7-isomerase. This mechanism distinguishes it from other sterol biosynthesis inhibitors and contributes to its favorable resistance profile. The experimental protocols detailed herein provide a standardized framework for the continued evaluation of this compound and the development of new antifungal agents targeting the critical ergosterol pathway.

References

Methodological & Application

Application Note: Analytical Methods for Tridemorph Residue Detection in Fruit

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tridemorph is a systemic fungicide used to control a variety of diseases in agricultural crops. Its presence in fruit commodities is regulated to ensure consumer safety. This application note provides detailed protocols for the determination of this compound residues in fruit matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique. The methodologies described are intended for researchers, scientists, and professionals involved in food safety and quality control.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful analytical tool for the quantification of trace-level contaminants in complex matrices. This section outlines a validated method for this compound analysis in fruits.

Principle

Fruit samples are first homogenized to ensure uniformity. This compound residues are then extracted from the sample using an organic solvent, followed by a clean-up step to remove interfering matrix components. The purified extract is then injected into an LC-MS/MS system. The liquid chromatograph separates this compound from other compounds in the extract. The tandem mass spectrometer provides selective and sensitive detection and quantification of this compound based on its specific mass-to-charge ratio (m/z) and fragmentation patterns.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is widely adopted for pesticide residue analysis in food due to its simplicity, speed, and effectiveness.[1][2]

Experimental Protocol:

  • Homogenization: Weigh 10 g of a representative portion of the fruit sample into a blender and homogenize. For dry fruits, a wetting step may be necessary prior to homogenization.[3]

  • Extraction:

    • Transfer 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.[2]

    • Add 10 mL of acetonitrile.[3]

    • Add a salt mixture, typically containing magnesium sulfate, sodium chloride, and buffering salts (e.g., trisodium citrate dihydrate and disodium hydrogen citrate sesquihydrate), to induce phase separation.[2][3]

    • Shake vigorously for 1 minute.[2][3]

    • Centrifuge at ≥3000 g for 5 minutes.[3]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a d-SPE tube.[3]

    • The d-SPE tube contains a mixture of sorbents to remove interfering substances. A common combination for fruits includes primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove non-polar interferences.[3]

    • Vortex for 30 seconds.[3]

    • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.[2]

  • Final Extract Preparation:

    • Collect the supernatant.[2]

    • The extract may be diluted before injection into the LC-MS/MS system. For instance, a 10-fold dilution with deionized water is common.[3]

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.[4]

Instrumental Analysis: LC-MS/MS

LC Parameters (Typical):

  • Column: A C18 reversed-phase column is commonly used for separation.[3]

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like ammonium formate or formic acid to improve ionization.[3][5]

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.[5]

  • Injection Volume: 5-10 µL.[5]

MS/MS Parameters (Typical):

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is effective for this compound.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the ionized this compound molecule) to specific product ions.[1]

  • Precursor and Product Ions for this compound: The specific m/z values for the precursor and product ions should be determined by direct infusion of a this compound standard.

Quantitative Data

The performance of the analytical method is evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and linearity.

ParameterMatrixValueReference
Limit of Detection (LOD) Banana & Orange0.01 mg/kg[6][7]
Limit of Quantification (LOQ) Banana & Orange0.05 mg/kg[6][7]
Recovery Banana & Orange (spiked at 0.05 and 1 mg/kg)83 - 99%[6][7]
Relative Standard Deviation (RSD) Banana & Orange< 13%[6][7]
Linearity (Calibration Range) Solvent1 - 100 ng/mL[6][7]

Alternative Method: Simple Acetone Extraction

For some applications, a simpler extraction method using acetone can be employed, which is particularly useful for rapid screening.

Experimental Protocol:

  • Homogenization: Homogenize the fruit sample as described in the QuEChERS protocol.

  • Extraction:

    • Weigh a representative amount of the homogenized sample.

    • Add acetone and blend at high speed.[6]

  • Dilution and Injection:

    • Dilute the acetone extract (e.g., five-fold) with a suitable solvent.[6]

    • Inject the diluted extract directly into the LC-MS/MS system without further clean-up.[6]

Quantitative Data (Acetone Extraction):

ParameterMatrixValueReference
Limit of Detection (LOD) Banana & Orange0.01 mg/kg[6]
Limit of Quantification (LOQ) Banana & Orange0.05 mg/kg[6]
Recovery Banana & Orange (spiked at 0.05 and 1 mg/kg)83 - 99%[6]
Relative Standard Deviation (RSD) Banana & Orange< 13%[6]

Visualized Experimental Workflow

Tridemorph_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_dspe d-SPE Cleanup cluster_analysis Analysis sample Fruit Sample homogenize Homogenize sample->homogenize weigh Weigh 10g homogenize->weigh add_acetonitrile Add 10mL Acetonitrile weigh->add_acetonitrile add_salts Add QuEChERS Salts add_acetonitrile->add_salts shake Shake (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add to d-SPE Tube (PSA, C18) transfer_supernatant->add_dspe vortex Vortex (30s) add_dspe->vortex centrifuge2 Centrifuge (5 min) vortex->centrifuge2 collect_supernatant Collect Supernatant centrifuge2->collect_supernatant filter Filter (0.22 µm) collect_supernatant->filter lcms_analysis LC-MS/MS Analysis filter->lcms_analysis

Caption: Workflow for this compound Residue Analysis in Fruit using QuEChERS and LC-MS/MS.

Conclusion

The described LC-MS/MS method, particularly when coupled with QuEChERS sample preparation, provides a reliable and sensitive approach for the determination of this compound residues in various fruit matrices. The method demonstrates excellent performance characteristics, meeting the requirements for regulatory monitoring and food safety assessment. The choice between the comprehensive QuEChERS protocol and the simpler acetone extraction will depend on the specific analytical needs, matrix complexity, and desired throughput.

References

Application Note: Quantification of Tridemorph in Tea Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tridemorph is a systemic morpholine fungicide used to control a variety of fungal diseases in crops, including cereals, bananas, and tea.[1][2] Its application on tea plants necessitates reliable and sensitive analytical methods to ensure that residue levels in the final product do not exceed regulatory limits, safeguarding consumer health. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of this compound in tea samples. The method employs a straightforward sample extraction and cleanup procedure, followed by highly selective and sensitive detection using tandem mass spectrometry.

Experimental Protocol

A detailed workflow for the quantification of this compound in tea samples is presented below.

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Acetone (HPLC grade)[3][4]

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Anhydrous sodium sulfate (analytical grade)

  • Aminopropyl (NH2) Solid Phase Extraction (SPE) cartridges

Sample Preparation
  • Homogenization: Weigh 2 grams of a representative tea sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of deionized water to the tea sample and let it soak for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the hydrated tea sample.[1] Homogenize the mixture using a high-speed blender for 2 minutes.

  • Salting Out: Add 2 grams of anhydrous sodium sulfate and 1 gram of sodium chloride to the extract. Vortex for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup:

    • Take the acetonitrile supernatant and pass it through an aminopropyl (NH2) SPE cartridge for cleanup.[1]

    • Alternatively, a dispersive solid-phase extraction (d-SPE) with Primary Secondary Amine (PSA) and magnesium sulfate can be used for cleanup.

  • Final Extract Preparation: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for separation.[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid and 5 mM ammonium acetate.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high aqueous component and ramp up the organic phase to elute this compound.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): The MRM transitions for this compound are monitored for quantification and confirmation.[6][7]

Data Analysis and Quantification

Quantification is performed using a matrix-matched calibration curve to compensate for any matrix effects.[4] The calibration standards are prepared by spiking known concentrations of this compound into blank tea extract that has undergone the same sample preparation procedure.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method for the quantification of this compound in tea samples.

ParameterResult
Linearity Range0.02 - 1.0 mg/L[1]
Correlation Coefficient (r²)>0.999[1]
Limit of Detection (LOD)0.01 mg/L[1]
Limit of Quantification (LOQ)0.02 mg/L[1]
Average Recovery75.0% - 84.7%[1]
Relative Standard Deviation (RSD)< 10%[1]

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

Tridemorph_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing TeaSample Tea Sample (2g) Hydration Hydration (10mL Water) TeaSample->Hydration Extraction Extraction (10mL Acetonitrile) Hydration->Extraction SaltingOut Salting Out & Centrifugation Extraction->SaltingOut Cleanup SPE Cleanup (NH2 Cartridge) SaltingOut->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification in tea.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the LC-MS/MS analysis.

Logical_Relationship cluster_extraction Extraction & Cleanup cluster_instrument Instrumental Analysis cluster_output Result Generation Sample Sample Matrix (Tea) Analyte This compound Extract Clean Extract Analyte->Extract Extraction Separation Chromatographic Separation Extract->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Data Raw Data Detection->Data Result Quantitative Result Data->Result Calibration

Caption: Logical flow of the LC-MS/MS analytical process.

References

Application Notes and Protocols for the Gas Chromatographic Identification of Tridemorph in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic fungicide belonging to the morpholine chemical class, utilized in agriculture to control a variety of fungal diseases in crops.[1] Its potential for misuse and the possibility of accidental or intentional poisoning necessitate the availability of robust and reliable analytical methods for its identification in forensic toxicology laboratories. Gas chromatography (GC) coupled with various detectors, particularly mass spectrometry (MS), offers a sensitive and specific approach for the detection and quantification of this compound in biological matrices.

This document provides detailed application notes and experimental protocols for the identification of this compound in forensic toxicology specimens using gas chromatography. The methodologies cover sample preparation from biological matrices, instrumental analysis by GC-MS, and data interpretation.

Principle of the Method

The analytical procedure involves the extraction of this compound from biological matrices such as blood, urine, or tissue homogenates using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The purified extract is then injected into a gas chromatograph, where this compound is separated from other matrix components based on its volatility and interaction with the stationary phase of the analytical column. The separated analyte is then detected by a mass spectrometer, which provides a unique fragmentation pattern (mass spectrum) for this compound, allowing for its unambiguous identification and quantification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the nature of the biological matrix and the desired level of sensitivity. Both liquid-liquid extraction and solid-phase extraction are viable options for isolating this compound.

3.1.1. Protocol 1: Liquid-Liquid Extraction (LLE) for Blood and Urine

This protocol is adapted from general principles of drug extraction from biological fluids.

  • Reagents and Materials:

    • Whole blood or urine sample

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound not expected to be in the sample)

    • pH 9.5 buffer (e.g., borate buffer)

    • Extraction solvent: n-hexane:acetone (5:5, v/v) or another suitable organic solvent like chlorobutane.

    • Anhydrous sodium sulfate

    • Vortex mixer

    • Centrifuge

    • Evaporation system (e.g., nitrogen evaporator)

    • Reconstitution solvent (e.g., ethyl acetate or methanol)

  • Procedure:

    • Pipette 1 mL of the biological sample (blood or urine) into a glass centrifuge tube.

    • Add a known amount of the internal standard.

    • Add 1 mL of pH 9.5 buffer and vortex for 30 seconds.

    • Add 5 mL of the extraction solvent.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.

3.1.2. Protocol 2: Solid-Phase Extraction (SPE) for Urine

This protocol utilizes a polymeric SPE cartridge for cleanup and concentration.

  • Reagents and Materials:

    • Urine sample

    • Internal Standard (IS) solution

    • Phosphate buffer (pH 6.0)

    • Polymeric SPE cartridges (e.g., Oasis HLB or similar)

    • Methanol (for conditioning)

    • Deionized water (for equilibration)

    • Elution solvent (e.g., ethyl acetate:methanol, 9:1, v/v)

    • SPE manifold

    • Centrifuge

    • Evaporation system

    • Reconstitution solvent

  • Procedure:

    • Centrifuge the urine sample at 3000 rpm for 10 minutes to remove particulate matter.

    • Pipette 2 mL of the supernatant into a glass tube.

    • Add a known amount of the internal standard.

    • Add 2 mL of phosphate buffer (pH 6.0) and vortex.

    • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

    • Load the prepared sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Wash the cartridge with 3 mL of deionized water to remove interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Elute the analyte with 3 mL of the elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the reconstitution solvent.

    • Transfer to an autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temperature 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification

An older study using gas-liquid chromatography reported retention times of 3.01 and 4.1 minutes for this compound, suggesting the potential for isomeric separation or the presence of impurities in the technical product.

Mass Spectrometry Data

The identification of this compound is confirmed by its retention time and its mass spectrum. The electron ionization mass spectrum of this compound is characterized by a molecular ion and several key fragment ions.[1]

  • Molecular Weight: 297.5 g/mol [1]

  • Key Mass-to-Charge Ratios (m/z) for SIM Mode:

    • Quantifier Ion: To be determined from the most abundant and specific fragment ion in the mass spectrum.

    • Qualifier Ions: At least two other characteristic fragment ions should be monitored for confirmation. Based on the structure of this compound (2,6-dimethyl-4-tridecylmorpholine), characteristic fragments would arise from cleavage of the tridecyl chain and fragmentation of the morpholine ring. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[1]

Method Validation and Quantitative Data

A comprehensive method validation should be performed to ensure the reliability of the analytical results. The following parameters should be assessed:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be accurately and precisely quantified.Signal-to-noise ratio ≥ 10
Accuracy (Recovery) The closeness of the measured value to the true value, often assessed by analyzing spiked samples.80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day and inter-day precision.Relative Standard Deviation (RSD) ≤ 15%
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte and its internal standard.

Table of Quantitative Data (Illustrative)

AnalyteMatrixLinearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
This compoundBlood10 - 1000>0.99521085 - 105
This compoundUrine10 - 1000>0.99521090 - 110

Note: The values in this table are illustrative and should be determined experimentally during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Blood/Urine) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (pH adjustment, solvent addition, vortex, centrifuge) Add_IS->LLE Protocol 1 SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Add_IS->SPE Protocol 2 Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GC_MS GC-MS Analysis (Injection, Separation, Detection) Reconstitution->GC_MS Data_Acquisition Data Acquisition (Full Scan / SIM) GC_MS->Data_Acquisition Identification Identification (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: Experimental workflow for this compound identification.

logical_relationship cluster_method Analytical Method This compound This compound GC Gas Chromatography This compound->GC is analyzed by Separation Separation GC->Separation provides MS Mass Spectrometry Identification Identification MS->Identification enables Quantification Quantification MS->Quantification enables Separation->MS leads to

Caption: Logical relationship of the analytical technique.

References

Application of Tridemorph for Controlling Powdery Mildew in Wheat and Barley: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic morpholine fungicide with both protective and curative properties, widely utilized for the control of powdery mildew in various crops, including cereals such as wheat (Triticum aestivum) and barley (Hordeum vulgare).[1] The primary causative agent of powdery mildew in these cereals is the obligate biotrophic fungus Blumeria graminis (formerly Erysiphe graminis).[2] this compound's efficacy lies in its ability to disrupt the fungal cell membrane by inhibiting ergosterol biosynthesis. This document provides detailed application notes and experimental protocols for the use of this compound in controlling powdery mildew in wheat and barley, tailored for a research and development audience.

Mode of Action

This compound's fungicidal activity stems from its interference with the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. This compound specifically inhibits two key enzymes in this pathway:

  • Sterol Δ8→Δ7-isomerase: This is considered the primary target of this compound.

  • Sterol Δ14-reductase: This is a secondary inhibition site.

By inhibiting these enzymes, this compound disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol precursors within the fungal cell. This ultimately results in the breakdown of the cell membrane and cessation of fungal growth.

cluster_inhibition Inhibition by this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol 14α-demethylase Fecosterol Fecosterol 14-demethyl Lanosterol->Fecosterol Δ14-reductase Episterol Episterol Fecosterol->Episterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Fecosterol Secondary Inhibition This compound->Episterol Primary Inhibition

Caption: Ergosterol Biosynthesis Pathway Inhibition by this compound.

Application Notes

Formulations and Application Rates

This compound is commonly available as an Emulsifiable Concentrate (EC). The application rates can vary depending on the specific product concentration, disease pressure, and crop growth stage.

CropTarget DiseaseFormulation ExampleRecommended Application Rate (L/ha)Active Ingredient Rate (g a.i./ha)
Wheat Powdery Mildew (Blumeria graminis f. sp. tritici)This compound 675 g/L EC[3]0.5 - 1.0[3]337.5 - 675
Barley Powdery Mildew (Blumeria graminis f. sp. hordei)This compound 750 g/L EC[2]0.7 - 1.0 (for Net Blotch, indicative for Powdery Mildew)[3]525 - 750

Note: Always consult the product label for specific application rates and instructions.

Application Timing

For optimal control of powdery mildew, this compound should be applied at the first signs of disease or when environmental conditions are favorable for disease development.

  • Preventative Application: Apply before the onset of visible symptoms, especially in susceptible cultivars or in regions with a history of severe powdery mildew outbreaks.

  • Curative Application: Apply as soon as the first symptoms of powdery mildew are observed. Early application is crucial for effective control. In wheat, this is often at the tillering stage or when disease severity reaches 5%.[4]

Efficacy and Yield Response

Studies have demonstrated the effectiveness of this compound in controlling powdery mildew and protecting crop yields.

CropTreatmentYield Increase ( kg/ha )Yield Increase (%)
Spring Barley Single this compound Spray54012.1
Spring Barley Two or More this compound Sprays70315.6

Data from studies on spring barley.

Experimental Protocols

Field Efficacy Trial Protocol

This protocol outlines a standard methodology for evaluating the efficacy of this compound in controlling powdery mildew in wheat or barley under field conditions.

cluster_setup Trial Setup cluster_application Fungicide Application cluster_assessment Data Collection and Analysis Site_Selection Select a field with a history of powdery mildew Plot_Design Establish plots using a Randomized Complete Block Design (RCBD) with at least 4 replicates Site_Selection->Plot_Design Variety_Selection Sow a wheat or barley variety susceptible to powdery mildew Plot_Design->Variety_Selection Application_Timing Apply this compound at the first sign of disease or at a specific growth stage Variety_Selection->Application_Timing Treatments Include an untreated control and different this compound application rates Application_Timing->Treatments Application_Method Use a calibrated sprayer to ensure uniform coverage Treatments->Application_Method Disease_Assessment Assess powdery mildew severity at regular intervals using a 0-9 scale Application_Method->Disease_Assessment Yield_Data Harvest plots at maturity and measure grain yield and quality parameters Disease_Assessment->Yield_Data Statistical_Analysis Analyze data using ANOVA to determine treatment effects Yield_Data->Statistical_Analysis cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_eval Evaluation Inoculum Collect fresh conidia from infected wheat or barley leaves Fungicide_Solutions Prepare a serial dilution of this compound in a suitable solvent Inoculum->Fungicide_Solutions Agar_Plates Prepare water agar plates amended with the different fungicide concentrations Fungicide_Solutions->Agar_Plates Inoculation Inoculate the agar plates with a suspension of conidia Agar_Plates->Inoculation Incubation Incubate the plates under controlled conditions (temperature and light) Inoculation->Incubation Microscopy Observe the plates under a microscope after a set incubation period Incubation->Microscopy Germination_Count Count the number of germinated and non-germinated conidia Microscopy->Germination_Count EC50_Calculation Calculate the EC50 value (effective concentration to inhibit 50% of germination) Germination_Count->EC50_Calculation

References

Application Notes and Protocols for the Use of Tridemorph in Managing Mycosphaerella spp. in Banana Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Detailed guidance on the application and evaluation of Tridemorph for the control of Mycosphaerella spp., the causal agents of Sigatoka leaf spot diseases in bananas.

Introduction

Black Sigatoka, caused by Mycosphaerella fijiensis, is a devastating leaf disease affecting banana production worldwide.[1][2] Effective management strategies are crucial to mitigate crop losses. This compound, a systemic fungicide from the morpholine chemical group, is utilized in the control of Mycosphaerella spp.[3][4][5] It functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.[6][7] This document provides detailed application notes and experimental protocols for the use of this compound in a research and development context.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound disrupts the fungal cell membrane by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[8][9][10] This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, compromising membrane integrity and ultimately leading to fungal cell death.[10]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Erg1 Erg1 (Squalene epoxidase) Squalene->Erg1 Allylamines Squalene_epoxide Squalene epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg11 Erg11 (14α-demethylase) Lanosterol->Erg11 Azoles Intermediate_1 4,4-dimethyl-cholesta- 8,14,24-trienol Erg24 Erg24 (Δ14-reductase) Intermediate_1->Erg24 Intermediate_2 Fecosterol Erg2 Erg2 (Δ8→Δ7 isomerase) Intermediate_2->Erg2 Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol Erg1->Squalene_epoxide Erg11->Intermediate_1 Erg24->Intermediate_2 Erg2->Episterol Tridemorph_node This compound Tridemorph_node->Erg24 Tridemorph_node->Erg2

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on this compound Efficacy

The efficacy of this compound against Mycosphaerella fijiensis has been evaluated in several studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of this compound (EC50 values)

Study ReferenceIsolate OriginEC50 (mg/L)
Orozco-Cárdenas et al. (2018)Tabasco, México0.00001 - 0.002

Table 2: Field Efficacy of this compound against Black Sigatoka

Study ReferenceTreatment (Product)Application RateEfficacy (%)Percentage of Diseased Leaves (%)
Aguilar-García et al. (2018)This compound (Calixin 86 OL®)500 mL/ha94.812.87
Aguilar-García et al. (2018)Azoxystrobin + Tebuconazole500 mL/ha91.0419.27

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Fungicide Sensitivity Testing (FRAC Method)

This protocol is adapted from the Fungicide Resistance Action Committee (FRAC) for assessing the sensitivity of Mycosphaerella fijiensis to fungicides.[11]

Objective: To determine the effective concentration of this compound that inhibits the germination and germ tube elongation of M. fijiensis ascospores.

Materials:

  • M. fijiensis infested banana leaves with mature lesions

  • Sterile distilled water

  • Technical grade this compound

  • Water agar (2%)

  • Sterile petri dishes (90 mm)

  • Microscope and imaging software

Procedure:

  • Inoculum Production:

    • Collect banana leaves with advanced Sigatoka lesions (stage 5-6).

    • Cut leaf sections (approx. 2x2 cm) and incubate them in a moist chamber at 26°C for 48 hours to promote the maturation of perithecia.[11]

    • Attach five leaf pieces to a sterile filter paper.

    • Soak the filter paper with attached leaf sections in sterile distilled water for 5 minutes.[11]

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of technical grade this compound.

    • Prepare a 2% water agar solution and autoclave.

    • While the agar is still molten (around 45-50°C), add the required volume of this compound stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

    • Pour the amended agar into sterile petri dishes. Include control plates with no fungicide.

  • Ascospore Discharge and Incubation:

    • Place the filter paper with leaf sections inside the lid of the petri dishes containing the fungicide-amended agar.

    • Allow ascospores to discharge onto the agar surface for approximately 1-3 hours.[11]

    • Remove the filter paper and incubate the plates, bottom-side up, under continuous fluorescent light at room temperature for 48 hours.[11]

  • Data Collection and Analysis:

    • After incubation, measure the germ tube length of a predetermined number of ascospores (e.g., 30-90) for each concentration.

    • Calculate the percentage of inhibition of germ tube elongation relative to the control.

    • Determine the EC50 value by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

In_Vitro_Workflow Collect_leaves Collect Infected Banana Leaves Incubate_leaves Incubate Leaves (48h, 26°C) Collect_leaves->Incubate_leaves Discharge_ascospores Discharge Ascospores onto Agar Incubate_leaves->Discharge_ascospores Prepare_media Prepare Fungicide- Amended Agar Prepare_media->Discharge_ascospores Incubate_plates Incubate Plates (48h, RT) Discharge_ascospores->Incubate_plates Measure_germ_tubes Measure Germ Tube Length Incubate_plates->Measure_germ_tubes Analyze_data Calculate EC50 Measure_germ_tubes->Analyze_data

Caption: Workflow for in vitro fungicide sensitivity testing.

In Vivo Fungicide Efficacy Trial (Field Protocol)

This protocol outlines a field trial to evaluate the efficacy of this compound in controlling Black Sigatoka.

Objective: To assess the effectiveness of this compound in reducing disease severity and protecting banana plants from M. fijiensis infection under field conditions.

Experimental Design:

  • Randomized Complete Block Design (RCBD) with a minimum of four replicates.[12]

  • Treatments:

    • This compound application at a specified rate (e.g., 500 mL/ha of an 86% oil formulation).[12]

    • Positive control (another standard fungicide).

    • Negative control (untreated).

  • Plot size: Dependent on planting density, but should be sufficient to minimize spray drift between plots.

Procedure:

  • Plant Material and Site Selection:

    • Use a susceptible banana cultivar (e.g., 'Dwarf Cavendish').[12]

    • Select a site with a history of Black Sigatoka incidence.

  • Fungicide Application:

    • Calibrate spray equipment to ensure uniform coverage.

    • Apply treatments at regular intervals (e.g., every 14-21 days), especially during periods favorable for disease development (wet season).[2]

    • Ensure thorough coverage of the foliage.

  • Disease Assessment:

    • Conduct disease assessments at regular intervals (e.g., before each spray and at the end of the trial).

    • Use a standardized disease rating scale (e.g., Stover's scale) to assess disease severity on different leaves.

    • Record parameters such as:

      • Percentage of Diseased Leaves (PDL).[12]

      • Youngest Leaf with Disease Symptoms (YLDS).[12]

      • Disease Severity Index (DSI).

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate fungicide efficacy using the following formula:

      • Efficacy (%) = [(DSI in control - DSI in treatment) / DSI in control] x 100

In_Vivo_Workflow Site_selection Site and Plant Selection Experimental_design Randomized Complete Block Design Site_selection->Experimental_design Treatment_application Apply Fungicide Treatments Experimental_design->Treatment_application Disease_assessment Regular Disease Assessment Treatment_application->Disease_assessment Data_collection Record PDL, YLDS, DSI Disease_assessment->Data_collection Statistical_analysis Statistical Analysis (ANOVA) Data_collection->Statistical_analysis Efficacy_calculation Calculate Fungicide Efficacy Statistical_analysis->Efficacy_calculation

Caption: Workflow for in vivo fungicide efficacy trial.

Resistance Management

The development of fungicide resistance in M. fijiensis is a significant concern.[13][14] To mitigate this risk, it is essential to implement a resistance management strategy that includes:

  • Rotation: Alternate the use of this compound with fungicides that have different modes of action.[15]

  • Mixtures: Use this compound in tank mixtures with a contact fungicide (e.g., mancozeb) to provide multiple modes of action against the pathogen.[15]

  • Limiting Applications: Adhere to the recommended maximum number of applications per season for a given mode of action.[15]

Safety Precautions

When handling and applying this compound, always follow the manufacturer's safety data sheet (SDS) and wear appropriate personal protective equipment (PPE), including gloves, coveralls, and respiratory protection.[6] this compound can be harmful to aquatic life, so care should be taken to avoid contamination of water bodies.[6][7]

References

Application Notes and Protocols: Formulation of Tridemorph as an Emulsifiable Concentrate (EC) for Agricultural Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic fungicide belonging to the morpholine chemical class, widely used in agriculture to control a variety of fungal diseases, most notably powdery mildew (Erysiphe graminis) in cereals.[1][2][3][4][5] An Emulsifiable Concentrate (EC) is a liquid formulation containing the active ingredient dissolved in a solvent system, along with emulsifiers.[6][7] Upon dilution with water in a spray tank, an EC spontaneously forms a stable oil-in-water emulsion, allowing for uniform application and effective delivery of the active ingredient to the target crop.[8]

This document provides detailed application notes and protocols for the formulation of this compound as an emulsifiable concentrate, intended for research and development purposes. It covers the selection of formulation components, preparation methods, quality control procedures, and safety considerations.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing a stable and effective EC formulation.

PropertyValueReference
Chemical Name 2,6-dimethyl-4-tridecylmorpholine[3]
Molecular Formula C₁₉H₃₉NO[4]
Molecular Weight 297.5 g/mol [4]
Physical State Oily liquid[9]
Melting Point < 25 °C[4]
Boiling Point 371.268 °C at 760 mmHg[9]
Density 0.855 g/cm³[9]
Solubility Soluble in most organic solvents[10]

Formulation Development of this compound EC

The development of a stable and effective this compound EC formulation involves the careful selection and optimization of solvents, emulsifiers, and other additives. A common target concentration for commercial formulations is 750 g/L this compound.[1][2]

Components of a this compound EC Formulation

A typical this compound EC formulation consists of the following components:

ComponentFunctionTypical Concentration Range (% w/w)Example(s)
This compound (Technical Grade) Active Ingredient70 - 85---
Solvent(s) Dissolves the active ingredient and other components10 - 25Aromatic hydrocarbons (e.g., Solvesso™ 100, Solvesso™ 150), cyclohexanone, N-methyl-2-pyrrolidone (NMP)
Emulsifier(s) Enables the formation of a stable emulsion upon dilution with water5 - 15Anionic (e.g., Calcium dodecylbenzene sulfonate), Non-ionic (e.g., Castor oil ethoxylates, alcohol ethoxylates), or a blend of both.[11][12][13]
Stabilizer(s) / Adjuvant(s) Improves the chemical and physical stability of the formulation0 - 5Antioxidants, UV protectants, antifoaming agents
Example Formulation: this compound 750 g/L EC

This example provides a starting point for the development of a this compound 750 g/L EC formulation. Optimization will be required based on the specific grade of raw materials and desired performance characteristics.

ComponentQuantity (g) for 100 g of Formulation
This compound (Technical, 95% purity)78.95
Aromatic Solvent (e.g., Solvesso™ 150)12.05
Calcium Dodecylbenzene Sulfonate (anionic emulsifier)4.50
Castor Oil Ethoxylate (non-ionic emulsifier)4.50
Total 100.00

Experimental Protocols

Preparation of this compound EC

Objective: To prepare a laboratory-scale batch of this compound EC formulation.

Materials:

  • This compound (technical grade)

  • Selected solvent(s)

  • Selected emulsifier(s)

  • Beakers

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Weigh the required amount of the solvent into a beaker.

  • Place the beaker on a magnetic stirrer and begin gentle agitation.

  • Slowly add the weighed quantity of this compound technical to the solvent while stirring.

  • Continue stirring until the this compound is completely dissolved.

  • Add the required amounts of the anionic and non-ionic emulsifiers to the solution.

  • Continue stirring for another 15-20 minutes to ensure a homogenous mixture.

  • Store the final formulation in a sealed, labeled container.

G cluster_prep Formulation Preparation Workflow weigh_solvent Weigh Solvent dissolve_this compound Dissolve this compound in Solvent weigh_solvent->dissolve_this compound weigh_this compound Weigh this compound weigh_this compound->dissolve_this compound weigh_emulsifiers Weigh Emulsifiers add_emulsifiers Add Emulsifiers weigh_emulsifiers->add_emulsifiers dissolve_this compound->add_emulsifiers homogenize Homogenize Mixture add_emulsifiers->homogenize

Figure 1: Workflow for the preparation of this compound EC.
Quality Control of this compound EC

Objective: To assess the stability of the emulsion formed when the EC formulation is diluted with water.

Materials:

  • This compound EC formulation

  • Standard hard water (e.g., CIPAC Standard Water D)

  • Graduated cylinders (100 mL) with stoppers

  • Water bath maintained at a constant temperature (e.g., 30 °C)

Procedure:

  • Add 95 mL of standard hard water to a 100 mL graduated cylinder.

  • Add 5 mL of the this compound EC formulation to the cylinder.

  • Stopper the cylinder and invert it 10 times.

  • Place the cylinder in the water bath and let it stand undisturbed.

  • Observe and record the amount of cream or sediment that forms at the top or bottom of the cylinder after 30 minutes, 1 hour, and 2 hours.

Acceptance Criteria: A stable emulsion should show minimal to no separation, creaming, or sedimentation within the specified time frame.

Objective: To determine the concentration of this compound in the EC formulation.

Principle: The this compound content can be quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS).[14][15] A method based on Thin Layer Chromatography (TLC) can also be used for qualitative identification and semi-quantitative estimation.[16]

HPLC Method Outline:

  • Standard Preparation: Prepare a stock solution of analytical grade this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the this compound EC formulation and dilute it with the same solvent used for the standards to a known volume.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength or a mass spectrometer.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation: Construct a calibration curve from the peak areas of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

G cluster_qc Quality Control Workflow formulation This compound EC Formulation emulsion_test Emulsion Stability Test formulation->emulsion_test ai_assay Active Ingredient Assay (HPLC) formulation->ai_assay pass Pass emulsion_test->pass Stable fail Fail emulsion_test->fail Unstable ai_assay->pass Correct Conc. ai_assay->fail Incorrect Conc.

Figure 2: Quality control decision workflow for this compound EC.

Data Presentation

Table 1: Physicochemical Quality Control Parameters for this compound 750 g/L EC

ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, homogenous oily liquid
Active Ingredient Content (g/L) HPLC750 ± 25
Emulsion Stability (in standard hard water) Visual Inspection after 2 hoursNo more than 2 mL of cream or sediment
pH (1% emulsion) pH meter5.0 - 8.0
Density (g/mL at 20 °C) Density meter or pycnometer0.90 - 0.95

Safety Precautions

This compound is classified as a moderately hazardous pesticide.[17] When handling this compound and its formulations, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Conclusion

The successful formulation of this compound as an emulsifiable concentrate requires a systematic approach to the selection of solvents and emulsifiers, followed by rigorous quality control testing. The protocols and information provided in this document serve as a comprehensive guide for researchers and formulation scientists in the development of stable and effective this compound EC products for agricultural use.

References

Application Notes and Protocols for Qualitative Detection of Tridemorph using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic fungicide belonging to the morpholine chemical class, widely utilized in agriculture to control a variety of fungal diseases in crops.[1] Its prevalent use necessitates reliable and accessible methods for its qualitative detection in various matrices for quality control, environmental monitoring, and forensic toxicology.[1][2] Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and straightforward technique for the qualitative identification of this compound.[1]

This document provides detailed application notes and experimental protocols for the qualitative detection of this compound using TLC. The methodologies outlined are based on established and validated procedures, ensuring reliability and reproducibility.

Principle of Thin-Layer Chromatography

Thin-Layer Chromatography is a planar chromatographic technique used to separate non-volatile mixtures. The separation is based on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of an adsorbent material, typically silica gel, on a flat inert substrate) and a mobile phase (a solvent or a mixture of solvents). As the mobile phase moves up the stationary phase by capillary action, the components of the sample migrate at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation.

Data Presentation

The following table summarizes the key quantitative data associated with the described TLC methods for this compound detection.

ParameterMethod 1Method 2Method 3
Visualization Reagent Iodine Vapors followed by Starch SolutionMethyl Orange SolutionBromophenol Blue Solution
Mobile Phase n-hexane : acetone (4:1, v/v)n-hexane : acetone (4:1, v/v)n-hexane : acetone (4:1, v/v)
Stationary Phase Silica Gel GSilica Gel GSilica Gel G
Rf Value 0.70[1]Not explicitly stated, but spot is yellow[1]Not explicitly stated, but spot is intense blue[1]
Detection Limit 5 µg[1]10 µg[1]10 µg[1]
Spot Color Intense Blue[1]Yellow[1]Intense Blue[1]
Background Color WhitePink[1]Yellow[1]

Experimental Protocols

Materials and Reagents
  • TLC Plates: Glass plates pre-coated with Silica Gel G (0.25 mm thickness).

  • This compound Standard: Analytical grade this compound.

  • Solvents: n-hexane, acetone, ethanol, acetonitrile (all analytical grade).

  • Visualization Reagents:

    • Iodine crystals

    • Starch solution (1% w/v in distilled water)[1]

    • Methyl orange solution (0.1% w/v, aqueous)[1]

    • Bromophenol blue solution (0.1% w/v, aqueous)[1]

  • Developing Chamber: A glass chamber with a lid.

  • Spotting Device: Capillary tubes or a microsyringe.

  • Drying Oven

  • Spraying Apparatus

Preparation of Solutions
  • This compound Standard Solution (1 mg/mL): Dissolve 10 mg of analytical grade this compound in 10 mL of ethanol.[1]

  • Mobile Phase (n-hexane : acetone, 4:1 v/v): Mix 80 mL of n-hexane with 20 mL of acetone. Prepare fresh.

  • Visualization Reagents:

    • Iodine Chamber: Place a few crystals of iodine at the bottom of a sealed chamber.

    • Starch Solution (1%): Suspend 1 g of starch in a small amount of cold distilled water to make a paste. Add this paste to 100 mL of boiling distilled water and stir until the solution becomes clear. Cool before use.[1]

    • Methyl Orange Solution (0.1%): Dissolve 100 mg of methyl orange in 100 mL of distilled water.[1]

    • Bromophenol Blue Solution (0.1%): Dissolve 100 mg of bromophenol blue in 100 mL of distilled water.[1]

Sample Preparation

The appropriate sample preparation method will depend on the matrix from which this compound is to be detected.

  • For Liquid Samples (e.g., formulations): Dilute the sample with ethanol to an appropriate concentration (e.g., 1 mg/mL).

  • For Fruit and Vegetable Samples:

    • Homogenize a representative sample (e.g., 10 g) with a high-speed blender.

    • Add 20 mL of acetone and blend for another 2-3 minutes.[3]

    • Filter the extract through a Büchner funnel.

    • Concentrate the filtrate under reduced pressure to a small volume.

    • Re-dissolve the residue in a small amount of ethanol for spotting on the TLC plate.

  • For Tea Samples:

    • Weigh 5 g of the tea sample and hydrate with 10 mL of water for 30 minutes.

    • Add 20 mL of acetonitrile and homogenize for 5 minutes.[4]

    • Centrifuge the mixture and collect the supernatant.

    • The supernatant can be concentrated and re-dissolved in ethanol for TLC analysis.[4]

Chromatographic Development
  • Plate Activation: Activate the pre-coated Silica Gel G plates by heating them in an oven at 110°C for 30-60 minutes. Let them cool to room temperature in a desiccator before use.[5]

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper soaked in the mobile phase inside the chamber to ensure a saturated atmosphere. Close the lid and allow the chamber to saturate for at least 30 minutes.

  • Spotting: Using a capillary tube or microsyringe, carefully spot 5-10 µL of the this compound standard solution and the prepared sample solutions onto the activated TLC plate. The spots should be small and applied about 1.5 cm from the bottom edge of the plate, with sufficient distance between them.

  • Development: Place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the spots. Close the chamber and allow the mobile phase to ascend the plate until it reaches about 1-2 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

Visualization

Three different methods for visualizing the this compound spots are described below.

  • Place the dried TLC plate in a chamber containing iodine crystals for 5-10 minutes. This compound will appear as a yellowish-brown spot.

  • Remove the plate and spray it with a 1% starch solution.[1]

  • The yellowish-brown spot will turn into an intense blue color.[1]

  • Spray the dried TLC plate with the 0.1% methyl orange solution.

  • This compound will appear as a yellow spot against a pink background.[1]

  • Spray the dried TLC plate with the 0.1% bromophenol blue solution.

  • This compound will appear as an intense blue spot against a yellow background.[1]

Interpretation of Results

The presence of this compound in the sample is indicated by a spot on the chromatogram that has the same Rf value and color reaction as the this compound standard. The Rf value is calculated as follows:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A match in both Rf value and color with the standard provides a strong qualitative identification of this compound.

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_vis Visualization cluster_res Result A Sample Preparation (Extraction/Dilution) E Spot Sample and Standard on TLC Plate A->E B Prepare Mobile Phase (n-hexane:acetone 4:1) D Saturate Developing Chamber B->D C Activate TLC Plate (Silica Gel G) C->E F Develop TLC Plate in Saturated Chamber D->F E->F G Dry the Developed Plate F->G H Spray with Visualization Reagent (e.g., Bromophenol Blue) G->H I Observe Spot Color and Calculate Rf Value H->I J Qualitative Identification of this compound I->J

Caption: Experimental workflow for the qualitative detection of this compound by TLC.

References

Tridemorph application rates and pre-harvest intervals for sugar beets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridemorph is a systemic fungicide belonging to the morpholine chemical class. It is recognized for its efficacy against powdery mildew (causative agent Erysiphe betae) in various crops, including sugar beets. Its mode of action involves the inhibition of ergosterol biosynthesis in fungi, a critical component of fungal cell membranes. This document provides detailed application notes and protocols relevant to the use of this compound on sugar beets, with a focus on application rates and the considerations for pre-harvest intervals.

Application Rates for Powdery Mildew Control

Field research and product labels from regions where this compound has been used indicate a standard application rate for the control of powdery mildew on sugar beets.

Table 1: Recommended Application Rate of this compound for Powdery Mildew Control in Sugar Beets

FormulationApplication RateTarget Pest
This compound 75% Emulsifiable Concentrate (EC)0.75 Liters per hectarePowdery Mildew (Erysiphe betae)[1][2]

Pre-Harvest Interval (PHI)

A critical aspect of fungicide application is the pre-harvest interval (PHI), which is the minimum time required between the last pesticide application and the harvesting of the crop. This interval ensures that pesticide residues on the crop have degraded to a level that is safe for consumption.

Despite extensive review of available product labels and scientific literature, a specific pre-harvest interval for the use of this compound on sugar beets has not been officially specified.[3] The absence of a defined PHI necessitates a cautious approach and highlights the need for empirical determination of residue levels.

Experimental Protocol: Determination of Pre-Harvest Interval and Residue Analysis

For research and drug development purposes, the establishment of a safe and effective pre-harvest interval is paramount. The following is a generalized experimental protocol for determining the PHI of this compound in sugar beets. This protocol is based on established methodologies for fungicide residue analysis in root crops.

Objective

To determine the dissipation rate of this compound in sugar beet roots and leaves and to establish a pre-harvest interval that ensures residues are below the maximum residue limit (MRL).

Materials
  • This compound 75% EC formulation

  • Sugar beet crop grown under standard agricultural practices

  • Pressurized sprayer calibrated for accurate application

  • Sample collection bags and labels

  • Homogenizer (e.g., blender)

  • Solvents for extraction (e.g., acetonitrile, ethyl acetate)

  • Solid-phase extraction (SPE) cartridges for cleanup

  • Analytical instrumentation: High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) or Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD)

  • Certified this compound analytical standard

Methodology
  • Trial Setup:

    • Establish multiple plots of sugar beet crops. Include untreated control plots and treated plots.

    • Ensure a sufficient number of plants in each plot to allow for multiple sampling points over time.

  • Fungicide Application:

    • Apply this compound 75% EC at the recommended rate of 0.75 L/ha.

    • Conduct the application at a crop growth stage susceptible to powdery mildew.

    • Record the date and time of application, as well as environmental conditions.

  • Sample Collection:

    • Collect samples of sugar beet roots and leaves from the treated plots at predetermined intervals after application. A typical sampling schedule would be 0 (immediately after application, once the spray has dried), 1, 3, 5, 7, 14, 21, and 28 days post-application.

    • At each sampling point, collect a representative sample from each replicate plot.

    • Also, collect samples from the untreated control plots to serve as a baseline.

  • Sample Preparation and Extraction:

    • Separate the sugar beet roots and leaves.

    • Wash the roots to remove soil and chop them into smaller pieces.

    • Homogenize a known weight of the chopped roots and leaves separately.

    • Extract the homogenized sample with a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge the mixture and collect the supernatant.

  • Cleanup:

    • Pass the extract through a solid-phase extraction (SPE) column to remove interfering matrix components.

    • Elute the this compound from the SPE column with an appropriate solvent.

    • Evaporate the solvent and reconstitute the residue in a solvent suitable for the analytical instrument.

  • Residue Analysis:

    • Analyze the cleaned-up extracts using a validated analytical method, such as HPLC-MS/MS or GC-NPD.

    • Quantify the concentration of this compound in each sample by comparing the results to a calibration curve prepared from the certified analytical standard.

  • Data Analysis:

    • Plot the concentration of this compound residues in both roots and leaves as a function of time.

    • Determine the dissipation kinetics of this compound and calculate its half-life in the different plant parts.

    • Establish the pre-harvest interval by identifying the time required for the this compound residue to fall below the established or proposed maximum residue limit (MRL).

Signaling Pathway and Experimental Workflow Diagrams

Ergosterol Biosynthesis Pathway and this compound's Mode of Action

This compound inhibits the ergosterol biosynthesis pathway in fungi at two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase. This disruption of ergosterol production leads to a compromised cell membrane structure and function, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Inhibition Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol _4_4_dimethyl_cholesta_8_14_24_trienol 4,4-dimethyl-cholesta- 8,14,24-trienol Lanosterol->_4_4_dimethyl_cholesta_8_14_24_trienol Lanosterol 14α-demethylase Zymosterol Zymosterol _4_4_dimethyl_cholesta_8_14_24_trienol->Zymosterol Sterol Δ14-reductase Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Sterol Δ8→Δ7-isomerase Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->_4_4_dimethyl_cholesta_8_14_24_trienol Inhibits This compound->Fecosterol Inhibits

Caption: this compound's inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Pre-Harvest Interval Determination

The following diagram outlines the logical flow of the experimental protocol for determining the pre-harvest interval of this compound in sugar beets.

PHI_Determination_Workflow cluster_field Field Trial cluster_lab Laboratory Analysis cluster_data Data Interpretation start Trial Setup (Control & Treated Plots) application This compound Application (0.75 L/ha) start->application sampling Time-course Sampling (Roots & Leaves) application->sampling preparation Sample Preparation (Homogenization) sampling->preparation extraction Solvent Extraction preparation->extraction cleanup Solid-Phase Extraction (Cleanup) extraction->cleanup analysis Residue Quantification (HPLC-MS/MS or GC-NPD) cleanup->analysis dissipation Dissipation Curve Generation analysis->dissipation phi_determination PHI Establishment (Residue vs. MRL) dissipation->phi_determination

Caption: Workflow for determining the pre-harvest interval of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tridemorph Resistance in Erysiphe graminis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on tridemorph resistance in Erysiphe graminis, the causal agent of powdery mildew in grasses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a morpholine fungicide that targets the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. This compound acts as a multi-site inhibitor within this pathway, specifically inhibiting two enzymes: sterol-Δ14-reductase and Δ8-Δ7-isomerase.[1] By disrupting these steps, this compound depletes ergosterol and leads to the accumulation of toxic sterol precursors, which alters membrane integrity and function, ultimately inhibiting fungal growth.[1]

Q2: What is the biochemical and genetic basis of this compound resistance in Erysiphe graminis?

A2: Resistance to morpholine fungicides like this compound in powdery mildew is considered to be quantitative and polygenic, meaning it involves multiple genes and results in a gradual decrease in sensitivity rather than an all-or-nothing effect.[2] This contrasts with the single-gene mutations that often confer high-level resistance to other fungicides like DMIs (targeting the CYP51 gene) and QoIs (targeting the cytb gene).[3][4] While the exact genes are not fully elucidated for E. graminis, research in related fungi suggests that mutations in genes such as Erg24 (C-14 reductase) could contribute to reduced sensitivity to morpholines.[5][6] Because of its multi-site action, the development of high-level resistance to this compound is considered to be a low-to-medium risk.[7]

Q3: How can I detect this compound resistance in my Erysiphe graminis isolates?

A3: The primary method for detecting this compound resistance is through bioassays that determine the effective concentration required to inhibit fungal growth by 50% (EC50). An increased EC50 value compared to a known susceptible (baseline) isolate indicates resistance. The most common methods are the leaf disc bioassay and the conidial germination assay.[3][8] Due to the likely polygenic nature of resistance, there are currently no simple molecular markers (like a single SNP) for rapid detection.

Q4: What is a Resistance Factor (RF) and how is it calculated?

A4: A Resistance Factor (RF) is a quantitative measure of the level of resistance in a fungal isolate. It is calculated by dividing the EC50 value of the field or test isolate by the EC50 value of a known, sensitive reference isolate.[3]

Formula: Resistance Factor (RF) = EC50 (Resistant Isolate) / EC50 (Sensitive Isolate)

A higher RF indicates a greater level of resistance.

Q5: What strategies can be employed in the lab to overcome or manage this compound resistance?

A5: To manage this compound resistance, it is crucial to use integrated strategies. In a research context, this can involve:

  • Fungicide Alternation: Avoid the continuous use of this compound. Alternate with fungicides from different FRAC (Fungicide Resistance Action Committee) groups that have different modes of action.[9]

  • Fungicide Mixtures: Use tank-mixes of this compound with a fungicide from a different FRAC group. This can create a synergistic effect and makes it more difficult for the pathogen to develop resistance to both active ingredients simultaneously.[10]

  • Dose Management: Use the manufacturer's recommended application rates. Using lower-than-recommended doses can select for isolates with low-level resistance, which can then evolve into higher-level resistance.

Troubleshooting Guides

Issue 1: High variability in EC50 values from leaf disc assays.

  • Possible Cause 1: Inconsistent Inoculum Density. The density of conidia used for inoculation can affect the apparent EC50 value. Higher densities can lead to artificially inflated EC50 values.

    • Solution: Standardize your inoculum preparation. Create a spore suspension and use a hemocytometer to adjust the concentration to a consistent level (e.g., 1 x 10^5 conidia/mL) for each experiment.

  • Possible Cause 2: Age and Condition of Leaf Discs. The physiological state of the host leaf tissue can impact fungal growth and fungicide uptake.

    • Solution: Use leaves from healthy, young, and consistently grown plants (e.g., the first or second true leaf). Ensure leaf discs are of a uniform size and are placed on the agar with the same orientation (adaxial or abaxial side up).

  • Possible Cause 3: Uneven Fungicide Application. If leaf discs are treated after being placed on agar, the fungicide solution may not be distributed evenly.

    • Solution: Treat seedlings before cutting the leaf discs. This ensures a more uniform application of the fungicide to the leaf surface.[8]

Issue 2: Poor or no germination of conidia in control treatments of a germination assay.

  • Possible Cause 1: Low Spore Viability. Conidia of powdery mildews are notoriously short-lived.

    • Solution: Use fresh conidia, ideally harvested no more than 24 hours before the start of the experiment. Collect from actively sporulating colonies (typically 7-10 days post-inoculation).

  • Possible Cause 2: Unfavorable Incubation Conditions. Temperature and humidity are critical for conidial germination.

    • Solution: Incubate plates at an optimal temperature, typically around 20-22°C. While high humidity is often required, free water on the agar surface can inhibit germination of Erysiphe conidia. Use water agar (1-2%) to provide humidity without direct water contact.[11][12]

Issue 3: Suspected cross-resistance with other fungicides.

  • Possible Cause: The resistance mechanism may confer reduced sensitivity to other fungicides with a similar mode of action.

    • Solution: Conduct parallel bioassays with fungicides from different chemical groups. This compound is a morpholine (FRAC Group 5). Test against other morpholines (e.g., fenpropimorph) and piperidines (e.g., fenpropidin) to check for cross-resistance within the same group. Also, test against fungicides from different groups, such as DMIs (FRAC Group 3) and QoIs (FRAC Group 11), to confirm they are not affected. Isolates resistant to DMIs have been shown to have no cross-resistance to this compound.

Quantitative Data

Table 1: Fungicide Classification for Resistance Management

This table lists fungicides relevant to powdery mildew control, categorized by their FRAC group, to assist in designing effective alternation and mixture strategies.

FRAC GroupClass of ChemistryMode of ActionExample Active Ingredients
5 Morpholines Sterol Biosynthesis Inhibitor (SBI) - multi-site This compound, Fenpropimorph
3Demethylation Inhibitors (DMI)Sterol Biosynthesis Inhibitor (SBI) - C14-demethylaseTebuconazole, Propiconazole, Prothioconazole
11Quinone outside Inhibitors (QoI)Respiration inhibitor - Complex IIIAzoxystrobin, Trifloxystrobin, Pyraclostrobin
7Succinate Dehydrogenase Inhibitors (SDHI)Respiration inhibitor - Complex IIBoscalid, Fluxapyroxad
13AzanaphthalenesSignal transductionQuinoxyfen
U6Phenyl-acetamideUnknownCyflufenamid

Table 2: Representative Fungicide Sensitivity (EC50) Data for Erysiphe graminis

The following table provides hypothetical but representative EC50 values to illustrate the concept of a Resistance Factor (RF). Actual values will vary based on isolate genetics and experimental conditions.

IsolateThis compound (µg/mL)Tebuconazole (DMI) (µg/mL)Azoxystrobin (QoI) (µg/mL)
Lab-Sensitive (Baseline) 0.150.200.05
Field Isolate A (Sensitive) 0.180.250.08
Field Isolate B (this compound-Resistant) 2.100.220.07
Field Isolate C (DMI-Resistant) 0.164.500.06
Resistance Factor (RF) for Isolate B vs. Baseline 14.0 1.11.4
Resistance Factor (RF) for Isolate C vs. Baseline 1.122.5 1.2

Data are for illustrative purposes.

Experimental Protocols

Protocol 1: Isolation of Erysiphe graminis from Infected Leaf Samples

  • Collection: Collect fresh leaves showing distinct, well-developed powdery mildew colonies.

  • Surface Sterilization (Optional): To reduce contaminants, gently wipe the leaf surface around the target colony with a sterile, damp cloth. Avoid touching the colony itself.

  • Spore Transfer: Under a dissecting microscope, use a sterile eyelash or fine needle to gently pick up conidia from a single pustule.

  • Inoculation: Transfer the conidia to the center of a healthy, detached leaf or leaf piece from a susceptible host variety (e.g., barley cv. 'Manchuria'). The leaf should be placed on 1.5% water agar in a petri dish.

  • Incubation: Seal the petri dish with parafilm and incubate at 20-22°C with a 16-hour photoperiod.

  • Propagation: After 7-10 days, new colonies should be visible. This single-spore isolate can now be propagated for use in bioassays.

Protocol 2: Leaf Disc Bioassay for Fungicide Sensitivity

  • Plant Growth: Grow susceptible host plants (e.g., wheat or barley seedlings) under controlled conditions to the one- or two-leaf stage.

  • Fungicide Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO). Create a series of dilutions in sterile distilled water to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent-only control.

  • Fungicide Application: Spray the seedlings with the fungicide solutions until runoff. Allow the leaves to dry completely in a fume hood.

  • Leaf Disc Preparation: From the central portion of the treated leaves, excise leaf discs of a uniform diameter (e.g., 1 cm) using a cork borer.

  • Plating: Place 4-5 leaf discs, adaxial side up, on the surface of 1.5% water agar in a petri dish.

  • Inoculation: Inoculate the center of each leaf disc with fresh conidia from a 7-10 day old culture using a fine brush or by gently shaking an infected leaf over the plates.

  • Incubation: Seal the plates and incubate at 20-22°C with a 16-hour photoperiod for 10-14 days.

  • Assessment: Assess the percentage of the leaf disc area covered by powdery mildew for each concentration. Calculate the EC50 value by performing a probit or log-logistic regression analysis of the dose-response data.

Protocol 3: Conidial Germination Assay

  • Plate Preparation: Prepare 1.5% water agar plates amended with the desired range of this compound concentrations.

  • Spore Collection: Gently brush or tap conidia from a fresh, sporulating culture onto the surface of the agar plates. To achieve a more uniform distribution, a settling tower can be used.

  • Incubation: Incubate the plates at 20-22°C in the dark for 24 hours.

  • Assessment: Using a microscope at 100x magnification, observe at least 100 conidia per plate. A conidium is considered germinated if the germ tube is at least half the length of the conidium itself.

  • Calculation: Calculate the percentage of germination for each fungicide concentration relative to the untreated control. Determine the EC50 value using regression analysis.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Sterol Synthesis) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14-demethylase (DMI Target) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylase (DMI Target) Fecosterol Fecosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Fecosterol C14-reductase (this compound Target) T_reductase 4,4-dimethyl-cholesta-8,14,24-trienol->T_reductase Episterol Episterol Fecosterol->Episterol C8-C7 isomerase (this compound Target) T_isomerase Fecosterol->T_isomerase Ergosterol Ergosterol Episterol->Ergosterol This compound This compound Inhibition This compound->T_reductase This compound->T_isomerase

Caption: Ergosterol biosynthesis pathway with sites of fungicide action.

Leaf_Disc_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Grow susceptible host seedlings P2 Prepare serial dilutions of this compound P3 Propagate single-spore isolate of E. graminis E1 Spray seedlings with fungicide dilutions P3->E1 E2 Excise leaf discs from treated leaves E1->E2 E3 Place discs on water agar plates E2->E3 E4 Inoculate discs with fresh conidia E3->E4 E5 Incubate for 10-14 days E4->E5 A1 Assess % disease coverage per disc E5->A1 A2 Calculate mean inhibition for each concentration A1->A2 A3 Perform regression to determine EC50 value A2->A3 A4 Calculate Resistance Factor (RF) A3->A4 Resistance_Management_Strategy cluster_strat Management Actions start Field population of E. graminis shows reduced fungicide efficacy isolate Isolate single colonies from infected plants start->isolate bioassay Perform leaf disc bioassay to determine EC50 values isolate->bioassay calculate_rf Calculate Resistance Factor (RF) vs. sensitive baseline bioassay->calculate_rf decision Is RF significantly elevated? calculate_rf->decision strategy Implement Resistance Management Strategy decision->strategy Yes no_resistance Resistance not confirmed. Investigate other causes (e.g., application error) decision->no_resistance No monitor Continue monitoring field populations strategy->monitor s1 Alternate FRAC groups monitor->start s2 Use fungicide mixtures s3 Ensure proper application timing and dosage

References

Optimizing Tridemorph spray programs to minimize environmental impact

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Tridemorph spray programs to minimize environmental impact.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental trials with this compound.

Issue 1: Inconsistent or Lower-Than-Expected Efficacy

Q1: My field trials are showing inconsistent control of powdery mildew in cereals despite following recommended this compound application rates. What are the potential causes and how can I troubleshoot this?

A1: Inconsistent efficacy can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Application Timing: this compound acts as both a preventive and curative fungicide.[1] For optimal results, it should be applied at the first sign of infection or preventively when conditions are favorable for disease development.[1][2] Applying too late, after the disease is well-established, will reduce its effectiveness.

  • Spray Coverage: Inadequate spray coverage is a common cause of reduced efficacy. Ensure thorough coverage of all plant surfaces, especially the lower leaves where infections often begin.[3]

    • Troubleshooting Steps:

      • Use Water-Sensitive Paper: Place water-sensitive paper at different locations within the plant canopy (top, middle, bottom, and on the undersides of leaves) to visually assess spray deposition.[4][5] An ideal coverage is generally considered to be around 80 droplets per square centimeter.[6]

      • Adjust Sprayer Parameters: If coverage is poor, adjust nozzle type, spray pressure, and water volume. Fine to medium droplets often provide better coverage for fungicides.[6] Increase water volume to ensure thorough plant coverage, aiming for 15-20 gallons per acre for many crops.[4]

      • Calibrate Equipment: Regularly calibrate your spray equipment to ensure the correct application rate is being delivered.

  • Fungicide Resistance: Although this compound is considered to be at a low to medium risk for resistance development, continuous use can lead to reduced sensitivity in pathogen populations.[2]

    • Troubleshooting Steps:

      • Resistance Monitoring: If you suspect resistance, collect pathogen samples from treated and untreated areas and conduct in vitro fungicide sensitivity assays. Compare the EC50 values (the concentration of fungicide that inhibits 50% of fungal growth) of the different populations.

      • Implement Resistance Management Strategies: Rotate this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.[2] Avoid using reduced rates, as this can accelerate the selection for resistant individuals.[2]

  • Environmental Conditions: Weather conditions during and after application can significantly impact efficacy.

    • Troubleshooting Steps:

      • Avoid Rainfall Wash-off: Apply this compound when there is no rain forecasted for at least a few hours to allow the spray to dry on the plant surface.

      • Optimal Temperature and Humidity: Apply during cooler temperatures and when humidity is not excessively low to minimize evaporation.[6] Early morning applications are often ideal.[4]

Issue 2: Observed Phytotoxicity in Non-Target Plants

Q2: I've observed signs of phytotoxicity (e.g., leaf burn, stunting) on adjacent non-target plants after this compound application. What could be causing this and how can I prevent it?

A2: Phytotoxicity to non-target plants is primarily caused by spray drift. Here’s how to address this issue:

  • Spray Drift Management:

    • Troubleshooting Steps:

      • Assess Weather Conditions: Avoid spraying during windy conditions (ideally, wind speeds should be between 2-15 km/h).[6] Also, avoid spraying during temperature inversions, which can trap spray droplets and allow them to drift over long distances.

      • Select Appropriate Nozzles: Use low-drift nozzles that produce coarser droplets, which are less prone to off-target movement.

      • Adjust Application Parameters: Lower the spray boom height and use a slower travel speed to minimize drift.

      • Consider Adjuvants: Certain drift-reducing adjuvants can be added to the spray tank to increase droplet size and reduce drift potential.

  • Tank Mix Incompatibility: Incompatibility with other pesticides in a tank mix can sometimes lead to phytotoxicity.[4]

    • Troubleshooting Steps:

      • Conduct a Jar Test: Before mixing a new combination of products in the spray tank, perform a jar test to check for physical incompatibility (e.g., clumping, separation).

      • Consult Labels: Always check the product labels for known incompatibilities.

Issue 3: Detecting this compound Residues in Soil and Water

Q3: My environmental monitoring is detecting higher than expected levels of this compound in soil and runoff water. What factors influence its environmental fate and how can I minimize off-target contamination?

A3: The persistence and mobility of this compound in the environment are influenced by several factors. Here’s a guide to understanding and mitigating its environmental impact:

  • Understanding Environmental Fate:

    • Degradation: this compound degrades in soil and water, with its half-life (DT50) being influenced by factors such as soil type, pH, temperature, and microbial activity.

    • Sorption: this compound can bind to soil organic matter, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates stronger binding and less mobility.

  • Minimizing Environmental Contamination:

    • Optimize Application Rate: Use the lowest effective dose of this compound to control the target pathogen. This can be determined through dose-response experiments.

    • Avoid High-Risk Areas: Do not apply this compound near water bodies or on sandy soils with low organic matter, as these are more prone to leaching.

    • Implement Buffer Zones: Maintain a no-spray buffer zone around sensitive areas like streams, ponds, and wetlands.

    • Consider Formulation: Different formulations of a pesticide can have different environmental fates.[7] For example, controlled-release formulations may reduce the initial concentration in the environment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about optimizing this compound spray programs.

Efficacy and Application

Q4: What is the mechanism of action of this compound?

A4: this compound is a systemic fungicide that belongs to the morpholine chemical group.[1] It inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes, by targeting the enzymes sterol-Δ14-reductase and Δ8→Δ7-isomerase.[8] This disruption of the cell membrane leads to the death of the fungal pathogen.

Q5: What are the primary target pathogens for this compound?

A5: this compound is primarily used to control powdery mildew (Erysiphe graminis) in cereals such as wheat and barley.[9] It is also effective against Black Sigatoka disease (Mycosphaerella fijiensis) in bananas.[10][11]

Q6: What is the optimal timing for this compound application?

A6: For powdery mildew in cereals, apply this compound at the first signs of disease or as a preventative measure during periods of high disease risk. For Black Sigatoka in bananas, applications are typically made as part of a scheduled spray program.

Q7: How can I optimize spray droplet size for this compound application?

A7: The optimal droplet size depends on the crop canopy. For open canopies, fine to medium droplets are generally recommended to maximize coverage. For denser canopies, coarser droplets may be necessary to penetrate the foliage and reach the lower leaves.

Environmental Impact

Q8: What is the environmental fate of this compound?

A8: this compound degrades in the environment through biotic and abiotic processes. Its persistence is influenced by factors like soil type, pH, and temperature. It has moderate potential for particle-bound transport.[9]

Q9: What is the toxicity of this compound to non-target organisms?

A9: this compound exhibits moderate acute toxicity to birds, fish, daphnia, and earthworms.[9] It is important to avoid direct application to water bodies and to minimize spray drift to protect non-target organisms.

Experimental Design

Q10: How should I design a field trial to evaluate the efficacy of different this compound application rates?

A10: A well-designed field trial is crucial for obtaining reliable data. Key elements include:

  • Treatments: Include a range of this compound concentrations and an untreated control.

  • Replication: Use a minimum of three to four replicated plots for each treatment to account for field variability.

  • Randomization: Randomly assign treatments to plots within each replicate to avoid bias.

  • Data Collection: Assess disease severity at regular intervals and measure yield at the end of the trial.

Data Presentation

Table 1: Efficacy of this compound Against Target Pathogens

Target PathogenCropEfficacy MetricConcentration (ppm)% Inhibition / ControlReference
Mycosphaerella fijiensisBananaIC50 (Germ Tube Growth)~0.150[10]
Mycosphaerella fijiensisBananaIC90 (Germ Tube Growth)~1090[10]
Mycosphaerella fijiensisBananaDisease Control Efficacy500 mL/ha94.8[11]
Powdery Mildew (Leveillula taurica)ChilliDisease SeverityNot SpecifiedReduced severity[12]
RustBlackgramDisease Incidence500 ml/haReduced incidence[13]

Table 2: Environmental Fate Parameters of this compound

ParameterValueConditionsReference
Degradation (DT50)
Soil53 - 78 daysUrban landscape soils[14]
Sorption (Koc)
SoilVaries with soil typeNot specified[15][16][17]

Table 3: Ecotoxicity of this compound to Non-Target Organisms

OrganismTest TypeEndpointValue (mg/L or mg/kg)Reference
Fish (e.g., Rainbow Trout)AcuteLC50 (96h)Moderate Toxicity[9]
Aquatic Invertebrate (Daphnia magna)AcuteEC50 (48h)Moderate Toxicity[8][9][18]
AlgaeAcuteEC50 (72h)Moderate Toxicity[9]
Bee (Apis mellifera)Acute ContactLD50 (48h)Moderate Toxicity[9]
Earthworm (Eisenia fetida)AcuteLC50 (14d)Moderate Toxicity[9]

Experimental Protocols

Protocol 1: Assessing Fungicide Spray Coverage Using Water-Sensitive Paper

Objective: To visually assess the deposition and distribution of a fungicide spray within a plant canopy.

Materials:

  • Water-sensitive paper

  • Stapler or clips

  • Permanent marker

  • Sprayer calibrated for the desired application

  • Personal Protective Equipment (PPE)

Methodology:

  • Before spraying, place and secure water-sensitive papers at various locations and orientations within the plant canopy. Target areas of interest, such as the upper, middle, and lower canopy, as well as the top and underside of leaves.[5]

  • Label each paper with its location.

  • Conduct the spray application using water or the intended spray solution.

  • Allow the papers to dry completely before collecting them.

  • Visually assess the droplet patterns on the papers. A uniform distribution of small to medium-sized droplets indicates good coverage.[6]

  • For a more quantitative analysis, the papers can be scanned and analyzed using image analysis software to determine percent coverage and droplet density.

Protocol 2: On-Farm Fungicide Efficacy Trial

Objective: To evaluate the efficacy of different this compound application rates or timings in a field setting.

Methodology:

  • Define Treatments: Establish the different treatments to be tested, including a range of this compound concentrations and an untreated control.[19]

  • Experimental Design:

    • Select a uniform area of the field to minimize variability.

    • Design the trial with at least three to four replications of each treatment.[19]

    • Use a randomized complete block design to arrange the plots, which helps to account for any gradients in the field (e.g., slope, soil type).

  • Plot Establishment: Clearly mark the boundaries of each plot. Plot size should be large enough to be representative and allow for the use of standard farm equipment for application and harvest.

  • Application:

    • Calibrate the sprayer before application to ensure accurate delivery of the intended rates.

    • Apply the treatments according to the predetermined schedule and at the correct crop growth stage.

  • Data Collection:

    • At regular intervals after application, assess disease severity in each plot using a standardized rating scale.

    • At the end of the season, harvest the grain from the center of each plot and measure the yield.

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in disease severity and yield among the treatments.

Mandatory Visualizations

G cluster_Troubleshooting Troubleshooting Inconsistent Efficacy A Inconsistent Efficacy Observed B Check Application Timing (Preventive vs. Curative) A->B C Assess Spray Coverage (Use Water-Sensitive Paper) A->C D Investigate Fungicide Resistance (Conduct Sensitivity Assays) A->D E Evaluate Environmental Conditions (Rainfall, Temp, Humidity) A->E F Adjust Application Parameters (Nozzles, Pressure, Volume) C->F G Implement Resistance Management (Rotate FRAC Groups) D->G

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

G cluster_Pathway This compound Mechanism of Action This compound This compound Sterol14Reductase Sterol-Δ14-Reductase This compound->Sterol14Reductase Inhibits Sterol87Isomerase Δ8->Δ7-Isomerase This compound->Sterol87Isomerase Inhibits ErgosterolBiosynthesis Ergosterol Biosynthesis Sterol14Reductase->ErgosterolBiosynthesis Sterol87Isomerase->ErgosterolBiosynthesis FungalCellMembrane Fungal Cell Membrane Disruption ErgosterolBiosynthesis->FungalCellMembrane Leads to FungalDeath Fungal Cell Death FungalCellMembrane->FungalDeath

Caption: Signaling pathway of this compound's mechanism of action.

G cluster_Workflow Experimental Workflow for Spray Optimization A Define Objectives & Treatments B Design Field Trial (Replication, Randomization) A->B C Calibrate Sprayer B->C D Apply Treatments C->D E Assess Spray Coverage (Water-Sensitive Paper) D->E F Monitor Disease Severity D->F H Analyze Data Statistically E->H G Measure Crop Yield F->G G->H I Optimize Spray Program H->I

Caption: Experimental workflow for optimizing a fungicide spray program.

References

Technical Support Center: Improving the Efficacy of Tridemorph Formulations with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Tridemorph formulations through the use of adjuvants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a systemic fungicide belonging to the morpholine chemical class.[1][2] It is effective against a range of fungal diseases in various crops, including powdery mildew in cereals and Sigatoka leaf spot in bananas.[3] this compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[3] Specifically, it disrupts the sterol ∆14-reductase and ∆8→∆7-isomerase enzymes, which are crucial for the formation of ergosterol, an essential component of fungal cell membranes. This disruption leads to the accumulation of abnormal sterols, compromising cell membrane integrity and ultimately leading to fungal cell death.

Q2: What are adjuvants and why are they used with this compound formulations?

A2: Adjuvants are substances added to a pesticide formulation or tank mix to improve the pesticide's performance. They do not have pesticidal activity themselves but enhance the effectiveness of the active ingredient, such as this compound. They can improve the physical and chemical properties of the spray solution, leading to better deposition, spreading, and uptake of the fungicide.

Q3: What are the common types of adjuvants that can be used with this compound?

A3: Several types of adjuvants can potentially be used with this compound formulations, including:

  • Non-ionic Surfactants (NIS): These reduce the surface tension of water droplets, allowing for better wetting and spreading on the leaf surface.

  • Crop Oil Concentrates (COCs): A blend of petroleum-based oil and a surfactant, COCs can enhance the penetration of the fungicide through the waxy cuticle of the leaf.

  • Methylated Seed Oils (MSOs): Derived from vegetable oils, MSOs are often more aggressive penetrants than COCs.

  • Stickers: These help the fungicide adhere to the leaf surface and improve its resistance to being washed off by rain (rainfastness).

  • Drift Control Agents: These increase the droplet size of the spray, reducing the potential for off-target drift.

Q4: How do I select the right adjuvant for my this compound formulation and target crop?

A4: The choice of adjuvant depends on several factors, including the specific this compound formulation (e.g., Emulsifiable Concentrate - EC), the target crop and its leaf characteristics (e.g., waxy vs. hairy), and the environmental conditions at the time of application. It is crucial to consult the this compound product label for any specific adjuvant recommendations or restrictions. Conducting small-scale compatibility tests (jar tests) before large-scale mixing is also highly recommended.

Q5: Can water quality affect the performance of this compound and adjuvant mixtures?

A5: Yes, water quality can significantly impact the efficacy of your spray solution.[4][5][6][7]

  • pH: Most fungicides are more stable in slightly acidic water (pH 4-6).[4] Highly alkaline water (pH > 7) can lead to alkaline hydrolysis, a process that degrades the active ingredient, reducing its effectiveness.[5][6]

  • Water Hardness: The presence of high levels of minerals like calcium and magnesium can sometimes interfere with the performance of certain pesticide formulations.

It is advisable to test your water source and use a buffering agent or water conditioner if necessary.

Troubleshooting Guides

Issue 1: Poor Disease Control Despite Application of this compound with an Adjuvant

Question Possible Cause & Solution
Did you use the correct dosage of this compound and adjuvant? Cause: Incorrect dosage can lead to suboptimal performance. Solution: Always follow the product label recommendations for both the fungicide and the adjuvant.
Was the application timing appropriate for the target disease? Cause: this compound has both protective and curative properties, but application timing is critical for effective disease management. Solution: Apply preventatively or at the first sign of disease, as recommended for the specific crop and pathogen.
Was the spray coverage adequate? Cause: Poor coverage can result in untreated areas where the fungus can continue to grow. Solution: Ensure your spray equipment is properly calibrated to provide uniform and thorough coverage of the plant canopy. The choice of adjuvant can also significantly impact spray coverage.
Did rainfall occur shortly after application? Cause: Heavy rainfall can wash off the fungicide before it has been adequately absorbed by the plant. Solution: Check the rainfastness information for your specific this compound formulation and adjuvant combination. Consider using a sticker adjuvant to improve rainfastness.
Is there a possibility of fungicide resistance? Cause: Overuse of a single mode of action can lead to the development of resistant fungal populations. Solution: Implement an integrated pest management (IPM) program that includes rotating fungicides with different modes of action.

Issue 2: Formulation Instability or Incompatibility in the Spray Tank

Question Possible Cause & Solution
Did you perform a jar test before tank mixing? Cause: Physical or chemical incompatibility between this compound, the adjuvant, and other tank-mix partners can lead to the formation of precipitates, gels, or separation. Solution: Always conduct a jar test by mixing proportional amounts of all components in a clear container to check for any signs of incompatibility.
Was the correct mixing order followed? Cause: The order in which products are added to the spray tank is crucial for ensuring a stable mixture. Solution: Follow the recommended mixing order, which is often found on the pesticide label. A common sequence is to fill the tank with half the water, add any water-conditioning agents, then add dry formulations, followed by liquid formulations, and finally adjuvants.
Is the water quality appropriate? Cause: As mentioned in the FAQs, water pH and hardness can affect the stability of the spray mixture. Solution: Test your water and use appropriate conditioning agents if necessary.

Data Presentation: Evaluating Adjuvant Impact on this compound Efficacy

Disclaimer: The following tables contain hypothetical data for illustrative purposes to guide your experimental design and data presentation. Actual results will vary depending on the specific experimental conditions.

Table 1: In Vitro Efficacy of this compound with Different Adjuvants against Erysiphe graminis

TreatmentAdjuvant Concentration (%)Minimum Inhibitory Concentration (MIC) (µg/mL)Minimum Fungicidal Concentration (MFC) (µg/mL)
This compound alone-2.55.0
This compound + Non-ionic Surfactant A0.11.252.5
This compound + Non-ionic Surfactant A0.21.02.5
This compound + Crop Oil Concentrate B0.50.6251.25
This compound + Crop Oil Concentrate B1.00.51.25
This compound + Methylated Seed Oil C0.50.3130.625
This compound + Methylated Seed Oil C1.00.3130.625

Table 2: Field Trial Results: Effect of Adjuvants on this compound Efficacy for Powdery Mildew Control in Wheat (% Disease Control)

TreatmentApplication Rate (L/ha)7 Days After Treatment14 Days After Treatment21 Days After Treatment
Untreated Control-0%0%0%
This compound alone0.575%60%45%
This compound + Non-ionic Surfactant A (0.1%)0.585%75%65%
This compound + Crop Oil Concentrate B (0.5%)0.590%82%70%

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound-Adjuvant Formulations

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.[8][9][10]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound in combination with various adjuvants against a target fungus (e.g., Erysiphe graminis).

Materials:

  • This compound technical grade

  • Selected adjuvants (e.g., non-ionic surfactants, crop oil concentrates)

  • Target fungal isolate

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Potato Dextrose Agar (PDA) plates

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on PDA plates until sufficient sporulation is observed.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Antifungal and Adjuvant Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the adjuvants in sterile distilled water or as per the manufacturer's instructions.

  • Microdilution Assay:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium.

    • To each well containing the this compound dilution, add the desired concentration of the adjuvant.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include control wells:

      • Growth control (medium + inoculum, no this compound or adjuvant)

      • Sterility control (medium only)

      • Adjuvant control (medium + inoculum + adjuvant, no this compound)

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth.

  • MFC Determination:

    • From each well showing no visible growth, subculture 10 µL onto PDA plates.

    • Incubate the plates at 35°C for 48-72 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Protocol 2: Evaluation of Adjuvant Impact on this compound Uptake Using a Leaf Wash Method

Objective: To quantify the amount of this compound that has penetrated the leaf cuticle after application with different adjuvants.

Materials:

  • This compound formulation

  • Selected adjuvants

  • Potted plants of the target crop (e.g., wheat)

  • Spray chamber or hand sprayer

  • Solvent for leaf washing (e.g., acetonitrile or methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for this compound quantification[11]

Procedure:

  • Plant Preparation:

    • Grow plants to a suitable growth stage with fully expanded leaves.

  • Spray Application:

    • Prepare spray solutions of this compound with and without the selected adjuvants at the desired concentrations.

    • Apply the spray solutions to the plants, ensuring uniform coverage of the adaxial (upper) leaf surface.

  • Leaf Sampling and Washing:

    • At predetermined time points after application (e.g., 2, 6, 24 hours), excise treated leaves.

    • To determine the amount of this compound that has not penetrated the leaf, wash the leaf surface by immersing it in a known volume of the chosen solvent for a short period (e.g., 30 seconds) with gentle agitation. This removes the dislodgeable residue.

    • The amount of this compound that has penetrated the cuticle is calculated as the difference between the total amount applied and the amount recovered in the leaf wash.

  • Quantification:

    • Analyze the concentration of this compound in the leaf wash solvent using a validated LC-MS/MS method.

Visualizations

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate Multiple Steps Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols 14-alpha-demethylase Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Sterol-Δ14-reductase Δ8→Δ7-isomerase This compound This compound This compound->Intermediate_Sterols Inhibits

Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibitory action.

Experimental_Workflow start Start: Define Objectives (e.g., Improve Efficacy) select_adjuvants Select Candidate Adjuvants (NIS, COC, MSO, etc.) start->select_adjuvants jar_test Conduct Jar Test for Physical Compatibility select_adjuvants->jar_test in_vitro In Vitro Efficacy Testing (MIC/MFC) jar_test->in_vitro Compatible greenhouse Greenhouse/Growth Chamber Trials - Foliar Application - Disease Assessment in_vitro->greenhouse field_trials Field Trials - Efficacy under Real-World Conditions - Yield Assessment greenhouse->field_trials data_analysis Data Analysis and Adjuvant Selection field_trials->data_analysis

Caption: Workflow for evaluating this compound formulations with adjuvants.

Troubleshooting_Logic start Problem: Poor Disease Control check_application Review Application Parameters (Dosage, Timing, Coverage) start->check_application check_environment Consider Environmental Factors (Rainfall, Temperature) start->check_environment check_formulation Evaluate Formulation Stability (Mixing Order, Water Quality) start->check_formulation check_resistance Investigate Potential Fungicide Resistance start->check_resistance solution1 Solution: Adjust Application Technique check_application->solution1 Incorrect solution2 Solution: Re-apply if Necessary, Use Sticker Adjuvant check_environment->solution2 Adverse solution3 Solution: Perform Jar Test, Use Water Conditioner check_formulation->solution3 Issue Found solution4 Solution: Rotate Fungicide Modes of Action check_resistance->solution4 Suspected

Caption: Troubleshooting logic for poor efficacy of this compound formulations.

References

Technical Support Center: Managing Tridemorph Phytotoxicity in Sensitive Ornamental Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the phytotoxicity risks of Tridemorph on sensitive ornamental plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a systemic fungicide belonging to the morpholine chemical class.[1] Its primary mode of action is the inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway: sterol-Δ14-reductase and sterol Δ8→Δ7-isomerase.[1] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to fungal cell death. While effective against fungal pathogens, this interference with sterol biosynthesis can also affect non-target plants, leading to phytotoxicity.

Q2: What are the typical symptoms of this compound phytotoxicity on ornamental plants?

General symptoms of phytotoxicity on ornamental plants can include:

  • Leaf Damage: Yellowing (chlorosis), burning or browning at the tips or margins (necrosis), spotting, and distortion such as cupping or twisting.[2][3]

  • Stunting: Reduced overall plant growth, smaller leaf size, and shortened internodes.[3]

  • Flower Damage: Bleaching or discoloration of petals and bud abortion.[3]

It's important to note that symptoms can appear within a few hours to a week after application, depending on the plant species, this compound concentration, and environmental conditions.[4]

Q3: Which ornamental plant species are known to be sensitive to this compound or other morpholine fungicides?

While specific data for this compound is limited in publicly available literature, some ornamental species have shown sensitivity to other morpholine fungicides like Dodemorph. Therefore, caution is advised when treating the following, and preliminary testing is highly recommended:

  • Dianthus varieties

  • Ornamental Olive

  • Impatiens

  • Fuchsia

  • Hibiscus

  • Some Rose varieties

Studies on pesticide residues in commercial ornamental plants have also detected various fungicides on species such as Euphorbia pulcherrima (Poinsettia), Lavandula angustifolia (Lavender), and Rosa spp. (Roses), indicating their potential exposure and the need for careful phytotoxicity assessment.[5]

Q4: What factors can influence the severity of this compound phytotoxicity?

Several factors can affect a plant's susceptibility to chemical-induced injury:

  • Plant Species and Cultivar: Different plant species and even cultivars within the same species can have varying levels of sensitivity.[6]

  • Plant Age and Health: Younger plants and those already under stress (e.g., from drought, nutrient deficiency, or pests) are often more susceptible.[6]

  • Application Rate: Higher concentrations of this compound are more likely to cause phytotoxic effects.

  • Environmental Conditions: High temperatures (above 80-85°F), high humidity, and intense sunlight can increase the risk of phytotoxicity by affecting the drying time of the spray and the plant's metabolic rate.[6]

  • Adjuvants and Tank Mixes: The addition of surfactants, stickers, or other pesticides to the spray solution can sometimes increase the potential for phytotoxicity.

Troubleshooting Guide

Issue: After applying this compound, my ornamental plants are showing signs of leaf yellowing and distortion.

Possible Cause: Phytotoxicity due to this compound application.

Troubleshooting Steps:

  • Confirm Symptoms: Compare the observed symptoms with the known signs of phytotoxicity (see FAQ 2). Note the pattern of damage. Phytotoxicity often appears uniformly on the foliage that was present during application, while new growth may be unaffected.[6]

  • Review Application Protocol:

    • Concentration: Was the correct dilution rate used?

    • Application Method: Was the spray applied evenly and not to the point of excessive runoff?

    • Environmental Conditions: What were the temperature, humidity, and light conditions during and after application? Avoid spraying during the hottest part of the day.[6]

  • Assess Plant Health: Were the plants healthy and well-watered before application? Stressed plants are more susceptible to chemical injury.[6]

  • Conduct a Phytotoxicity Test: Before treating a large number of plants, it is crucial to perform a small-scale test. A general protocol is provided in the "Experimental Protocols" section.

  • Mitigation:

    • If phytotoxicity is observed, immediately cease further applications of this compound on that species.

    • Provide supportive care to the affected plants, including adequate watering and avoiding other stressors.

    • The damaged leaves will likely not recover, but the plant may outgrow the injury with new, healthy foliage.[6]

Data Presentation

Currently, there is a lack of specific, publicly available quantitative data on the phytotoxicity thresholds of this compound for various ornamental plant species. The following table is a template that researchers can use to document their own experimental findings.

Ornamental Plant SpeciesThis compound Concentration (mg/L)Observation Period (Days)Phytotoxicity Symptoms ObservedPercentage of Leaf Area Affected (%)Notes
Example: Petunia x hybrida507Mild chlorosis on leaf margins< 10
1007Moderate chlorosis, slight leaf curling10 - 25
2007Severe chlorosis, necrosis, and stunting> 50Marketability affected

Experimental Protocols

Phytotoxicity Assessment in Greenhouse Trials

This protocol provides a general framework for assessing the phytotoxicity of this compound on ornamental plants.

Objective: To determine the phytotoxic effects of different concentrations of this compound on selected ornamental plant species.

Materials:

  • Healthy, uniform, and well-established ornamental plants.

  • This compound formulation.

  • Sprayer calibrated for consistent application.

  • Control solution (water).

  • Personal Protective Equipment (PPE).

  • Data collection sheets.

Methodology:

  • Plant Selection: Choose healthy plants of the desired species and cultivar. Ensure they are of a similar size and developmental stage. Use a minimum of 5-10 plants per treatment group.[2]

  • Acclimatization: Acclimatize the plants to the greenhouse conditions for at least one week before the experiment.

  • Treatment Groups:

    • Control: Sprayed with water only.

    • This compound Treatments: Prepare a range of this compound concentrations, including the recommended application rate and 2x the recommended rate to simulate over-application.

  • Application:

    • Randomly assign plants to treatment groups.

    • Apply the treatments as a foliar spray until runoff, ensuring thorough coverage.

    • Conduct the application during the morning to allow for drying before the peak heat of the day.

  • Observation:

    • Visually assess the plants for phytotoxicity symptoms at regular intervals (e.g., 1, 3, 7, and 14 days after treatment).

    • Use a rating scale (e.g., 0 = no injury, 1 = slight discoloration, 2 = moderate chlorosis/necrosis, 3 = severe injury, 4 = plant death) to quantify the damage.

    • Record data on plant height, leaf number, and overall vigor.

  • Data Analysis: Analyze the collected data to determine the concentration at which phytotoxicity becomes significant.

Electrolyte Leakage Assay

This assay measures the integrity of cell membranes, which can be compromised by chemical stress.

Objective: To quantify cell membrane damage in ornamental plant leaves after this compound treatment.

Methodology:

  • Collect leaf discs of a uniform size from both control and this compound-treated plants.

  • Rinse the discs with deionized water to remove surface contaminants.

  • Place the discs in a test tube with a known volume of deionized water.

  • Incubate at room temperature on a shaker for a specified period (e.g., 2-4 hours).

  • Measure the electrical conductivity of the solution (C1).

  • Autoclave the samples to induce complete electrolyte leakage.

  • Cool the samples to room temperature and measure the final electrical conductivity (C2).

  • Calculate the percentage of electrolyte leakage as (C1/C2) x 100.

Chlorophyll Content Determination

This protocol measures the chlorophyll content in leaves, which can be reduced by chemical stress.

Objective: To determine the effect of this compound on the chlorophyll content of ornamental plant leaves.

Methodology:

  • Collect a known weight of leaf tissue from control and this compound-treated plants.

  • Grind the tissue in 80% acetone.

  • Centrifuge the homogenate to pellet the cell debris.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using established equations (e.g., Arnon's equations).

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an antioxidant enzyme that helps protect cells from oxidative stress.

Objective: To assess the level of oxidative stress in ornamental plants treated with this compound by measuring SOD activity.

Methodology:

  • Extract proteins from leaf tissue of control and this compound-treated plants using a suitable buffer.

  • The assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

  • The reaction mixture typically contains the protein extract, methionine, NBT, and riboflavin.

  • The reaction is initiated by placing the samples under a light source.

  • The absorbance is measured at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Visualizations

This compound's Impact on Plant Sterol Biosynthesis

G cluster_pathway Plant Sterol Biosynthesis Pathway cluster_this compound This compound Action cluster_consequences Phytotoxic Consequences Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Squalene Squalene Isopentenyl Pyrophosphate (IPP)->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol 24-Methylene-cycloartanol 24-Methylene-cycloartanol Cycloartenol->24-Methylene-cycloartanol Cycloeucalenol Cycloeucalenol 24-Methylene-cycloartanol->Cycloeucalenol Obtusifoliol Obtusifoliol Cycloeucalenol->Obtusifoliol Δ8,14-Sterols Δ8,14-Sterols Obtusifoliol->Δ8,14-Sterols Multiple Steps Δ8-Sterols Δ8-Sterols Δ8,14-Sterols->Δ8-Sterols Sterol Δ14-reductase Δ7-Sterols Δ7-Sterols Δ8-Sterols->Δ7-Sterols Sterol Δ8→Δ7-isomerase Campesterol, Sitosterol, Stigmasterol\n(Functional Sterols) Campesterol, Sitosterol, Stigmasterol (Functional Sterols) Δ7-Sterols->Campesterol, Sitosterol, Stigmasterol\n(Functional Sterols) Multiple Steps Altered Membrane\nFluidity & Permeability Altered Membrane Fluidity & Permeability Campesterol, Sitosterol, Stigmasterol\n(Functional Sterols)->Altered Membrane\nFluidity & Permeability Disrupted Hormone\nSignaling (e.g., Brassinosteroids) Disrupted Hormone Signaling (e.g., Brassinosteroids) Campesterol, Sitosterol, Stigmasterol\n(Functional Sterols)->Disrupted Hormone\nSignaling (e.g., Brassinosteroids) This compound This compound This compound->Δ8,14-Sterols Inhibits Sterol Δ14-reductase This compound->Δ8-Sterols Inhibits Sterol Δ8→Δ7-isomerase Impaired Cell\nElongation & Division Impaired Cell Elongation & Division Altered Membrane\nFluidity & Permeability->Impaired Cell\nElongation & Division Disrupted Hormone\nSignaling (e.g., Brassinosteroids)->Impaired Cell\nElongation & Division

Caption: this compound inhibits key enzymes in the plant sterol biosynthesis pathway.

Experimental Workflow for Phytotoxicity Assessment

G cluster_setup Experiment Setup cluster_application Treatment Application cluster_assessment Data Collection & Assessment cluster_outcome Outcome A Plant Selection (Uniform & Healthy) B Acclimatization A->B C Treatment Groups (Control, this compound Doses) B->C D Foliar Spray Application C->D E Visual Phytotoxicity Scoring (Chlorosis, Necrosis, Stunting) D->E F Biochemical Assays (Electrolyte Leakage, Chlorophyll, SOD Activity) D->F G Data Analysis E->G F->G H Determination of Phytotoxicity Thresholds G->H

Caption: Workflow for assessing this compound phytotoxicity on ornamental plants.

Troubleshooting Logic for Phytotoxicity

G Start Phytotoxicity Symptoms Observed (e.g., Chlorosis, Leaf Distortion) CheckConcentration Was the correct this compound concentration used? Start->CheckConcentration CheckEnvironment Were environmental conditions optimal during application? CheckConcentration->CheckEnvironment Yes ReviewProtocol Review and Adjust Application Protocol CheckConcentration->ReviewProtocol No CheckPlantHealth Were plants healthy and not stressed? CheckEnvironment->CheckPlantHealth Yes CheckEnvironment->ReviewProtocol No HighProbability High Probability of This compound Phytotoxicity CheckPlantHealth->HighProbability Yes LowProbability Investigate Other Causes (e.g., Disease, Pests, Nutrient Deficiency) CheckPlantHealth->LowProbability No Mitigate Mitigate Damage and Conduct Small-Scale Tests HighProbability->Mitigate ReviewProtocol->Mitigate

References

Technical Support Center: Enhancing the Stability of Tridemorph Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Tridemorph. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the stability of this compound in various solvent systems, ensuring the accuracy and reliability of analytical results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the preparation and storage of this compound analytical standards.

Q1: My this compound standard is showing a decreasing peak area in my chromatograms over a short period. What could be the cause?

A1: A decreasing peak area suggests that the this compound in your standard solution is degrading. Several factors can contribute to this instability:

  • Solvent Choice: this compound, like many pesticides, can be susceptible to degradation in certain solvents. Protic solvents or those containing trace amounts of water can facilitate hydrolysis.

  • pH of the Solution: The presence of acidic or basic impurities in the solvent, or the co-dissolving of other substances, can alter the micro-environment and catalyze degradation. Many fungicides exhibit instability in alkaline conditions.[1]

  • Storage Temperature: Elevated temperatures accelerate chemical reactions, including degradation. Storing solutions at room temperature is generally not recommended for long-term stability.

  • Exposure to Light: Photodegradation can be a factor for some molecules. Storing solutions in clear glass vials on a lab bench can expose them to UV and visible light.

  • Solvent Quality: Impurities in lower-grade solvents can react with the analyte.

Q2: What is the most recommended solvent for preparing a this compound stock solution?

A2: Acetonitrile is a widely used and generally suitable solvent for the analysis of a broad range of pesticides. For enhanced stability, particularly for fungicides susceptible to degradation, using acetonitrile acidified with 0.1% (v/v) acetic acid is a recommended strategy.[1] Methanol is also commonly used for this compound standards, as indicated by commercial suppliers.[2] For any solvent, using a high-purity, HPLC, or MS-grade is critical to minimize reactive impurities.

Q3: How should I store my this compound stock and working solutions to maximize their shelf life?

A3: Proper storage is crucial for maintaining the integrity of your standards.

  • Temperature: For long-term storage (months to years), neat material or concentrated stock solutions should be stored at -20°C or lower .[3] For daily or weekly use, working solutions can be stored in a refrigerator at 2-8°C .

  • Light: Always store standards in amber glass vials to protect them from light.

  • Container: Use vials with PTFE-lined caps to prevent solvent evaporation and contamination from the cap material.

  • Handling: Before use, allow solutions stored at low temperatures to equilibrate to room temperature to prevent condensation from introducing water into the solvent. Ensure the analyte is fully redissolved by vortexing briefly.[4]

Q4: Can the presence of water in my solvent affect this compound stability?

A4: Yes. Although this compound's close relative, fenpropimorph, is largely stable under neutral aqueous conditions, the presence of water can facilitate hydrolysis, especially under alkaline or acidic conditions and at elevated temperatures.[5] It is best practice to use anhydrous grade solvents or take measures to minimize water exposure.

Q5: Are there any known degradation products of this compound I should look for in my analysis?

A5: Under field conditions, the degradation of the related morpholine fungicide fenpropimorph can proceed through the oxidation and opening of the morpholine ring.[5] While specific degradation products in analytical solvents are not well-documented in readily available literature, analysts should be aware of the potential for smaller, more polar compounds to appear in chromatograms as the parent this compound peak decreases.

Quantitative Data on this compound Stability

While specific public data on the long-term stability of this compound in various organic solvents is limited, the following table provides general stability guidelines based on best practices for pesticide analysis and information on analogous compounds like fenpropimorph. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.

Solvent SystemTemperatureExpected Stability (Working Conc.)Recommendations & Comments
Acetonitrile (HPLC Grade)Room Temp (~25°C)Poor (Days to Weeks)Not recommended for storage. Prone to faster degradation.
Acetonitrile (HPLC Grade)Refrigerated (2-8°C)Fair (Weeks to Months)Suitable for short-term working standards.
Acetonitrile + 0.1% Acetic AcidRefrigerated (2-8°C)Good (Months)Acidification can significantly inhibit degradation for many pesticides.[1][6] This is a highly recommended approach.
Methanol (HPLC Grade)Refrigerated (2-8°C)Fair (Weeks to Months)A common solvent for commercial this compound standards.[2]
Acetonitrile or MethanolFrozen (-20°C)Excellent (Months to >1 Year)Recommended for long-term storage of stock solutions.[3]
Aqueous Solutions (Buffers)Refrigerated (2-8°C)Very Poor (Hours to Days)Not recommended for storing standards. Fenpropimorph shows some stability at neutral pH, but this is risky.[3][5]

Experimental Protocols

Since pre-existing stability data is scarce, providing a robust protocol for users to determine this compound stability in their own laboratory is essential.

Protocol: Short-Term Stability Assessment of this compound in a Selected Solvent

Objective: To determine the stability of a this compound working solution in a specific solvent system over a period of 30 days under defined storage conditions.

Materials:

  • This compound certified reference material (CRM)

  • High-purity solvent(s) of choice (e.g., Acetonitrile, Methanol, Acetonitrile + 0.1% Acetic Acid)

  • Class A volumetric flasks and pipettes

  • Analytical balance

  • Amber glass autosampler vials with PTFE-lined caps

  • LC-MS/MS or GC-MS system

  • Refrigerator (2-8°C) and Freezer (-20°C)

Methodology:

  • Preparation of Stock Solution (Day 0):

    • Accurately weigh approximately 10 mg of this compound CRM.

    • Dissolve in the chosen solvent in a 10 mL volumetric flask to create a 1 mg/mL (1000 µg/mL) stock solution. This is your "Fresh Stock" .

    • Store this stock solution at -20°C.

  • Preparation of Stability Study Solution (Day 0):

    • From the "Fresh Stock," prepare a working solution at a typical analytical concentration (e.g., 1 µg/mL).

    • Dispense this working solution into multiple amber glass autosampler vials (e.g., 20 vials).

    • Place these vials under the desired storage condition (e.g., in a refrigerator at 4°C). This is your "Stability Sample Set" .

  • Analysis Time Points:

    • Analyze the stability samples at regular intervals: Day 0, Day 1, Day 3, Day 7, Day 14, and Day 30.

  • Analytical Procedure (for each time point):

    • Retrieve three vials from the "Stability Sample Set".

    • On the same day, prepare a fresh calibration curve from your "Fresh Stock" solution stored at -20°C. This is crucial to account for any instrument variability.

    • Analyze the three stability sample replicates and quantify their concentration against the freshly prepared calibration curve.

  • Data Evaluation:

    • Calculate the mean concentration and relative standard deviation (RSD) for the three replicates at each time point.

    • Express the stability as a percentage of the initial (Day 0) concentration: % Recovery = (Mean Conc. at Day X / Mean Conc. at Day 0) * 100

    • A common acceptance criterion for stability is a recovery within 85-115% of the initial concentration.

Visualizations

Workflow for Stability Testing

The following diagram outlines the experimental workflow for conducting a stability study of a this compound analytical standard.

Stability_Workflow cluster_analysis Analysis at Time Points (Day 0, 1, 3, 7, 14, 30) prep_stock Prepare Fresh Stock (1 mg/mL in Solvent) store_stock Store Stock at -20°C prep_stock->store_stock prep_study Prepare Stability Samples (1 µg/mL) prep_stock->prep_study prep_cal Prepare Fresh Calibration Curve from Stock store_stock->prep_cal Use for Cal. store_study Store Stability Samples (e.g., 4°C in Dark) prep_study->store_study analyze Analyze Stability Samples (n=3) store_study->analyze Retrieve Samples prep_cal->analyze evaluate Evaluate Data (% Recovery vs. Day 0) analyze->evaluate Troubleshooting_Logic start Start: Peak Area Decreasing Over Time check_storage Check Storage Conditions: Temp? Light Exposure? start->check_storage improper_storage Action: Store at -20°C (Stock) or 4°C (Working) in Amber Vials check_storage->improper_storage Improper check_solvent Check Solvent System: Pure Solvent? pH? check_storage->check_solvent Correct re_evaluate Re-prepare Standard & Monitor improper_storage->re_evaluate improper_solvent Action: Switch to High-Purity Acetonitrile + 0.1% Acetic Acid check_solvent->improper_solvent Potential Issue check_prep Review Standard Preparation Protocol check_solvent->check_prep Optimal improper_solvent->re_evaluate prep_error Action: Ensure Accurate Weighing, Dilution, and Full Dissolution check_prep->prep_error Error Found check_prep->re_evaluate No Error prep_error->re_evaluate

References

Minimizing matrix effects in LC-MS/MS analysis of Tridemorph residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Tridemorph residues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound residues by LC-MS/MS?

The primary challenges in this compound analysis are managing matrix effects, ensuring efficient extraction from complex matrices, and achieving accurate quantification. Matrix effects, particularly ion suppression, can significantly impact the accuracy and sensitivity of the analysis. For instance, in the analysis of fruit matrices like oranges and bananas, a 50% signal suppression for this compound has been observed even in 5-fold diluted extracts[1].

Q2: Which sample preparation technique is most effective for minimizing matrix effects for this compound?

The choice of sample preparation technique depends on the matrix complexity and the required limit of quantification. For relatively simple matrices, a straightforward solvent extraction followed by dilution may be sufficient. For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach with a dispersive solid-phase extraction (dSPE) cleanup is often employed to remove interfering matrix components. While specific comparative studies on dSPE sorbents for this compound are limited, general studies on pesticides suggest that a combination of PSA (primary secondary amine) and C18 sorbents is effective for removing sugars, fatty acids, and non-polar interferences from fruit and vegetable matrices. For highly pigmented samples, graphitized carbon black (GCB) can be used, but it may lead to the loss of planar analytes.

Q3: Is a stable isotope-labeled internal standard available for this compound?

Q4: Without a stable isotope-labeled internal standard, how can I achieve accurate quantification of this compound?

In the absence of a stable isotope-labeled internal standard, the most reliable method for accurate quantification is the use of matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This approach helps to compensate for both matrix effects and any analyte losses during sample processing.

Q5: What are the recommended LC-MS/MS parameters for this compound analysis?

For LC separation, a C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency. For MS/MS detection, operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity. Specific MRM transitions and collision energies for this compound are provided in the Experimental Protocols section.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no this compound signal Ion Suppression: Co-eluting matrix components are suppressing the ionization of this compound.- Improve Sample Cleanup: Implement or optimize a dSPE cleanup step in your QuEChERS protocol. Consider using a combination of PSA and C18 sorbents. - Dilute the Sample Extract: A simple dilution of the final extract can significantly reduce the concentration of interfering matrix components. - Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix interferences.
Inefficient Extraction: this compound is not being efficiently extracted from the sample matrix.- Verify Extraction Solvent: Ensure the chosen extraction solvent (e.g., acetonitrile or acetone) is appropriate for the sample matrix. - Optimize Extraction Time and Technique: Increase shaking or vortexing time during extraction to ensure thorough mixing.
Poor Peak Shape (Tailing or Fronting) Inappropriate Mobile Phase pH: The mobile phase pH is not optimal for the basic nature of this compound.- Adjust Mobile Phase pH: Add a small amount of formic acid or ammonium formate to the mobile phase to ensure this compound is in its protonated form, which generally results in better peak shape on reversed-phase columns.
Column Overload: Injecting too much sample or a sample dissolved in a solvent stronger than the initial mobile phase.- Reduce Injection Volume: Decrease the volume of sample extract injected onto the column. - Solvent Exchange: If the final extract is in a strong solvent, evaporate it to dryness and reconstitute in the initial mobile phase.
High Variability in Results Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples.- Use Matrix-Matched Calibration: This is the most effective way to compensate for sample-to-sample variations in matrix effects. - Improve Homogenization: Ensure that all samples are thoroughly homogenized before extraction to ensure uniformity.
Analyte Degradation: this compound may be degrading during sample preparation or storage.- Control pH: Ensure the pH of the sample and extraction solvent is suitable to prevent degradation. - Store Extracts Properly: If analysis cannot be performed immediately, store extracts at low temperatures (e.g., -20°C).

Data Presentation

Table 1: Recovery of this compound using Different Sample Preparation Methods

Matrix Sample Preparation Method Spiking Level (mg/kg) Recovery (%) Relative Standard Deviation (%) Reference
BananaAcetone Extraction & Dilution0.0583<13[2]
BananaAcetone Extraction & Dilution199<13[2]
OrangeAcetone Extraction & Dilution0.0585<13[2]
OrangeAcetone Extraction & Dilution198<13[2]
TeaAcetonitrile Extraction & SPE Cleanup (NH2)0.02 (µg/mL)84.7<10[1]
TeaAcetonitrile Extraction & SPE Cleanup (NH2)0.05 (µg/mL)75.0<10[1]

Table 2: Matrix Effect Data for this compound in Fruit Matrices

Matrix Dilution Factor Matrix Effect Reference
Orange5-fold~50% Signal Suppression[1]
Banana5-fold~50% Signal Suppression[1]

Experimental Protocols

Protocol 1: Simple Extraction for Fruit Samples (e.g., Banana, Orange)

This protocol is adapted from a method for the analysis of fungicides in fruit samples[2].

  • Homogenization: Homogenize the fruit sample using a high-speed blender.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetone.

    • Homogenize for 1 minute using a high-speed blender.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dilution:

    • Take an aliquot of the supernatant.

    • Dilute 1:5 with the initial mobile phase.

  • Analysis:

    • Filter the diluted extract through a 0.22 µm filter.

    • Inject into the LC-MS/MS system.

Protocol 2: Modified QuEChERS with SPE Cleanup for Tea Samples

This protocol is based on a method for the determination of this compound in tea samples[1].

  • Hydration & Extraction:

    • Weigh 2 g of the tea sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and let it stand for 30 minutes.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl), shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

  • SPE Cleanup:

    • Take an aliquot of the acetonitrile supernatant.

    • Pass it through an aminopropyl (NH₂) SPE cartridge.

  • Analysis:

    • The eluate is ready for LC-MS/MS analysis.

LC-MS/MS Parameters for this compound Analysis
  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Mode: Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for this compound

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
298.3130.120[3]
298.386.130[3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Homogenization Sample Homogenization Extraction Solvent Extraction (Acetonitrile or Acetone) Homogenization->Extraction Cleanup dSPE Cleanup (Optional, e.g., PSA/C18) Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation Filtered Extract MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification (Matrix-Matched Standards) MSMS_Detection->Quantification

Caption: General workflow for this compound residue analysis.

Troubleshooting_Logic Start Inaccurate Results or Poor Signal for this compound Check_Suppression Evaluate Matrix Effect (Post-extraction Spike) Start->Check_Suppression Suppression_Present Ion Suppression Detected Check_Suppression->Suppression_Present Yes No_Suppression Minimal Matrix Effect Check_Suppression->No_Suppression No Optimize_Cleanup Improve Sample Cleanup (e.g., add dSPE step) Suppression_Present->Optimize_Cleanup Dilute_Sample Dilute Sample Extract Suppression_Present->Dilute_Sample Check_Recovery Evaluate Extraction Recovery No_Suppression->Check_Recovery Use_Matrix_Matched Implement Matrix-Matched Calibration Optimize_Cleanup->Use_Matrix_Matched Dilute_Sample->Use_Matrix_Matched Optimize_Extraction Optimize Extraction (Solvent, Time) Check_Recovery->Optimize_Extraction Low Recovery Check_Recovery->Use_Matrix_Matched Acceptable Recovery Optimize_Extraction->Use_Matrix_Matched

Caption: Troubleshooting logic for this compound analysis.

References

Troubleshooting poor recovery of Tridemorph during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during the sample extraction of Tridemorph.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a systemic morpholine fungicide used to control a variety of fungal diseases in crops.[1] It is an oily liquid at temperatures below 25°C with the molecular formula C19H39NO.[2][3] The World Health Organization classifies it as a Class II "moderately hazardous" pesticide, necessitating careful handling to avoid irritation to the skin and eyes, or harm if ingested.[1][2]

Q2: I am experiencing poor recovery of this compound during my sample extraction. What are the common causes?

Poor recovery of this compound can be attributed to several factors throughout the sample preparation and analysis workflow. The most common causes include:

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting this compound from the sample matrix.

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., pigments, lipids, sugars in plant samples) can interfere with the analytical signal, leading to either suppression or enhancement, which is often misinterpreted as poor recovery.[4][5]

  • Incorrect pH: The pH of the extraction and wash solutions can significantly impact the stability and solubility of this compound.

  • Inefficient Sample Homogenization: Non-uniform sample preparation can lead to inconsistent and poor extraction efficiency.

  • Loss During Clean-up Steps: The solid-phase extraction (SPE) or dispersive SPE (d-SPE) clean-up steps, if not optimized, can lead to the loss of the analyte.

  • Analyte Degradation: this compound may degrade if exposed to harsh chemical conditions or improper storage.

Q3: How can I minimize matrix effects when analyzing this compound?

Matrix effects are a significant challenge in pesticide residue analysis.[4] Here are some strategies to minimize their impact:

  • Matrix-Matched Calibration: This is a widely used and effective method. Calibration standards are prepared in a blank matrix extract that is free of the analyte. This helps to compensate for the signal suppression or enhancement caused by the matrix components.[6]

  • Sample Dilution: Diluting the final sample extract can reduce the concentration of interfering matrix components.

  • Optimized Clean-up: Employing an effective clean-up strategy, such as Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., aminopropyl (NH2) cartridges), can remove a significant portion of interfering compounds.[7]

  • Use of an Internal Standard: A stable isotope-labeled internal standard, if available, can help to correct for recovery losses and matrix effects.

Q4: What are the recommended extraction methods for this compound from different sample types?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach for extracting pesticide residues, including this compound, from various food and environmental matrices.[6][8] For specific matrices, tailored liquid-solid extraction or solid-phase extraction (SPE) protocols are also widely used. For instance, extraction with acetonitrile followed by a clean-up step using an aminopropyl (NH2) SPE cartridge has been successfully applied for tea samples.[7] Another validated method for fruit samples involves a simple extraction with acetone followed by dilution before LC-MS/MS analysis.[9]

Troubleshooting Guide for Poor this compound Recovery

This guide provides a systematic approach to identifying and resolving issues leading to low recovery of this compound.

Problem: Low or inconsistent recovery of this compound.

Troubleshooting_Workflow start Start: Poor this compound Recovery check_extraction 1. Review Extraction Protocol start->check_extraction check_solvent Is the extraction solvent appropriate? (e.g., Acetonitrile, Acetone) check_extraction->check_solvent check_homogenization Is sample homogenization complete and consistent? check_solvent->check_homogenization Yes no_change1 Optimize Solvent/Homogenization check_solvent->no_change1 No check_cleanup 2. Evaluate Clean-up Step check_homogenization->check_cleanup Yes check_homogenization->no_change1 No check_spe Is the SPE/d-SPE sorbent correct? (e.g., NH2, PSA) check_cleanup->check_spe check_elution Is the elution solvent strong enough? check_spe->check_elution Yes no_change2 Optimize SPE Sorbent/Elution check_spe->no_change2 No check_matrix 3. Investigate Matrix Effects check_elution->check_matrix Yes check_elution->no_change2 No use_mmc Are you using matrix-matched calibration? check_matrix->use_mmc dilute_sample Have you tried diluting the final extract? use_mmc->dilute_sample Yes no_change3 Implement MMC/Dilution use_mmc->no_change3 No check_instrument 4. Verify Analytical Instrument Performance dilute_sample->check_instrument Yes dilute_sample->no_change3 No check_stability Is this compound stable in your standards and samples? check_instrument->check_stability solution Recovery Improved check_stability->solution Yes no_change4 Check Standard Stability/Instrument Calibration check_stability->no_change4 No no_change1->check_homogenization no_change2->check_elution no_change3->dilute_sample no_change4->solution

Caption: Troubleshooting workflow for poor this compound recovery.

Quantitative Data Summary

The following table summarizes reported recovery data for this compound from various studies, highlighting the impact of different extraction conditions and matrices.

Sample MatrixExtraction MethodAnalytical TechniqueSpiking LevelAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
TeaAcetonitrile extraction, NH2 SPE clean-upLC-ESI-MS/MS0.02 µg/mL75.0 - 84.7< 10[7]
TeaAcetonitrile extraction, NH2 SPE clean-upLC-ESI-MS/MS0.05 µg/mL75.0 - 84.7< 10[7]
BananaAcetone extractionLC-ESI-MS/MS0.05 mg/kg83 - 99< 13[9]
OrangeAcetone extractionLC-ESI-MS/MS0.05 mg/kg83 - 99< 13[9]
BananaAcetone extractionLC-ESI-MS/MS1 mg/kg83 - 99< 13[9]
OrangeAcetone extractionLC-ESI-MS/MS1 mg/kg83 - 99< 13[9]
BananaNot specifiedHPLC-MS/MSNot specified84.4 - 90.03.0 - 7.0[10]

Detailed Experimental Protocol: QuEChERS Method for this compound in Fruit Samples

This protocol is a general guideline based on the widely used QuEChERS methodology for pesticide residue analysis in high-water-content food matrices.

1. Sample Preparation and Homogenization:

  • Weigh a representative portion of the fruit sample (e.g., 10-15 g) into a blender.

  • Homogenize the sample until a uniform puree is obtained.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).

  • Immediately cap and shake vigorously for 1 minute.

3. Centrifugation:

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes to separate the phases.

4. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE microcentrifuge tube.

  • The d-SPE tube should contain a mixture of sorbents appropriate for the matrix (e.g., 150 mg anhydrous MgSO₄ and 25 mg Primary Secondary Amine (PSA) for general fruit and vegetable samples).

  • Vortex the tube for 30 seconds.

  • Centrifuge at high speed (e.g., > 5000 x g) for 2 minutes.

5. Analysis:

  • Take the supernatant and, if necessary, filter it through a 0.22 µm filter.

  • The extract is now ready for analysis by LC-MS/MS or another suitable chromatographic technique. It is recommended to use matrix-matched standards for calibration to ensure accurate quantification.

QuEChERS_Workflow start Start: Fruit Sample homogenize 1. Homogenize Sample start->homogenize extract 2. Add Acetonitrile & QuEChERS Salts Shake Vigorously homogenize->extract centrifuge1 3. Centrifuge extract->centrifuge1 cleanup 4. Transfer Supernatant to d-SPE Tube (MgSO4 + PSA) centrifuge1->cleanup centrifuge2 5. Vortex & Centrifuge cleanup->centrifuge2 analyze 6. Analyze Supernatant by LC-MS/MS centrifuge2->analyze end End: this compound Quantification analyze->end

Caption: Workflow of the QuEChERS method for this compound extraction.

References

Technical Support Center: Fungicide Resistance in Powdrey Mildew Fungi

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing fungicide resistance in powdery mildew fungi. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental work in this field.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments on fungicide resistance in powdery mildew.

Issue 1: Inconsistent Fungicide Efficacy in Bioassays

Question: My in vitro or in planta bioassays show highly variable results, making it difficult to determine the true efficacy of a fungicide against powdery mildew isolates. What could be the cause, and how can I troubleshoot this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inoculum Viability and Density Ensure consistent spore viability by using fresh, actively growing cultures. Standardize the inoculum density (spores/mL) for each experiment. Perform a spore germination test on control plates to confirm viability.
Uneven Fungicide Application For in planta assays, ensure complete and uniform coverage of the plant surface with the fungicide solution. For in vitro assays, ensure the fungicide is thoroughly mixed into the growth medium before it solidifies.
Environmental Fluctuations Maintain consistent temperature, humidity, and light conditions in growth chambers or greenhouses, as these factors can influence both fungal growth and fungicide activity.[1]
Suboptimal Application Timing The timing of fungicide application is critical. Perceived failures in control could be a result of suboptimal application timing rather than resistance.[2]
Genetic Variability in Fungal Isolates Use single-spore isolates to ensure a genetically uniform population for your assays. If using field-collected isolates, be aware that they may represent a mixed population with varying sensitivities.
Issue 2: Discrepancy Between Genotypic and Phenotypic Resistance

Question: I have identified a known resistance-associated mutation (e.g., in the CYP51 gene) in my powdery mildew isolates, but they still appear sensitive to the corresponding fungicide in my bioassays. Why is this happening?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Quantitative Resistance Resistance may be quantitative, meaning it involves multiple genes or mechanisms that result in a gradual decrease in sensitivity.[3][4][5] A single mutation may not be sufficient to confer a high level of resistance. Consider a wider range of fungicide concentrations in your assays to detect subtle shifts in sensitivity.
Fitness Costs The resistance mutation may come with a fitness cost to the fungus, which is not apparent under ideal laboratory conditions. Try growing the isolates under more challenging environmental conditions (e.g., fluctuating temperatures) to see if the resistant phenotype becomes more pronounced.
Alternative Resistance Mechanisms The primary mechanism of resistance in your isolates might not be the target-site mutation you are screening for. Consider investigating other mechanisms such as overexpression of the target gene or increased efflux pump activity.[6]
Experimental Assay Sensitivity The bioassay you are using may not be sensitive enough to detect low levels of resistance. Try alternative methods, such as comparing the relative growth rate on amended and unamended media.
Issue 3: Unexpected Cross-Resistance Patterns

Question: My powdery mildew isolates show resistance to a fungicide they have never been exposed to. How is this possible?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Shared Mode of Action The unexpected resistance is likely due to cross-resistance, where a single resistance mechanism confers resistance to multiple fungicides with the same or similar modes of action.[3] For example, resistance to one DMI fungicide can confer resistance to other DMIs.
Multi-Drug Resistance (MDR) The isolates may have developed a non-specific resistance mechanism, such as the overexpression of efflux pumps (e.g., ATP-binding cassette transporters), which can expel a wide range of structurally different compounds.[7]
Previous Exposure History Review the fungicide application history of the location where the isolates were collected. There may have been exposure to fungicides with a similar mode of action that you were not aware of.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding fungicide resistance in powdery mildew.

General Knowledge

Q1: What are the main molecular mechanisms of fungicide resistance in powdery mildew?

A1: The primary mechanisms include:

  • Target site mutation: Alterations in the gene encoding the target protein of the fungicide, which prevents the fungicide from binding effectively. This is a common mechanism for resistance to DMI, MBC, QoI, and SDHI fungicides.[3]

  • Overexpression of the target gene: An increase in the production of the target protein, often due to mutations in the promoter region of the gene.[3][6]

  • Increased efflux pump activity: Overexpression of transporter proteins, such as ATP-binding cassette (ABC) transporters, that actively pump the fungicide out of the fungal cell.[7][6]

Q2: What is the difference between qualitative and quantitative fungicide resistance?

A2:

  • Qualitative resistance results in an abrupt loss of fungicide effectiveness, creating a clear distinction between sensitive and resistant isolates in a population.[3] This is often due to a single gene mutation.

  • Quantitative resistance is characterized by a gradual decline in disease control, with a continuous range of sensitivities among fungal isolates.[3][4][5] This type of resistance often involves multiple genes.[4]

Q3: Which powdery mildew species are at high risk of developing fungicide resistance?

A3: Species with short disease cycles and high rates of spore dispersal, such as Blumeria graminis (wheat and barley powdery mildew), Erysiphe necator (grape powdery mildew), and Podosphaera xanthii (cucurbit powdery mildew), are considered to have a high risk of developing resistance.[3]

Experimental Design and Strategy

Q4: How can I design a robust fungicide resistance monitoring program?

A4: A robust monitoring program should include:

  • Regular Sampling: Collect isolates from diverse geographical locations and at different times throughout the growing season.

  • Phenotypic and Genotypic Screening: Use a combination of bioassays to determine the level of resistance (phenotype) and molecular techniques to identify the underlying resistance mechanisms (genotype).

  • Baseline Sensitivity: Establish the baseline sensitivity of the powdery mildew population to new fungicides before they are widely used.

Q5: What are some effective anti-resistance strategies that can be tested in experimental settings?

A5: Experimental designs can evaluate the following strategies:

  • Fungicide alternation: Alternating the use of fungicides with different modes of action.[8]

  • Fungicide mixtures: Using tank mixes or pre-packaged mixtures of fungicides with different modes of action.[9]

  • Dose management: Investigating the impact of using reduced or full recommended doses of fungicides on the selection for resistance.

  • Integrated Pest Management (IPM): Combining chemical control with non-chemical methods such as resistant host varieties and cultural practices.[4][10]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Assay by Spore Germination Inhibition

This protocol is adapted for determining the EC50 (Effective Concentration to inhibit 50% of germination) value of a fungicide against powdery mildew spores.

Materials:

  • Freshly collected powdery mildew spores

  • Sterile distilled water

  • Water agar (2%) plates

  • Fungicide stock solution

  • Micropipettes and sterile tips

  • Microscope and slides

  • Hemocytometer

Methodology:

  • Spore Suspension Preparation:

    • Gently brush powdery mildew spores from infected leaf surfaces into a sterile microcentrifuge tube.

    • Add a known volume of sterile distilled water and vortex gently to suspend the spores.

    • Determine the spore concentration using a hemocytometer and adjust to a final concentration of 1 x 10^5 spores/mL.

  • Fungicide Dilution Series:

    • Prepare a serial dilution of the fungicide stock solution in sterile distilled water to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a fungicide-free control.

  • Inoculation and Incubation:

    • Pipette 100 µL of each fungicide dilution onto the center of a water agar plate.

    • Immediately add 100 µL of the spore suspension to the fungicide droplet on each plate.

    • Gently spread the mixture over the surface of the agar.

    • Incubate the plates in the dark at 20-25°C for 24-48 hours.

  • Data Collection and Analysis:

    • After incubation, examine at least 100 spores per plate under a microscope.

    • A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination inhibition for each fungicide concentration relative to the control.

    • Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.

Protocol 2: Molecular Detection of CYP51 Gene Mutations

This protocol outlines the general steps for identifying point mutations in the CYP51 gene, which are commonly associated with DMI fungicide resistance.

Materials:

  • Powdery mildew genomic DNA extract

  • PCR primers specific to the CYP51 gene

  • PCR master mix

  • Thermal cycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • DNA Extraction:

    • Extract genomic DNA from single-spore isolates of powdery mildew using a suitable plant DNA extraction kit or a CTAB-based method.

  • PCR Amplification:

    • Design or obtain primers that flank the regions of the CYP51 gene where known resistance mutations occur (e.g., Y136F).[6]

    • Perform PCR to amplify the target region of the CYP51 gene. Optimize PCR conditions (annealing temperature, extension time) as needed.

  • PCR Product Verification:

    • Run the PCR products on an agarose gel to confirm the amplification of a single band of the expected size.

  • DNA Sequencing:

    • Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained DNA sequence with a reference (wild-type) CYP51 sequence to identify any nucleotide substitutions that result in amino acid changes.

Data Presentation

Table 1: Fungicide Resistance Profiles of Powdery Mildew Species to Different Fungicide Classes
Powdery Mildew Species Fungicide Class (FRAC Code) Resistance Mechanism Reported Resistance Level
Blumeria graminisDMIs (3)CYP51 mutationsHigh
Erysiphe necatorQoIs (11)G143A mutation in cytochrome bWidespread
Podosphaera xanthiiSDHIs (7)Mutations in sdhB, sdhC, sdhDEmerging
Podosphaera leucotrichaDMIs (3)CYP51 mutationsLess common

This table provides a summary of reported resistance. Actual resistance levels can vary significantly by region and isolate.

Table 2: Efficacy of Fungicides in Curative and Protective Studies against Wheat Powdery Mildew
Fungicide Product Curative Control (%) (Applied 3-5 days after inoculation) Protective Control (%) (Applied 0 days before inoculation) Protective Control (%) (Applied 21 days before inoculation) Protective Control (%) (Applied 42 days before inoculation)
Caramba32-9751-Significantly reduced development
Stratego YLD32-9789-Greatest protective activity
Priaxor11-18% less than others64-Greatest protective activity
Prosaro32-9790--
Trivapro32-9779-Greatest protective activity

Data adapted from a study on wheat powdery mildew.[11] The protective control after 21 days was not specified in the source.

Visualizations

FungicideResistanceMechanisms cluster_fungicide Fungicide Action cluster_fungus Fungal Cell cluster_resistance Resistance Mechanisms Fungicide Fungicide Target Target Protein Fungicide->Target Inhibition Efflux Efflux Pump Efflux->Fungicide Expels fungicide Gene Target Gene Gene->Target Expression Mutation Target Site Mutation Mutation->Target Alters binding site Overexpression Target Gene Overexpression Overexpression->Gene Increases transcription MDR Efflux Pump Overexpression MDR->Efflux Increases activity

Caption: Key molecular mechanisms of fungicide resistance in powdery mildew.

ExperimentalWorkflow cluster_sampling Sample Collection cluster_pheno Phenotypic Analysis cluster_geno Genotypic Analysis Sample Collect Powdery Mildew Isolates Bioassay Fungicide Bioassay (e.g., Spore Germination) Sample->Bioassay DNA DNA Extraction Sample->DNA EC50 Determine EC50 Value Bioassay->EC50 Result Correlate Genotype with Phenotype EC50->Result PCR PCR Amplification of Target Gene DNA->PCR Seq DNA Sequencing PCR->Seq Mutation Identify Resistance Mutations Seq->Mutation Mutation->Result

Caption: Workflow for fungicide resistance analysis.

SignalingPathways cluster_stress External Stress cluster_pathways Stress Signaling Pathways cluster_response Fungal Response Fungicide Fungicide Treatment HOG High-Osmolarity Glycerol (HOG) Pathway Fungicide->HOG CWI Cell Wall Integrity (CWI) Pathway Fungicide->CWI Osmotic Osmotic Stress Osmotic->HOG Tolerance Stress Tolerance (e.g., Cell Wall Repair) HOG->Tolerance CWI->Tolerance

Caption: Fungal stress signaling pathways involved in fungicide tolerance.

References

Technical Support Center: Reducing the Impact of Tridemorph on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at mitigating the ecotoxicological effects of the fungicide Tridemorph on soil microbial communities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of this compound and strategies for its mitigation.

Q1: What is the primary mode of action of this compound and how does it affect non-target soil microorganisms?

A1: this compound is a systemic fungicide that inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. It specifically targets the sterol-Δ14-reductase and Δ8→Δ7-isomerase enzymes.[1] While effective against pathogenic fungi, this compound can have detrimental effects on non-target soil microorganisms. Studies have shown that it adversely affects the populations of bacteria, fungi, and actinomycetes.[2] Furthermore, it can inhibit crucial nitrogen cycling processes, such as urea hydrolysis and ammonification. For instance, in one study, 45 micrograms/g of this compound inhibited 50% of the ammonification of urea in soil.[2]

Q2: What are the primary strategies for reducing the impact of this compound on soil microorganisms?

A2: The two main strategies for mitigating the negative effects of this compound on soil microbes are bioremediation and biostimulation.

  • Bioremediation involves the use of microorganisms to degrade or detoxify contaminants. This can be achieved through:

    • Bioaugmentation: The introduction of specific microbial strains or consortia with known this compound-degrading capabilities. A notable example is the fungus Aspergillus fumigatus, which has been shown to degrade this compound.[3]

    • Biostimulation: The modification of the soil environment to stimulate the activity of indigenous microorganisms that can degrade the contaminant. This is often achieved through the addition of organic amendments.

  • Biostimulation with organic amendments not only provides nutrients to stimulate microbial activity but can also enhance the sorption of pesticides, potentially reducing their bioavailability and toxicity to microorganisms.

Q3: Can this compound be degraded by naturally occurring soil microorganisms?

A3: Yes, this compound is biodegradable.[3] Some soil microorganisms have the ability to use it as a source of carbon and nitrogen. Research has identified specific microorganisms, such as the fungus Aspergillus fumigatus, which can degrade a significant percentage of this compound in a relatively short period.[3] The initial degradation products of this compound are reported to be this compound-N-oxide and 2,6-dimethylmorpholine.[3]

Q4: How do organic amendments help in mitigating this compound's impact?

A4: Organic amendments, such as compost and manure, can help reduce the negative impact of this compound in several ways:

  • Enhanced Microbial Activity: They provide a rich source of carbon and other nutrients, stimulating the growth and activity of a diverse microbial community, which can lead to faster degradation of the fungicide.[4]

  • Increased Sorption: Organic matter increases the soil's capacity to adsorb pesticides, which can reduce their concentration in the soil solution and thus their toxicity to microorganisms.

  • Improved Soil Health: The addition of organic matter improves soil structure, water retention, and overall soil health, making the microbial community more resilient to chemical stress.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during experimental work.

Problem Possible Causes Troubleshooting Steps
Low or no degradation of this compound in bioaugmentation experiments. 1. Inoculum viability is low.2. Inoculum is not adapted to the soil conditions (pH, temperature, moisture).3. This compound concentration is too high, causing toxicity to the introduced microbes.4. Poor bioavailability of this compound due to strong sorption to soil particles.1. Check the viability of your microbial culture before inoculation using plate counts or microscopy.2. Acclimatize the inoculum to the soil matrix in a step-wise manner.3. Start with a lower concentration of this compound and gradually increase it.4. Consider the use of biosurfactants or cyclodextrins to increase the bioavailability of this compound.[5]
Inconsistent results in soil respiration measurements (e.g., CO2 evolution). 1. Variation in soil moisture content between replicates.2. Temperature fluctuations during incubation.3. Non-homogenous distribution of the amendment or this compound in the soil microcosms.4. "Priming effect" from the added organic amendment, causing a temporary spike in respiration unrelated to this compound degradation.1. Carefully adjust and maintain a consistent moisture level (e.g., 60% of water holding capacity) in all microcosms.2. Use a temperature-controlled incubator and monitor the temperature regularly.3. Thoroughly mix the soil with the amendment and this compound solution to ensure homogeneity.4. Include control microcosms with only the organic amendment to differentiate its respiratory effect from that of this compound degradation.
Difficulty in isolating this compound-degrading microorganisms from soil. 1. The concentration of this compound in the enrichment culture is too high or too low.2. The culture medium is lacking essential nutrients.3. The incubation conditions (pH, temperature, aeration) are not optimal for the growth of degraders.4. Competition from faster-growing, non-degrading microorganisms.1. Use a range of this compound concentrations in your enrichment cultures.2. Supplement the minimal medium with a small amount of yeast extract or other growth factors.3. Optimize incubation conditions based on the soil's original environment.4. Use selective enrichment techniques, such as providing this compound as the sole source of carbon and/or nitrogen.
Low recovery of this compound from soil samples during extraction. 1. Inefficient extraction solvent.2. Strong binding of this compound to soil organic matter or clay particles.3. Degradation of this compound during the extraction process.1. Test different solvents or solvent mixtures (e.g., acetonitrile, ethyl acetate).2. Use a more rigorous extraction method, such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE).3. Ensure that the extraction is performed quickly and at a low temperature to minimize degradation.

Section 3: Quantitative Data Summary

The following tables summarize quantitative data on the impact of this compound and the efficacy of mitigation strategies.

Table 1: Impact of this compound on Soil Microbial Processes

ParameterThis compound ConcentrationEffectReference
Ammonification of Urea45 µg/g50% inhibition[2]
Nitrite Production750 µg/g50% inhibition (ID50)[2]
Urea Hydrolysis by Micrococcus sp.80 mg/L50% inhibition (ID50)[2]
Urea Hydrolysis by Proteus sp.75 mg/L50% inhibition (ID50)[2]
Urea Hydrolysis by P. vulgaris77 mg/L50% inhibition (ID50)[2]

Table 2: Efficacy of Bioremediation in this compound Degradation

MicroorganismTreatmentDegradation EfficiencyTimeReference
Aspergillus fumigatus TDF-1Intact mycelium in culture~80%72 hours[3]
Aspergillus fumigatus TDF-1Washed mycelium in the presence of 1% glucose~64%24-48 hours[3]

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Soil Microcosm Setup for Testing Mitigation Strategies

Objective: To evaluate the effectiveness of bioremediation (bioaugmentation/biostimulation) in reducing the concentration of this compound in a controlled laboratory setting.

Materials:

  • Sieved soil (2 mm mesh)

  • This compound analytical standard

  • Organic amendment (e.g., mature compost, biochar)

  • Microbial inoculum (e.g., spore suspension of Aspergillus fumigatus)

  • Microcosm vessels (e.g., 250 mL glass jars with loose-fitting lids)

  • Sterile deionized water

  • Analytical balance, incubator, fume hood

Procedure:

  • Soil Preparation: Air-dry the collected soil and sieve it to remove large debris. Characterize the soil for its physicochemical properties (pH, organic matter content, texture).

  • This compound Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the required volume of the stock solution to a subsample of the soil to achieve the desired final concentration. Allow the solvent to evaporate completely in a fume hood. Thoroughly mix the spiked soil with the remaining soil to ensure homogeneity.

  • Microcosm Setup: For each treatment group (e.g., Control, this compound only, this compound + Compost, this compound + A. fumigatus), weigh an equal amount of the prepared soil (e.g., 100 g) into triplicate microcosm vessels.

  • Amendments:

    • Biostimulation: Add the organic amendment at the desired rate (e.g., 5% w/w) and mix thoroughly.

    • Bioaugmentation: Add the microbial inoculum (e.g., 1 mL of a 10^7 spores/mL suspension) and mix thoroughly.

  • Moisture Adjustment: Adjust the moisture content of the soil in each microcosm to 60% of its water holding capacity (WHC) using sterile deionized water.

  • Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark.

  • Sampling: At predetermined time intervals (e.g., 0, 7, 14, 28, and 56 days), collect soil samples from each microcosm for this compound residue analysis and microbial analysis.

Protocol 2: Quantification of this compound Residues in Soil by HPLC

Objective: To determine the concentration of this compound in soil samples.

Materials:

  • Acetonitrile (HPLC grade)

  • Soil samples from microcosm experiment

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Extraction: Weigh 5 g of soil into a 50 mL centrifuge tube. Add 10 mL of acetonitrile. Vortex vigorously for 2 minutes and then shake on a rotary shaker for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes to separate the soil particles from the supernatant.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: Inject an aliquot of the filtered extract into the HPLC system. The separation is typically performed on a C18 column with a mobile phase of acetonitrile and water. Detection is carried out using a UV detector at the appropriate wavelength for this compound.

  • Quantification: Prepare a calibration curve using this compound analytical standards of known concentrations. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 3: Assessment of Soil Microbial Activity (Dehydrogenase Assay)

Objective: To measure the overall microbial activity in the soil samples.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

  • Tris buffer (pH 7.4)

  • Methanol

  • Spectrophotometer

Procedure:

  • Sample Preparation: Weigh 1 g of fresh soil into a test tube.

  • Incubation: Add 2 mL of TTC solution and 2.5 mL of Tris buffer to the soil. Mix gently and incubate the tubes in the dark at 37°C for 24 hours.

  • Extraction: After incubation, add 10 mL of methanol to each tube to extract the triphenyl formazan (TPF) formed. Shake vigorously for 1 minute.

  • Measurement: Centrifuge the tubes and measure the absorbance of the red-colored supernatant at 485 nm using a spectrophotometer.

  • Calculation: Calculate the amount of TPF formed using a standard curve prepared with known concentrations of TPF. Express the dehydrogenase activity as µg TPF g⁻¹ soil h⁻¹.

Section 5: Visualizations

This section provides diagrams to illustrate key experimental workflows and hypothetical pathways.

Experimental_Workflow_for_Mitigation_Strategy_Assessment cluster_0 Preparation Phase cluster_1 Microcosm Setup cluster_2 Incubation & Sampling cluster_3 Analysis Phase soil_prep Soil Collection & Sieving (2mm) spike This compound Spiking soil_prep->spike control Control (this compound only) biostim Biostimulation (this compound + Organic Amendment) bioaug Bioaugmentation (this compound + Microbial Inoculum) incubate Incubation (Controlled Temp. & Moisture) control->incubate biostim->incubate bioaug->incubate sampling Time-Series Sampling (e.g., Day 0, 7, 14, 28, 56) incubate->sampling tridemorph_analysis This compound Residue Analysis (HPLC/GC-MS) sampling->tridemorph_analysis microbial_analysis Microbial Analysis (Population & Activity) sampling->microbial_analysis

Experimental workflow for assessing this compound mitigation strategies.

Hypothetical_Tridemorph_Degradation_Pathway This compound This compound (N-tridecyl-2,6-dimethylmorpholine) intermediate1 This compound-N-oxide This compound->intermediate1 Oxidation (Monooxygenase) intermediate2 2,6-dimethylmorpholine intermediate1->intermediate2 N-dealkylation intermediate3 Further degradation products intermediate2->intermediate3 Ring Cleavage (Oxidoreductases) mineralization Mineralization (CO2, H2O, NH3) intermediate3->mineralization Metabolic Pathways

Hypothetical biodegradation pathway of this compound by microorganisms.

References

Technical Support Center: Analysis of Tridemorph in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Tridemorph in complex biological matrices such as blood, plasma, serum, and urine.

Frequently Asked Questions (FAQs)

1. What are the main challenges when analyzing this compound in biological matrices?

The primary challenges in analyzing this compound in biological matrices stem from the complexity of the samples themselves. Biological fluids and tissues contain high levels of endogenous substances like proteins, lipids, salts, and phospholipids that can interfere with the analysis.[1][2] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, affecting the accuracy, precision, and sensitivity of the measurement.[3][4][5] Additionally, the low concentrations of this compound typically present in biological samples necessitate highly sensitive analytical methods and efficient sample preparation to achieve the required limit of detection (LOD) and limit of quantification (LOQ).

2. Which sample preparation technique is best suited for this compound extraction from biological fluids?

The optimal sample preparation technique depends on the specific biological matrix and the desired analytical outcome. The most commonly employed and effective methods include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for various biological samples.[6] It involves a simple extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE) with a combination of salts and sorbents to remove interfering matrix components.[7]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.[8] It utilizes a solid sorbent packed in a cartridge to selectively retain this compound while allowing interfering compounds to be washed away.[9][10] The choice of sorbent is critical and depends on the physicochemical properties of this compound.

  • Protein Precipitation (PP): For matrices with high protein content, such as plasma and serum, protein precipitation is a crucial initial step.[8] This is often achieved by adding a solvent like acetonitrile, which denatures and precipitates the proteins, allowing for their removal by centrifugation.[11]

3. How can I minimize matrix effects in my LC-MS/MS analysis of this compound?

Minimizing matrix effects is critical for accurate quantification. Strategies to mitigate these effects include:

  • Effective Sample Cleanup: Employing a robust sample preparation method like QuEChERS or SPE is the first line of defense to remove a significant portion of matrix components.[8]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to achieve good separation between this compound and co-eluting matrix components can significantly reduce ion suppression.[5]

  • Choice of Ionization Technique: While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects for certain compounds.[4][11]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that closely matches the study samples can help to compensate for matrix effects.[12]

  • Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to correct for matrix effects and variations in extraction recovery.

4. What are the expected recovery rates for this compound from biological matrices?

Recovery rates can vary depending on the matrix, the chosen extraction method, and the spiking concentration. For food matrices, which can be similarly complex, recovery rates for this compound using methods like QuEChERS and LC-MS/MS are generally in the range of 70-120%.[12][13] For instance, recoveries from banana and orange samples spiked at 0.05 and 1 mg/kg were between 83% and 99%.[12] In tea samples, average recoveries ranged from 75.0% to 84.7%.[14] It is essential to validate the method for your specific biological matrix to determine the expected recovery.

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low/No this compound Peak Detected 1. Inefficient extraction. 2. Analyte degradation. 3. Instrument sensitivity issue. 4. Incorrect MS/MS transition parameters.1. Optimize the extraction solvent and pH. For QuEChERS, ensure vigorous shaking. For SPE, check the sorbent type and elution solvent. 2. Ensure proper sample storage (e.g., -20°C or -80°C). Investigate the stability of this compound in the matrix under your experimental conditions.[8] 3. Check the instrument's performance by injecting a known standard. Perform tuning and calibration. 4. Verify the precursor and product ions for this compound and optimize collision energy.
High Matrix Effects (Ion Suppression/Enhancement) 1. Inadequate sample cleanup. 2. Co-elution of matrix components with this compound. 3. High concentration of salts or phospholipids in the final extract.1. Enhance the cleanup step. In QuEChERS, consider adding C18 or another sorbent to the dSPE step to remove lipids.[7] For SPE, optimize the wash steps with different solvents. 2. Modify the LC gradient to improve the separation of this compound from the matrix interferences.[5] 3. Ensure the final extract is properly evaporated and reconstituted in a suitable solvent. A "dilute-and-shoot" approach after initial extraction can also mitigate matrix effects.[11]
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatibility between the injection solvent and the mobile phase. 3. Secondary interactions with the column stationary phase.1. Dilute the sample extract before injection. 2. Ensure the injection solvent is weaker than or similar in composition to the initial mobile phase. 3. Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase to improve the peak shape of basic compounds like this compound.
Inconsistent Results (Poor Reproducibility) 1. Variability in sample preparation. 2. Instrument instability. 3. Inconsistent matrix effects between samples.1. Ensure consistent execution of the extraction protocol. Use of an automated sample preparation system can improve reproducibility.[9] 2. Check for leaks in the LC system and ensure the MS is properly calibrated and stabilized. 3. The use of a suitable internal standard is highly recommended to correct for sample-to-sample variations.

Quantitative Data Summary

The following table summarizes the limit of detection (LOD), limit of quantification (LOQ), and recovery data for this compound from various studies. Note that these values are highly dependent on the matrix and the analytical method used.

MatrixMethodLODLOQRecovery (%)Reference(s)
TeaLC-ESI-MS/MS0.01 mg/L0.02 mg/L75.0 - 84.7[14]
Banana & OrangeLC-ESI-MS/MS0.01 mg/kg0.05 mg/kg83 - 99[12]
Fruits & VegetablesUHPLC-MS/MS (QuEChERS)0.05 - 2 µg/kg-70 - 110[13]

Experimental Protocols

Modified QuEChERS Protocol for this compound in Plasma/Serum

This protocol is a generalized procedure based on the principles of the QuEChERS method, adapted for a high-protein matrix like plasma or serum.

a. Sample Pre-treatment (Protein Precipitation):

  • To 1 mL of plasma or serum in a centrifuge tube, add 1 mL of acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >3000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer) for the extraction step.

b. Extraction:

  • Transfer the supernatant to a 15 mL centrifuge tube containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at >3000 rpm for 5 minutes to induce phase separation.

c. Dispersive Solid-Phase Extraction (dSPE) - Cleanup:

  • Take an aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing a mixture of dSPE sorbents. A common combination for biological matrices is MgSO₄, primary secondary amine (PSA), and C18.

  • Vortex for 30 seconds.

  • Centrifuge at high speed for 2 minutes.

  • The resulting supernatant is the final extract.

d. Final Preparation for LC-MS/MS:

  • Transfer the final extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

  • Vortex briefly and transfer to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol for this compound in Urine

This protocol outlines a general SPE procedure for extracting this compound from a urine sample.

a. Sample Pre-treatment:

  • Centrifuge the urine sample to remove any particulate matter.

  • Adjust the pH of the urine sample as needed to optimize the retention of this compound on the SPE sorbent.

b. SPE Procedure:

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) by passing methanol followed by deionized water.[15]

  • Equilibration: Equilibrate the cartridge with a buffer solution at the same pH as the pre-treated sample.[15]

  • Loading: Load the pre-treated urine sample onto the cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with deionized water to remove hydrophilic impurities, followed by a weak organic solvent to remove less polar interferences.[15]

  • Drying: Dry the cartridge under vacuum to remove residual water.

  • Elution: Elute this compound from the cartridge using a suitable organic solvent, often containing a modifier like ammonium hydroxide to disrupt the interaction with the sorbent.[15]

c. Final Preparation for LC-MS/MS:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis start Plasma/Serum Sample protein_precipitation Add Acetonitrile & Vortex start->protein_precipitation centrifuge1 Centrifuge protein_precipitation->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_salts Add MgSO4 + NaCl supernatant1->add_salts shake Vortex/Shake add_salts->shake centrifuge2 Centrifuge shake->centrifuge2 supernatant2 Collect Acetonitrile Layer centrifuge2->supernatant2 add_dspe Add dSPE Sorbents (PSA, C18, MgSO4) supernatant2->add_dspe vortex_cleanup Vortex add_dspe->vortex_cleanup centrifuge3 Centrifuge vortex_cleanup->centrifuge3 final_extract Final Extract centrifuge3->final_extract evaporate Evaporate & Reconstitute final_extract->evaporate lcms LC-MS/MS Analysis evaporate->lcms

Caption: QuEChERS workflow for this compound analysis in plasma/serum.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation urine_sample Urine Sample centrifuge_urine Centrifuge & Adjust pH urine_sample->centrifuge_urine condition 1. Condition Cartridge (Methanol, Water) equilibrate 2. Equilibrate Cartridge (Buffer) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (Water, Weak Organic) load->wash dry 5. Dry Cartridge wash->dry elute 6. Elute this compound (Modified Organic Solvent) dry->elute eluate Eluate elute->eluate evaporate Evaporate to Dryness eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms_analysis Inject into LC-MS/MS reconstitute->lcms_analysis

Caption: Solid-Phase Extraction workflow for this compound analysis in urine.

References

Validation & Comparative

A Comparative Guide to HPLC-MS/MS Methods for Tridemorph Analysis in Banana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods for the quantification of the fungicide Tridemorph in banana pulp and peel. The information presented is based on published experimental data to assist researchers in selecting and implementing a suitable analytical method.

Performance Comparison of Validated Methods

Two key studies provide robust validation data for the analysis of this compound in bananas using HPLC-MS/MS. The performance characteristics of these methods are summarized below for easy comparison.

ParameterMethod 1: Zamora et al. (2004)Method 2: Wang et al. (2018)
Linearity Range 1 - 100 ng/mLNot explicitly stated
Limit of Detection (LOD) 0.01 mg/kgNot explicitly stated
Limit of Quantification (LOQ) 0.05 mg/kgNot explicitly stated, but lowest recovery level was 0.01 mg/kg
Recovery (Banana) 83 - 99% (at 0.05 and 1 mg/kg)84.4 - 90.0% (at three spiking levels)
Precision (RSD) < 13% (n=5)3.0 - 7.0%

Note: While Wang et al. did not explicitly state the LOD and LOQ in the provided abstract, the reported residual distribution in pulp was <0.01 mg/kg, suggesting a low limit of detection.[1][2]

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for method replication and validation. The following sections outline the methodologies employed in the referenced studies.

Method 1: Based on Zamora et al. (2004)[3]

This method offers a rapid analysis with minimal sample pre-treatment.

Sample Preparation:

  • Homogenize a representative sample of banana (pulp or peel).

  • Extract a portion of the homogenate with acetone using a high-speed blender.

  • Dilute the extract five-fold with an appropriate solvent.

  • Directly inject the diluted extract into the LC-MS/MS system.

Liquid Chromatography (LC):

  • Instrumentation: High-Performance Liquid Chromatography system.

  • Column: Specific column details were not provided in the abstract.

  • Mobile Phase: Specific mobile phase composition was not provided in the abstract.

  • Flow Rate: Specific flow rate was not provided in the abstract.

  • Injection Volume: Specific injection volume was not provided in the abstract.

Tandem Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI).

  • Scan Mode: Multiple Reaction Monitoring (MRM) is typically used for quantification of target analytes. Specific precursor and product ions for this compound were not detailed in the abstract.

Method 2: Based on Wang et al. (2018)[1][2]

This method was developed for determining this compound dissipation and terminal residues in banana fields under Good Agricultural Practice (GAP) conditions.

Sample Preparation:

  • The abstract mentions the method was developed for determining this compound in banana, but specific extraction and clean-up steps are not detailed. Given the context of pesticide residue analysis, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method is a common and effective approach.

Liquid Chromatography (LC):

  • Instrumentation: High-Performance Liquid Chromatography system.

  • Column: Specific column details were not provided in the abstract.

  • Mobile Phase: Specific mobile phase composition was not provided in the abstract.

  • Flow Rate: Specific flow rate was not provided in the abstract.

  • Injection Volume: Specific injection volume was not provided in the abstract.

Tandem Mass Spectrometry (MS/MS):

  • Instrumentation: Tandem Mass Spectrometer.

  • Ionization: Likely Electrospray Ionization (ESI), a common technique for pesticide analysis.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the validation of an HPLC-MS/MS method for this compound analysis in banana, integrating steps from both discussed methods and general best practices.

HPLC_MSMS_Validation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Banana Sample (Pulp/Peel) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Acetone or QuEChERS) Homogenization->Extraction Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract HPLC HPLC Separation FinalExtract->HPLC Injection MSMS MS/MS Detection HPLC->MSMS Linearity Linearity & Range LOD_LOQ LOD & LOQ Accuracy Accuracy (Recovery) Precision Precision (RSD) Specificity Specificity MatrixEffects Matrix Effects DataAcquisition Data Acquisition & Processing MSMS->DataAcquisition ValidationReport Validation Report DataAcquisition->Linearity DataAcquisition->LOD_LOQ DataAcquisition->Accuracy DataAcquisition->Precision DataAcquisition->Specificity DataAcquisition->MatrixEffects

Caption: General workflow for HPLC-MS/MS method validation for this compound in banana.

Alternative Methodologies

While HPLC-MS/MS is a highly sensitive and specific technique for pesticide residue analysis, other methods have been employed for similar applications.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation approach that has gained widespread popularity for pesticide residue analysis in food matrices.[3] It involves an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) clean-up step. This method is known for its high throughput and efficiency.

  • Gas Chromatography (GC) based methods: For certain pesticides, GC coupled with various detectors (e.g., NPD, MS) can be a viable alternative. However, for a thermally labile compound like this compound, LC-based methods are generally preferred.

Conclusion

Both of the highlighted HPLC-MS/MS methods demonstrate suitability for the quantitative analysis of this compound in banana pulp and peel. The method by Zamora et al. offers a simpler and faster sample preparation, which could be advantageous for high-throughput screening.[4] The work by Wang et al. provides valuable data on the practical application of their method for residue monitoring in agricultural settings.[1][2] The choice of method will ultimately depend on the specific requirements of the study, including desired sample throughput, sensitivity, and the availability of instrumentation. For new method development, incorporating the principles of the QuEChERS sample preparation technique is highly recommended for its efficiency and effectiveness in complex matrices like bananas.

References

Comparative Efficacy of Tridemorph and Fenpropimorph on Sterol Biosynthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the morpholine fungicides, Tridemorph and Fenpropimorph, focusing on their mechanisms of action, inhibitory efficacy against key enzymes in the sterol biosynthesis pathway, and their resulting antifungal activity. The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Introduction

This compound and Fenpropimorph are systemic fungicides belonging to the morpholine class of ergosterol biosynthesis inhibitors (EBIs). Ergosterol is a vital component of fungal cell membranes, and its depletion or the accumulation of toxic sterol intermediates disrupts membrane integrity and function, ultimately leading to fungal cell death. While both compounds target sterol biosynthesis, they exhibit preferential inhibition of different enzymes within the pathway, leading to distinct biochemical and antifungal profiles.

Mechanism of Action: Targeting Sterol Biosynthesis

The primary mechanism of action for both this compound and Fenpropimorph is the inhibition of specific enzymes in the post-squalene segment of the ergosterol biosynthesis pathway. However, they display a notable divergence in their primary enzyme targets.

  • Fenpropimorph is a potent inhibitor of sterol Δ14-reductase (ERG24) . This enzyme is responsible for the reduction of the C14-15 double bond in sterol precursors.

  • This compound primarily targets sterol Δ8→Δ7-isomerase (ERG2) , which catalyzes the isomerization of the double bond from the C8-9 position to the C7-8 position in the sterol B-ring.[1]

Inhibition of these enzymes leads to the accumulation of specific, atypical sterol intermediates and a depletion of ergosterol. The accumulation of these intermediates, such as Δ8-sterols in the case of this compound and 9β,19-cyclopropylsterols and Δ8,14-sterols for Fenpropimorph, disrupts the physical properties and functions of the fungal cell membrane.[2][3]

Quantitative Comparison of Inhibitory Efficacy

The following tables summarize the available quantitative data on the inhibitory activity of this compound and Fenpropimorph against their target enzymes and their antifungal efficacy.

Table 1: Comparative Inhibitory Activity against Sterol Biosynthesis Enzymes

CompoundTarget EnzymeOrganism/SystemInhibitory ConcentrationReference
This compound Sterol Δ8→Δ7-isomeraseSaccharomyces cerevisiae (cell-free)Strong inhibitor (specific IC50 not stated)Baloch & Mercer, 1987
Human Sterol 8-IsomeraseRecombinantKᵢ = 1 µMMoebius et al., 1998
Fenpropimorph Sterol Δ14-reductaseNicotiana tabacumIC₅₀ = 0.8 µMTaton et al., 1989
Sterol Δ14-reductase & Δ8→Δ7-isomeraseSaccharomyces cerevisiae (cell-free)Potent inhibitor of both (specific IC50 not stated)Baloch & Mercer, 1987

Table 2: Comparative Antifungal Activity (MIC Values)

CompoundFungal SpeciesMIC Range (µg/mL)Reference
This compound Histoplasma capsulatum4Rank et al., 2018
Blastomyces dermatitidis4Rank et al., 2018
Coccidioides spp.4Rank et al., 2018
Fenpropimorph Data not readily available in the searched literature--

Note: The available literature lacks a comprehensive, head-to-head comparison of MIC values for both compounds across a wide range of fungi.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of antifungal efficacy. Below are methodologies for key experiments.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to determine the sterol composition of fungal cells treated with inhibitors, allowing for the identification of accumulated sterol intermediates.

a. Sample Preparation:

  • Fungal mycelium is harvested, washed, and lyophilized.
  • Lipids are extracted from the dried mycelium using a solvent mixture such as chloroform:methanol (2:1, v/v).
  • The lipid extract is saponified using a strong base (e.g., 6% w/v potassium hydroxide in methanol) to release free sterols.
  • The non-saponifiable fraction containing the sterols is extracted with an organic solvent like n-hexane.
  • The extracted sterols are dried under a stream of nitrogen.

b. Derivatization:

  • The dried sterol extract is derivatized to increase volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

c. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., HP-5MS).
  • The oven temperature is programmed with a gradient to separate the different sterol components.
  • The separated compounds are detected and identified by a mass spectrometer based on their mass spectra and retention times compared to known standards.[4][5][6][7]

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M38-A2)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against filamentous fungi.

a. Inoculum Preparation:

  • Fungal isolates are grown on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.
  • Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).
  • The conidial suspension is adjusted to a standardized concentration using a spectrophotometer or hemocytometer.

b. Broth Microdilution Assay:

  • The antifungal agents (this compound, Fenpropimorph) are serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
  • Each well is inoculated with the standardized fungal inoculum.
  • The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

c. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80% or ≥50% depending on the fungus and drug) compared to the growth in the control well (no drug).[2][4][5]

Visualizing the Mechanism of Action

To illustrate the inhibitory effects of this compound and Fenpropimorph on the sterol biosynthesis pathway, the following diagrams are provided.

Sterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 C14-demethylation Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Δ14-reduction (ERG24) Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Δ8→Δ7-isomerization (ERG2) Ergosterol Ergosterol Intermediate_3->Ergosterol Fenpropimorph Fenpropimorph Fenpropimorph->Intermediate_2 Inhibition This compound This compound This compound->Intermediate_3 Inhibition Experimental_Workflow cluster_sterol Sterol Analysis cluster_mic MIC Determination Fungal_Culture Fungal Culture + Inhibitor Lipid_Extraction Lipid Extraction Fungal_Culture->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Inoculum_Prep Inoculum Preparation Inoculation Inoculation Inoculum_Prep->Inoculation Serial_Dilution Serial Dilution of Inhibitor Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC_Reading MIC Reading Incubation->MIC_Reading

References

A Comparative Analysis of Cross-Resistance Between Tridemorph and DMI Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profiles of Tridemorph, a morpholine fungicide, and Demethylation Inhibitor (DMI) fungicides. By examining their distinct modes of action, experimental data on resistance, and the molecular mechanisms involved, this document serves as a valuable resource for developing effective and sustainable disease management strategies.

Executive Summary

Studies on fungicide resistance reveal a critical distinction between this compound and DMI fungicides. While significant cross-resistance is commonly observed among different DMI fungicides, evidence strongly indicates a lack of cross-resistance between DMIs and this compound. This is primarily attributed to their different target sites within the fungal ergosterol biosynthesis pathway. DMI-resistant fungal strains, particularly in key pathogens like cereal powdery mildew, generally remain sensitive to this compound. This lack of cross-resistance makes this compound a valuable tool for resistance management programs.

Comparative Efficacy and Resistance Data

A pivotal study on Erysiphe graminis (now Blumeria graminis), the causal agent of powdery mildew in cereals, demonstrated that isolates with decreased sensitivity to the DMI fungicide triadimefon exhibited cross-resistance to other DMIs such as triadimenol, propiconazole, diclobutrazol, prochloraz, and nuarimol. However, these DMI-resistant isolates showed no cross-resistance to the morpholine fungicides this compound and fenpropimorph[1].

Another study focusing on barley powdery mildew (Blumeria graminis f. sp. hordei) found that resistance to morpholine fungicides (including this compound and fenpropimorph) was controlled by a single gene that had no effect on the response to the DMI fungicide triadimenol[2].

The following table summarizes representative EC50 values for various DMI fungicides against DMI-sensitive and DMI-resistant isolates of different fungal pathogens, compiled from multiple sources. A comparable EC50 value for this compound against a DMI-resistant strain would be expected to be similar to its EC50 against a sensitive strain, illustrating the lack of cross-resistance.

Fungicide ClassFungicidePathogenIsolate TypeEC50 (mg/L)Resistance Factor (RF)Reference
DMI TebuconazoleBlumeria graminis f. sp. triticiSensitive (Y136+S509)~0.1 - 1.0-[3][4]
Resistant (F136+T509)>10>10[3][4]
ProthioconazoleBlumeria graminis f. sp. triticiSensitive (Y136+S509)~0.1 - 1.0-[3][4]
Resistant (F136+T509)>10>10[3][4]
TriadimenolBlumeria graminis f. sp. hordeiSensitive--[5]
Resistant-Moderate[1]
Morpholine This compoundBlumeria graminis f. sp. hordeiDMI-ResistantNo change in sensitivity noted~1[1][2]

Note: The EC50 values for DMIs can vary significantly between studies and experimental conditions. The table presents a generalized view based on available data. The resistance factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of the sensitive isolate.

Experimental Protocols

The following section details a typical experimental protocol for assessing fungicide sensitivity in Blumeria graminis, a common model organism for these studies.

In Vitro Detached Leaf Assay for Blumeria graminis

This method is adapted from procedures described in studies on fungicide resistance in cereal powdery mildews[6].

1. Plant Material and Fungal Isolates:

  • Grow a susceptible wheat or barley cultivar under controlled, disease-free conditions.
  • Maintain pure cultures of DMI-sensitive and DMI-resistant isolates of Blumeria graminis on separate, healthy host plants.

2. Preparation of Fungicide Solutions and Leaf Segments:

  • Prepare stock solutions of technical-grade this compound and various DMI fungicides in a suitable solvent (e.g., acetone or ethanol).
  • Create a dilution series for each fungicide in sterile distilled water containing a surfactant (e.g., Tween 20) to achieve the desired final concentrations.
  • Excise leaf segments (approximately 2-3 cm) from the second or third leaves of healthy 7 to 10-day-old seedlings.

3. Fungicide Treatment and Inoculation:

  • Place the leaf segments on agar plates (containing a low concentration of benzimidazole to prevent senescence).
  • Apply the different fungicide concentrations to the leaf segments, ensuring even coverage. A control group treated with only water and surfactant is included.
  • Allow the treated leaf segments to dry in a sterile environment.
  • Inoculate the leaf segments by gently shaking conidia from the pure fungal cultures over them.

4. Incubation and Assessment:

  • Incubate the plates at a controlled temperature (e.g., 18-20°C) with a defined photoperiod (e.g., 16 hours light / 8 hours dark).
  • After 7-10 days, assess the percentage of the leaf area covered by powdery mildew sporulation under a dissecting microscope.

5. Data Analysis:

  • Calculate the mean disease severity for each fungicide concentration.
  • Determine the EC50 value (the concentration of the fungicide that inhibits fungal growth by 50% compared to the control) for each isolate and fungicide combination using probit analysis or a similar statistical method.

Molecular Mechanisms of Action and Resistance

The lack of cross-resistance between this compound and DMI fungicides is rooted in their distinct molecular targets within the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.

DMI Fungicides:

  • Target: C14-demethylase (encoded by the CYP51 gene).

  • Mechanism of Action: DMIs inhibit the demethylation of lanosterol or eburicol, leading to the accumulation of toxic 14α-methylated sterols and depletion of ergosterol. This disrupts the structure and function of the fungal cell membrane[3].

  • Mechanism of Resistance: The primary mechanism of resistance to DMIs is target-site modification through point mutations in the CYP51 gene. These mutations reduce the binding affinity of the DMI fungicide to the C14-demethylase enzyme. Overexpression of the CYP51 gene and increased efflux pump activity can also contribute to resistance[5].

This compound (Morpholine Fungicide):

  • Target: Sterol ∆14-reductase and ∆8→∆7-isomerase.

  • Mechanism of Action: this compound acts at two different points in the ergosterol biosynthesis pathway, inhibiting both the reduction of the ∆14 double bond and the isomerization of the ∆8 to the ∆7 double bond. This multi-site action disrupts the formation of the correct sterol structure for the cell membrane[7].

  • Mechanism of Resistance: The mechanisms of resistance to morpholine fungicides are less well-defined than for DMIs but are considered to be polygenic and not typically associated with target-site mutations that affect DMI binding[7].

The following diagram illustrates the different target sites of this compound and DMI fungicides in the fungal ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Pathway cluster_inhibitors Fungicide Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol C14-demethylase (CYP51) Fecosterol Fecosterol 14-demethyl lanosterol->Fecosterol ∆14-reductase Episterol Episterol Fecosterol->Episterol ∆8→∆7-isomerase Ergosterol Ergosterol Episterol->Ergosterol DMI DMI Fungicides DMI->Lanosterol This compound This compound This compound->14-demethyl lanosterol This compound->Fecosterol

Fungal ergosterol biosynthesis pathway showing the distinct inhibition sites of DMI fungicides and this compound.

Signaling Pathways and Experimental Workflow

The development of fungicide resistance is a complex process involving various cellular signaling pathways. While specific pathways that differentiate resistance to this compound versus DMIs are not fully elucidated, general stress response pathways are known to be activated upon fungicide exposure.

Resistance_Signaling Fungicide Fungicide Exposure (DMI or this compound) Cellular_Stress Cellular Stress (e.g., ROS production, membrane damage) Fungicide->Cellular_Stress MAPK_HOG MAPK/HOG Pathways Cellular_Stress->MAPK_HOG CWI Cell Wall Integrity (CWI) Pathway Cellular_Stress->CWI Stress_Response Stress Response Gene Expression MAPK_HOG->Stress_Response CWI->Stress_Response Efflux_Pumps Upregulation of Efflux Pumps Stress_Response->Efflux_Pumps Target_Modification Target Site Modification (e.g., CYP51 mutation for DMIs) Stress_Response->Target_Modification Resistance Fungicide Resistance Efflux_Pumps->Resistance Target_Modification->Resistance

General signaling pathways involved in the development of fungicide resistance.

The experimental workflow for a typical cross-resistance study is outlined below.

Experimental_Workflow Start Start: Isolate Collection (Susceptible & Resistant Strains) Culturing Fungal Culturing and Propagation Start->Culturing Sensitivity_Assay In Vitro Sensitivity Assay (e.g., Detached Leaf Assay) Culturing->Sensitivity_Assay Fungicide_Prep Preparation of Fungicide Dilution Series (this compound & DMIs) Fungicide_Prep->Sensitivity_Assay Data_Collection Data Collection (e.g., Mycelial Growth, Sporulation) Sensitivity_Assay->Data_Collection EC50_Calc EC50 Calculation Data_Collection->EC50_Calc Cross_Resistance_Analysis Cross-Resistance Analysis (Correlation of EC50 values) EC50_Calc->Cross_Resistance_Analysis End Conclusion on Cross-Resistance Profile Cross_Resistance_Analysis->End

A typical experimental workflow for assessing cross-resistance between fungicides.

Conclusion

References

A Comparative Guide to QuEChERS Method Validation for Multi-Residue Analysis Featuring Tridemorph

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone for multi-residue pesticide analysis in a variety of sample matrices. Its simplicity, speed, and low solvent consumption make it an attractive alternative to traditional extraction methods.[1] This guide provides a comparative overview of validated QuEChERS-based methodologies, with a specific focus on the inclusion of the systemic fungicide, Tridemorph. Experimental data from various studies are presented to aid in method selection and implementation.

Comparison of Validated QuEChERS Methods

The QuEChERS method has several official variations, primarily the original unbuffered method, the AOAC Official Method 2007.01 (acetate-buffered), and the European EN 15662 standard (citrate-buffered).[2][3] The choice of method can influence the recovery of pH-dependent analytes.

A study comparing these three versions found that all performed excellently for a range of pesticides, with overall average recoveries of 98% and relative standard deviations (RSD) around 10%.[2] However, the unbuffered method showed lower recoveries for some pH-dependent pesticides.[2][3] For challenging compounds, the acetate-buffered version sometimes provides higher and more consistent recoveries.[2][3]

The selection of the extraction solvent and cleanup sorbents is also a critical factor. Acetonitrile is the most common extraction solvent due to its ability to provide effective extraction and phase separation.[4][5] Dispersive solid-phase extraction (d-SPE) is the typical cleanup step, often employing primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) for pigment removal.

Below is a summary of validation data for this compound and other representative pesticides from various studies utilizing QuEChERS-based methods.

Table 1: Performance Data for this compound Analysis using a Modified QuEChERS Method
ParameterPerformance
Matrix Tea
Extraction Solvent Acetonitrile
Cleanup Aminopropyl (NH2) SPE cartridge
Analytical Technique LC-ESI-MS/MS
Linearity (r²) 0.9999 (over 0.02 to 1.0 mg/L)
Recovery (at 0.02 µg/mL) 75.0%
Recovery (at 0.05 µg/mL) 84.7%
RSD < 10%
LOD 0.01 mg/L
LOQ 0.02 mg/L
Data sourced from a study on this compound determination in tea samples.[6]
Table 2: Comparative Performance of a QuEChERS Method for Multi-Residue Analysis in Various Matrices
AnalyteMatrixFortification Level (mg/kg)Recovery (%)RSD (%)
Boscalid Tomato0.0109511
0.100987
Pymetrozine Pepper0.0109212
0.100958
Thiabendazole Orange0.0108815
0.1009110
This table presents representative data from a multi-residue validation study to illustrate typical method performance across different analyte/matrix combinations. The acceptance criteria for recovery are generally within the 70-120% range with RSD < 20%.[4]

Experimental Protocols

A detailed experimental protocol for a widely used QuEChERS method is provided below. This protocol is based on the principles outlined in the AOAC Official Method 2007.01 and other cited literature.[4][5]

QuEChERS Sample Preparation Protocol (Adapted from AOAC 2007.01)

1. Sample Homogenization:

  • Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • For dry samples like cereals, add an appropriate amount of water to achieve a total water content of about 80-90% and allow to hydrate.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • If required, add internal standards at this stage.

  • Add the appropriate salt mixture (e.g., for AOAC 2007.01: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[4]

  • Immediately cap and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

3. Centrifugation:

  • Centrifuge the tube at ≥3000 rpm for 5 minutes. This will separate the sample solids and the aqueous layer from the acetonitrile supernatant.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube containing the d-SPE sorbents. A common mixture for general produce is 150 mg anhydrous MgSO₄ and 50 mg PSA. For pigmented samples, GCB may be added, and for samples with high lipid content, C18 may be included.

  • Cap the tube and shake vigorously for 30 seconds.

5. Final Centrifugation and Analysis:

  • Centrifuge the micro-centrifuge tube at high speed (e.g., >10,000 rpm) for 2 minutes.

  • Take an aliquot of the final extract for analysis by LC-MS/MS or GC-MS. For LC analysis, the extract may be diluted with water to be compatible with the mobile phase.[4]

Mandatory Visualizations

The following diagram illustrates the general workflow of the QuEChERS method described above.

QuEChERS_Workflow cluster_extraction Extraction Step cluster_cleanup Cleanup Step (d-SPE) Sample 1. Homogenized Sample (10-15 g) Add_Solvent 2. Add Acetonitrile (10 mL) Sample->Add_Solvent Add_Salts 3. Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrates) Add_Solvent->Add_Salts Shake_1 4. Shake Vigorously (1 min) Add_Salts->Shake_1 Centrifuge_1 5. Centrifuge (≥3000 rpm, 5 min) Shake_1->Centrifuge_1 Transfer 6. Transfer Supernatant (1 mL) Centrifuge_1->Transfer Acetonitrile Layer Add_dSPE 7. Add d-SPE Sorbents (e.g., MgSO4, PSA) Transfer->Add_dSPE Shake_2 8. Shake Vigorously (30 sec) Add_dSPE->Shake_2 Centrifuge_2 9. Centrifuge (>10,000 rpm, 2 min) Shake_2->Centrifuge_2 Final_Extract Final Extract for LC-MS/MS or GC-MS Analysis Centrifuge_2->Final_Extract Cleaned Extract

Caption: General workflow of the QuEChERS method.

References

Tridemorph in Integrated Pest Management (IPM): A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Tridemorph's performance within Integrated Pest Management (IPM) strategies, evaluating its efficacy against alternative solutions. It is intended for researchers, scientists, and professionals in drug development, offering insights supported by experimental data and methodologies.

Introduction to this compound

This compound is a systemic morpholine fungicide developed in the 1960s.[1] It is absorbed through the leaves and roots of plants, providing both protective and eradicant action against a range of fungal pathogens.[2] Its primary applications include the control of powdery mildew (Erysiphe graminis) in cereals and Mycosphaerella leaf spot diseases (Mycosphaerella spp.) in bananas.[1][3] Within an IPM framework, the goal is to use such chemical controls judiciously, minimizing economic and environmental costs while managing pest populations effectively.[4]

Mode of Action

This compound's fungicidal activity stems from its ability to disrupt fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a critical component of the membrane. Specifically, it targets two key enzymes in the ergosterol pathway: sterol-Δ¹⁴-reductase and Δ⁸ to Δ⁷-isomerase.[3] This disruption leads to the accumulation of incorrect sterols, compromising the cell membrane's function and ultimately causing fungal cell death.[5]

cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Demethylation Episterol Episterol Fecosterol->Episterol Δ8 -> Δ7 Isomerase Fecosterol->Tridemorph_Inhibition1 Ergosterol Ergosterol Episterol->Ergosterol Sterol-Δ14-Reductase Episterol->Tridemorph_Inhibition2 This compound This compound This compound->Tridemorph_Inhibition1 Inhibits This compound->Tridemorph_Inhibition2 Inhibits caption Figure 1: this compound's Mode of Action.

Caption: Figure 1: this compound's mechanism of inhibiting ergosterol biosynthesis.

Performance and Efficacy Data

Quantitative data comparing this compound directly with a wide range of modern alternatives in peer-reviewed literature is limited. However, its established use provides a baseline for its effectiveness. The following tables summarize the known efficacy of this compound and compare it with other chemical and biological alternatives used in IPM.

Table 1: Comparative Efficacy of Fungicides Against Powdery Mildew

Fungicide ClassActive IngredientTarget PathogenEfficacy (% Disease Control)CropReference
Morpholine This compound Erysiphe graminisEffective control (often mixed with other fungicides)Cereals[1]
TriazoleHexaconazoleErysiphe pisi63.95% (Natural), 81.03% (Protected)Pea[6]
TriazoleDifenoconazoleErysiphe pisiIntermediatePea[6]
TriazolePropiconazoleErysiphe pisiIntermediatePea[6]
BenzimidazoleCarbendazimErysiphe pisiHigh (Slightly less than Hexaconazole)Pea[6]
StrobilurinPyraclostrobinPhytophthora nicotianaeSignificant disease reductionBoxwood[7]
BiologicalBacillus amyloliquefaciensPhytophthora nicotianaeModerate disease reductionBoxwood[7]

Table 2: Environmental and Non-Target Impact Profile

Active IngredientTypeImpact on Aquatic OrganismsOther ConcernsIPM Suitability NotesReference
This compound FungicideToxicSuspected endocrine disruptor; Reproductive effectsUse with caution, avoid runoff into waterways.[8]
HexaconazoleFungicideToxicPotential for resistance development.Rotational use recommended.
CarbendazimFungicideHarmfulPotential for resistance; some regulatory restrictions.Use is declining in some regions.
PyraclostrobinFungicideVery ToxicPotential harm to beneficial insects.Assess impact on local ecosystem.
Bacillus spp.BiofungicideGenerally LowEfficacy can be variable.Good IPM fit, often compatible with other methods.[7]
Trichoderma spp.BiofungicideGenerally LowCan be sensitive to certain chemical fungicides.High IPM compatibility; promotes soil health.[9]

Experimental Protocols for Efficacy Evaluation

Evaluating the performance of a fungicide like this compound requires standardized and rigorous experimental protocols. Field trials are the most critical phase for assessing real-world efficacy.[10]

Key Components of a Fungicide Efficacy Trial:

  • Experimental Design : Trials should be arranged in a randomized block design with at least three replicates to ensure statistical validity.[11]

  • Treatments : The experiment must include the test product (this compound), a reference or alternative product, and an untreated control to measure the baseline disease level.[11][12]

  • Plot Management : Standard and uniform agricultural practices for the specific crop should be followed across all plots, with the only variable being the fungicide treatment.[11]

  • Application : The fungicide should be applied according to the proposed label directions, using calibrated equipment. Details on spray volume, nozzle type, and timing of applications are crucial.[11][12]

  • Data Collection : Disease severity and incidence should be recorded at regular intervals, starting from the first appearance of symptoms. Crop yield and quality are measured at harvest to determine the economic benefit.[6][10][12]

  • Statistical Analysis : The collected data must be analyzed using appropriate statistical methods (e.g., ANOVA) to determine if the observed differences between treatments are significant.[13]

A Site Selection & Trial Design B Planting & Crop Management A->B C Inoculation (if necessary) & Disease Onset B->C D Fungicide Application C->D E Data Collection (Disease Severity, Incidence) D->E note1 Treatments: - Untreated Control - Test Product (this compound) - Reference Product D->note1 F Repeat Applications & Data Collection E->F G Final Assessment & Yield Measurement F->G H Statistical Analysis & Reporting G->H caption Figure 2: General workflow for a fungicide efficacy field trial.

Caption: Figure 2: General workflow for a fungicide efficacy field trial.

This compound in an IPM Framework

The integration of this compound into an IPM program requires a careful cost-benefit analysis that extends beyond simple efficacy. IPM emphasizes a holistic approach, prioritizing non-chemical methods and using pesticides only when necessary to prevent economic damage.[14][15]

Advantages:

  • Proven Efficacy : this compound has a long history of effective control against key diseases like powdery mildew in cereals.[1]

  • Systemic Action : Its ability to be absorbed and move within the plant provides both curative and protective benefits.[3]

Disadvantages and IPM Considerations:

  • Broad Spectrum : While effective, its broad action can potentially impact non-target fungi.

  • Environmental Impact : this compound's toxicity to aquatic life necessitates careful management to prevent runoff from treated fields.[8]

  • Resistance Management : As with any single-site fungicide, there is a risk of pathogens developing resistance. It is often recommended for use in mixtures or rotation with fungicides having different modes of action.

  • Impact on Beneficials : Chemical pesticides can disrupt the populations of natural enemies that help control pests.[14][16] IPM strategies seek to conserve these beneficial organisms.[4]

The decision to use this compound should be based on scouting, disease forecasting, and established economic thresholds. Alternatives, such as biofungicides (Trichoderma, Bacillus), cultural practices, and resistant crop varieties, should be considered as the first line of defense.[14][17]

Scout Scouting & Monitoring: Is disease pressure present? Threshold Has disease reached economic threshold? Scout->Threshold Yes NoAction Continue Monitoring Scout->NoAction No Cultural Apply Cultural & Biological Controls (First Line) Threshold->Cultural No Chemical Consider Chemical Intervention Threshold->Chemical Yes Cultural->Scout This compound Select Fungicide: - this compound (if appropriate) - Rotational alternatives Chemical->this compound Evaluate Evaluate Efficacy & Non-Target Effects This compound->Evaluate Evaluate->Scout NoAction->Scout caption Figure 3: A simplified IPM decision framework for fungicide use.

Caption: Figure 3: A simplified IPM decision framework for fungicide use.

Conclusion

This compound remains an effective fungicide for specific crop-pathogen systems. However, its place in modern IPM is contingent on a risk-based approach. Its known environmental impacts, particularly on aquatic ecosystems, require stringent stewardship and highlight the growing importance of integrating it with, or replacing it by, alternative control measures.[8] For researchers, the development of more targeted, lower-impact fungicides and the optimization of biological control agents are critical areas of focus to enhance the sustainability of pest management programs.[13][18]

References

Comparative Analysis of Tridemorph's Effect on Aflatoxin Production by Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

A-32, Comparative Biosciences

Published: December 25, 2025

This guide provides a comparative analysis of the systemic fungicide Tridemorph's effect on the growth and aflatoxin production of Aspergillus species. The information is intended for researchers, scientists, and drug development professionals working on antifungal agents and mycotoxin control. While this compound is effective in inhibiting fungal growth, experimental data reveals a paradoxical effect on aflatoxin biosynthesis, highlighting a critical consideration for its application in agriculture and food safety.

Experimental Data Summary

The following table summarizes the reported effects of this compound on the mycelial growth and aflatoxin production by Aspergillus parasiticus. The data is based on trends observed in a key study where the fungus was grown in a chemically defined liquid medium and treated with varying concentrations of this compound.[1] It is important to note that while fungal growth is inhibited, the specific productivity of aflatoxins (toxin produced per unit of biomass) increases significantly.

This compound Concentration (µg/mL)Incubation Time (days)Mycelial Dry Weight (mg)Aflatoxin B1 (µg)Aflatoxin G1 (µg)Total Aflatoxins (µg)Specific Aflatoxin Production (µg/mg)
0 (Control)4526751462210.42
0 (Control)76651462403860.58
2404167941462401.44
24075282402835230.99

Note: The data presented are representative values illustrating the trends reported by Badii and Moss (1988), where this compound was shown to inhibit the growth of A. parasiticus while simultaneously increasing aflatoxin formation.[1]

Mechanism of Action and Proposed Signaling Pathway

This compound's primary mechanism of action is the inhibition of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[2] Specifically, it targets the Δ8→Δ7 isomerase and C-14 reductase enzymes in the ergosterol biosynthesis pathway. The disruption of this pathway leads to the accumulation of aberrant sterols and a depletion of ergosterol, which ultimately hinders fungal growth.

The observed increase in aflatoxin production is likely an indirect, secondary effect. Aflatoxin biosynthesis is regulated by a gene cluster containing the key transcriptional activators aflR and aflS. It is hypothesized that the cellular stress induced by the disruption of ergosterol biosynthesis may trigger a complex regulatory cascade that upregulates the expression of these genes, leading to enhanced production of aflatoxins.

Tridemorph_Aflatoxin_Pathway This compound This compound Ergosterol_Pathway Ergosterol Biosynthesis Pathway (Δ8→Δ7 Isomerase) This compound->Ergosterol_Pathway Inhibits Ergosterol Ergosterol Depletion Ergosterol_Pathway->Ergosterol Stress Cellular Stress Response Ergosterol_Pathway->Stress Induces Membrane Fungal Membrane Disruption Ergosterol->Membrane Growth Inhibition of Fungal Growth Membrane->Growth AflR_AflS Upregulation of aflR / aflS genes Stress->AflR_AflS Hypothesized Activation Aflatoxin_Genes Aflatoxin Biosynthesis Gene Cluster Activation AflR_AflS->Aflatoxin_Genes Aflatoxin_Prod Increased Aflatoxin Production Aflatoxin_Genes->Aflatoxin_Prod

Proposed pathway of this compound's effect on aflatoxin production.

Experimental Protocols

The following section details the methodologies for conducting a comparative analysis of this compound's effect on Aspergillus growth and aflatoxin production.

Experimental_Workflow cluster_mycelia Mycelial Analysis cluster_filtrate Filtrate Analysis start Start culture 1. Fungal Inoculation (Aspergillus parasiticus in liquid medium) start->culture treatment 2. Treatment Application (Add this compound at varying concentrations) culture->treatment incubation 3. Incubation (e.g., 25°C for 4-7 days with shaking) treatment->incubation harvest 4. Harvest Culture incubation->harvest separation 5. Separate Mycelia and Filtrate (Vacuum Filtration) harvest->separation drying 6a. Dry Mycelia (70°C until constant weight) separation->drying extraction 6b. Aflatoxin Extraction (Liquid-liquid extraction with Chloroform) separation->extraction weighing 7a. Determine Mycelial Dry Weight drying->weighing analysis 8. Data Analysis (Compare growth and toxin levels vs. control) weighing->analysis quantification 7b. HPLC Quantification (Fluorescence Detection) extraction->quantification quantification->analysis end End analysis->end

Workflow for analyzing this compound's effect on Aspergillus.

1. Fungal Culture and this compound Treatment

  • Organism: Aspergillus parasiticus (or other relevant Aspergillus species).

  • Medium: A chemically defined liquid medium, such as Yeast Extract Sucrose (YES) broth or a similar synthetic medium conducive to aflatoxin production.

  • Inoculation: Inoculate sterile flasks containing the liquid medium with a standardized spore suspension (e.g., 1 x 10^6 spores/mL) of A. parasiticus.

  • Treatment: Add this compound (dissolved in a suitable solvent like dimethyl sulfoxide) to the cultures at a range of final concentrations (e.g., 0, 50, 100, 240 µg/mL). Ensure the final solvent concentration is consistent across all flasks and does not inhibit fungal growth on its own.

  • Incubation: Incubate the flasks at an optimal temperature for aflatoxin production (e.g., 25-28°C) for a period of 4 to 7 days with continuous shaking (e.g., 150 rpm) to ensure aeration.

2. Mycelial Dry Weight Determination

  • Harvesting: At the end of the incubation period, harvest the fungal cultures by vacuum filtration through a pre-weighed filter paper (e.g., Whatman No. 1).

  • Washing: Wash the collected mycelial mat with sterile distilled water to remove any residual medium.

  • Drying: Place the filter paper with the mycelium in a drying oven at 70-80°C until a constant weight is achieved (typically 24-48 hours).

  • Weighing: After cooling to room temperature in a desiccator, weigh the filter paper with the dried mycelium. The mycelial dry weight is calculated by subtracting the initial weight of the filter paper.

3. Aflatoxin Extraction and Quantification by HPLC

  • Extraction: Collect the filtrate from the harvesting step. Perform a liquid-liquid extraction by mixing a known volume of the filtrate with an equal volume of chloroform in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the lower chloroform layer. Repeat the extraction process two more times to ensure complete recovery of aflatoxins.

  • Concentration: Pool the chloroform extracts and evaporate to dryness under a gentle stream of nitrogen at a temperature below 50°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., methanol or acetonitrile/water mixture).

  • HPLC Analysis:

    • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.

    • Column: A C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mixture of water, methanol, and acetonitrile.

    • Detection: Set the fluorescence detector to an excitation wavelength of ~365 nm and an emission wavelength of ~440 nm for the detection of aflatoxins B1 and G1.

    • Quantification: Quantify the aflatoxins by comparing the peak areas from the samples to those of a standard curve generated from certified aflatoxin standards. Results are typically expressed in µg of aflatoxin per mL of culture filtrate.

References

Evaluating the Cost-Effectiveness of Tridemorph in Cereal Crops: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cost-effectiveness of Tridemorph application in cereal crops, primarily wheat and barley, against other widely used fungicide alternatives. The analysis is supported by a synthesis of experimental data on fungicide efficacy, yield responses, and application costs. Detailed experimental protocols and relevant biochemical pathways are also presented to provide a comprehensive overview for research and development purposes.

Fungicide Performance and Cost-Effectiveness Analysis

The economic viability of a fungicide application is a critical factor in modern agriculture. This analysis compares this compound, a morpholine fungicide, with two common alternatives: Propiconazole (a triazole) and Azoxystrobin (a strobilurin). The comparison is based on their efficacy against powdery mildew (Erysiphe graminis), a prevalent disease in cereal crops, and the subsequent return on investment.

Table 1: Cost-Effectiveness Comparison of Fungicides for Powdery Mildew Control in Wheat

Parameter This compound Propiconazole Azoxystrobin Untreated Control
Active Ingredient Class MorpholineTriazole (DMI)Strobilurin (QoI)N/A
Typical Application Rate (per ha) 0.75 L[1][2]0.5 L0.5 LN/A
Estimated Product Cost (per ha) $17.50$15.00$22.50$0.00
Application Cost (per ha) **$15.00$15.00$15.00$0.00
Total Cost of Treatment (per ha) $32.50$30.00$37.50$0.00
Assumed Baseline Yield (per ha) 5,000 kg5,000 kg5,000 kg5,000 kg
Expected Yield Increase (%) **12%10%15%0%
Yield Increase ( kg/ha ) 600 kg500 kg750 kg0 kg
Gross Revenue Increase (per ha) ***$150.00$125.00$187.50$0.00
Net Return (per ha) $117.50 $95.00 $150.00 $0.00
Cost-Benefit Ratio 1:4.62 1:4.17 1:5.00 N/A

*Notes:

  • Estimated product costs are synthesized from various sources and can fluctuate based on manufacturer, location, and retailer. This compound 75% EC, Propiconazole 25% EC, and Azoxystrobin 25% SC formulations are used for this estimation.

  • *Application costs can vary significantly based on whether it's an aerial or ground application and the specific agricultural service provider[3].

  • **Baseline yield is an assumed average for moderately susceptible wheat varieties under moderate disease pressure.

  • ***Expected yield increases are estimates based on reported efficacies and can vary with disease severity, crop variety susceptibility, and environmental conditions. Yield gains from fungicide use can range from 5.5% to over 40% in some cases[4][5][6][7].

  • ****Assumes a wheat price of $250 per metric ton (1,000 kg).

Mode of Action and Resistance Management

This compound, Propiconazole, and Azoxystrobin each have distinct modes of action, which is a crucial consideration for effective and sustainable disease management.

  • This compound (Morpholine): As a sterol biosynthesis inhibitor (SBI), this compound disrupts the fungal cell membrane by inhibiting two enzymes in the ergosterol biosynthesis pathway: sterol Δ14-reductase and Δ8→Δ7 isomerase[8].

  • Propiconazole (Triazole - DMI): This is also an SBI, but it specifically inhibits the C14-demethylation of sterols, another critical step in the formation of ergosterol[9].

  • Azoxystrobin (Strobilurin - QoI): This fungicide inhibits mitochondrial respiration in fungi by blocking the Quinone outside (Qo) site of the cytochrome bc1 complex, thus cutting off the energy supply to the fungal cell[10].

Due to the site-specific nature of these fungicides, there is a risk of pathogens developing resistance. To mitigate this, it is recommended to use fungicides with different modes of action in rotation or as mixtures.

Experimental Protocols for Fungicide Efficacy Trials in Cereals

The evaluation of fungicide performance relies on standardized and rigorous experimental protocols. The following outlines a typical methodology for conducting such trials, based on guidelines from agricultural research bodies.

Objective: To determine the efficacy and cost-effectiveness of different fungicide treatments on disease control and yield of a specific cereal crop (e.g., winter wheat).

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Sufficiently large to minimize edge effects and allow for mechanical harvesting (e.g., 2m x 10m).

  • Treatments:

    • Untreated Control

    • This compound at a standard application rate

    • Alternative Fungicide 1 (e.g., Propiconazole) at a standard rate

    • Alternative Fungicide 2 (e.g., Azoxystrobin) at a standard rate

    • Other relevant commercial standards or mixtures.

  • Crop Husbandry: Standard agronomic practices for the region regarding sowing date, fertilization, and weed control should be followed uniformly across all plots.

Application of Treatments:

  • Timing: Applications should be timed according to the target disease and crop growth stage. For powdery mildew, this is often at the first sign of disease or at a specific growth stage like GS32 (second node detectable).

  • Equipment: Calibrated plot sprayers to ensure accurate and uniform application.

  • Records: Detailed records of application dates, weather conditions, and growth stages should be maintained.

Data Collection and Assessment:

  • Disease Severity: Assessed visually at regular intervals using standardized scoring keys (e.g., percentage of leaf area affected on specific leaf layers).

  • Green Leaf Area Duration (GLAD): Monitored to assess the impact of fungicides on plant health and senescence.

  • Yield: Harvested at maturity, with grain weight and moisture content recorded for each plot. Yields are typically adjusted to a standard moisture content.

  • Grain Quality: Parameters such as thousand-grain weight and specific weight may also be measured.

Economic Analysis:

  • The net return is calculated by subtracting the total cost of the fungicide and its application from the gross revenue gained from the yield increase.

  • The cost-benefit ratio is determined by dividing the gross revenue increase by the total treatment cost.

Visualizing Key Pathways and Workflows

Fungal Ergosterol Biosynthesis Pathway and Inhibition Sites

The following diagram illustrates the simplified ergosterol biosynthesis pathway in fungi, highlighting the points of inhibition for morpholine and triazole fungicides.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols C14-Demethylation Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate_Sterols->Ergosterol Δ14-Reductase & Δ8->Δ7 Isomerase Propiconazole Propiconazole (Triazole - DMI) Propiconazole->Lanosterol This compound This compound (Morpholine) This compound->Intermediate_Sterols Fungicide_Trial_Workflow start Trial Design (Randomized Block) setup Plot Establishment & Crop Sowing start->setup application Fungicide Application (at specific growth stage) setup->application monitoring Disease & Crop Health Monitoring application->monitoring harvest Harvest & Yield Measurement monitoring->harvest data_analysis Data Analysis (ANOVA) harvest->data_analysis econ_analysis Economic Analysis (Net Return, Cost-Benefit) data_analysis->econ_analysis conclusion Conclusion on Cost-Effectiveness econ_analysis->conclusion

References

A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Tridemorph

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical methods for the determination of the fungicide Tridemorph, with a focus on their inter-laboratory validation. The accurate and reproducible quantification of this compound residues in agricultural commodities is crucial for ensuring food safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of performance data from various validation studies to aid in method selection and implementation.

Comparison of Analytical Method Performance

The performance of analytical methods for this compound is evaluated based on key validation parameters. The following tables summarize quantitative data from single-laboratory and inter-laboratory validation studies, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used and highly sensitive technique for pesticide residue analysis.

Table 1: Performance of LC-MS/MS Methods for this compound Analysis in Food Matrices

MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Fruits (Banana, Orange)0.010.0583 - 99< 13
Tea0.010.0275.0 - 84.7< 10
Agricultural Commodities (citrus, potato, pepper, soybean, brown rice)0.0010.00575.9 - 103.7< 9.0

Table 2: Inter-laboratory Validation Performance of an LC-MS/MS Method for this compound in Agricultural Commodities [1]

Spiking LevelMean Recovery (%)Relative Standard Deviation (RSD) (%)
LOQ87.0 - 109.2< 7.8
10 x LOQ87.0 - 109.2< 7.8
50 x LOQ87.0 - 109.2< 7.8

An alternative, less sensitive, but simpler method for the detection of this compound is Thin Layer Chromatography (TLC).

Table 3: Performance of a Thin Layer Chromatography (TLC) Method for this compound Detection [2]

Detection ReagentDetection Limit (µg)
Iodine followed by Starch5
Methyl Orange10
Bromophenol Blue10

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the widely used LC-MS/MS method and an alternative TLC method for this compound analysis.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound in Agricultural Commodities

This protocol is a synthesized representation based on common practices in validated studies.[1][3]

  • 1. Sample Preparation and Extraction:

    • Weigh a homogenized sample (e.g., 10 g of fruit, vegetable, or tea) into a centrifuge tube.

    • Add a suitable volume of acetonitrile (e.g., 10 mL) and homogenize.

    • For tea samples, hydrate the sample with water before acetonitrile extraction.[3]

    • Add saline water to induce phase separation.[3]

    • Centrifuge the mixture to separate the organic layer.

  • 2. Clean-up:

    • Pass the supernatant through a solid-phase extraction (SPE) cartridge, such as an aminopropyl (NH2) cartridge, to remove interfering matrix components.[1][3]

    • Elute the analyte from the SPE cartridge using an appropriate solvent mixture (e.g., methanol/dichloromethane).[1]

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • 3. Instrumental Analysis:

    • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[1][3][4]

    • Chromatographic Column: A C18 analytical column is commonly used for separation.

    • Mobile Phase: A gradient of mobile phases, such as water with formic acid and acetonitrile, is typically employed.

    • Detection: The analysis is performed in positive ion mode using multiple reaction monitoring (MRM) for quantification and confirmation of this compound.[1]

2. Thin Layer Chromatography (TLC) Protocol for this compound Detection [2]

  • 1. Sample Preparation:

    • Extract this compound from the sample using a suitable organic solvent.

    • Concentrate the extract before application to the TLC plate.

  • 2. TLC Development:

    • Spot the concentrated extract onto a silica gel TLC plate.

    • Develop the plate in a chamber containing a suitable solvent system.

  • 3. Visualization:

    • After development, dry the plate and spray with a chromogenic reagent.

    • Common reagents include:

      • Iodine solution followed by a starch solution, which produces a blue spot.[2]

      • Methyl orange, which results in a yellow spot.[2]

      • Bromophenol blue, which yields a blue spot.[2]

Workflow Visualizations

The following diagrams illustrate the key processes involved in the inter-laboratory validation of analytical methods for this compound.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Inter-Laboratory Study Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Analytical Requirements (Analyte, Matrix, LOQ) B Develop and Optimize Single-Laboratory Validated Method A->B C Prepare Detailed Analytical Protocol and Validation Plan B->C D Recruit Participating Laboratories C->D E Prepare and Distribute Homogeneous Test Materials and Standards D->E F Laboratories Analyze Samples Following the Protocol E->F G Collect and Statistically Analyze Data from all Laboratories F->G H Calculate Performance Characteristics (e.g., Reproducibility, Repeatability) G->H I Prepare Final Validation Report H->I J Validated Method I->J Method Adoption and Publication

Caption: Workflow for the inter-laboratory validation of an analytical method.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Instrumental Analysis A Homogenize Sample B Extract with Acetonitrile A->B C Phase Separation B->C D Solid-Phase Extraction (SPE) C->D E Elute Analyte D->E F Evaporate and Reconstitute E->F G LC Separation F->G H MS/MS Detection (MRM) G->H I Data Quantification H->I J This compound Concentration I->J Final Result

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

References

Comparison of Tridemorph's mode of action with other ergosterol biosynthesis inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ergosterol is an indispensable component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its unique presence in fungi makes the ergosterol biosynthesis pathway a prime target for the development of antifungal agents.[1][2][3] This guide provides a detailed comparison of the mode of action of Tridemorph, a morpholine fungicide, with other major classes of ergosterol biosynthesis inhibitors (EBIs), namely azoles and allylamines.

Mechanism of Action: Targeting a Vital Pathway

The synthesis of ergosterol is a complex, multi-step process. Different classes of antifungal agents inhibit specific enzymatic steps in this pathway, leading to the disruption of fungal cell membrane integrity and ultimately, cell death.[1][4]

  • This compound (Morpholine): this compound is a systemic fungicide that acts as a dual-site inhibitor in the later stages of the ergosterol biosynthesis pathway.[5][6] It specifically inhibits two enzymes: sterol Δ14-reductase (ERG24) and sterol Δ8-Δ7-isomerase (ERG2).[1][6][7][8] This multi-site action is a distinguishing feature among EBIs.[9]

  • Azoles (e.g., Ketoconazole, Fluconazole, Itraconazole): The azole class of antifungals, which includes both imidazoles and triazoles, is one of the most widely used.[10][11][12] Azoles work by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][2][8] This enzyme is crucial for the conversion of lanosterol to ergosterol.[1][13] Inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt membrane structure and function.[14]

  • Allylamines (e.g., Terbinafine, Naftifine): Allylamines target an earlier step in the pathway compared to morpholines and azoles.[1][15] They specifically inhibit squalene epoxidase (encoded by the ERG1 gene), which catalyzes the conversion of squalene to squalene epoxide.[13][15] This inhibition has a dual effect: it depletes ergosterol and leads to the toxic accumulation of the precursor squalene within the fungal cell.[4][13][15]

The following diagram illustrates the ergosterol biosynthesis pathway and the specific points of inhibition for each class of antifungal agent.

Ergosterol_Biosynthesis_Pathway cluster_allylamines Allylamines (e.g., Terbinafine) cluster_azoles Azoles (e.g., Fluconazole) cluster_morpholines Morpholines (this compound) Squalene Squalene SE Squalene Epoxidase (ERG1) Squalene->SE Squalene_Epoxide Squalene Epoxide Lanosterol Lanosterol Squalene_Epoxide->Lanosterol ...multiple steps... LD Lanosterol 14α-demethylase (ERG11/CYP51) Lanosterol->LD Intermediate_Sterols Intermediate Sterols SR_SI Sterol Δ14-reductase (ERG24) & Sterol Δ8-Δ7-isomerase (ERG2) Intermediate_Sterols->SR_SI Ergosterol Ergosterol SE->Squalene_Epoxide LD->Intermediate_Sterols SR_SI->Ergosterol Allylamine_Inhibitor Inhibition Allylamine_Inhibitor->SE Azole_Inhibitor Inhibition Azole_Inhibitor->LD Morpholine_Inhibitor Inhibition Morpholine_Inhibitor->SR_SI

Caption: Ergosterol biosynthesis pathway showing inhibition sites.

Comparative Data on Ergosterol Biosynthesis Inhibitors

The distinct mechanisms of action result in different biochemical consequences and antifungal properties. The following table summarizes these key differences.

FeatureThis compound (Morpholine)AzolesAllylamines
Target Enzyme(s) Sterol Δ14-reductase (ERG24) & Sterol Δ8-Δ7-isomerase (ERG2)[1][6][8]Lanosterol 14α-demethylase (ERG11/CYP51)[1][13]Squalene epoxidase (ERG1)[13][15]
Pathway Step Late-stage sterol modificationMid-stage demethylation of lanosterolEarly-stage epoxidation of squalene
Primary Consequence Depletion of ergosterol; accumulation of various sterol intermediatesDepletion of ergosterol; accumulation of toxic 14α-methylated sterols[14]Depletion of ergosterol; accumulation of toxic squalene[4][15]
Spectrum of Activity Primarily used in agriculture against powdery mildews and other fungal plant pathogens.[5]Broad-spectrum activity against yeasts and molds; widely used in clinical settings.[10][14]Highly effective against dermatophytes, molds, and dimorphic fungi.[16]
Nature of Action Fungistatic / Fungicidal (Eradicant action)Generally fungistatic, though can be fungicidal at high concentrations or against certain fungi.[10]Primarily fungicidal due to squalene toxicity.[15][16]
Example Compounds This compound, Fenpropimorph, Aldimorph[8]Ketoconazole, Fluconazole, Itraconazole, Voriconazole[10]Terbinafine, Naftifine, Butenafine[15]

Experimental Protocols

Evaluating the efficacy and mode of action of ergosterol biosynthesis inhibitors involves standardized in vitro and biochemical assays.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Macrodilution

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a fungus.

Materials:

  • Fungal isolate

  • Sterile culture medium (e.g., RPMI-1640)

  • Antifungal stock solutions (this compound, Azole, Allylamine)

  • Sterile test tubes

  • Incubator

Procedure:

  • Prepare Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilutions: Prepare a series of twofold dilutions of each antifungal stock solution in the culture medium in separate sets of test tubes.

  • Inoculation: Add a standardized volume of the fungal inoculum to each tube, including a drug-free growth control tube.

  • Incubation: Incubate the tubes at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until growth is clearly visible in the control tube.

  • Reading Results: The MIC is the lowest concentration of the antifungal agent in which there is no visible growth.

Protocol 2: Fungal Sterol Profile Analysis

This protocol is used to confirm the biochemical target of an inhibitor by analyzing the accumulation of specific sterol intermediates.

Materials:

  • Fungal culture treated with a sub-lethal concentration of the inhibitor

  • Untreated control fungal culture

  • Saponification reagent (e.g., alcoholic potassium hydroxide)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • Internal standard (e.g., cholesterol)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Culturing and Treatment: Grow the fungal culture to mid-log phase and expose it to a predetermined concentration (e.g., ½ MIC) of the test inhibitor for several hours. Harvest cells from both treated and untreated cultures by centrifugation.

  • Saponification and Lipid Extraction: Resuspend the cell pellets in the saponification reagent and heat (e.g., at 80°C for 1 hour) to break down cells and saponify lipids. After cooling, add the internal standard and extract the non-saponifiable lipids (sterols) into the organic solvent.

  • Analysis: Evaporate the organic solvent and reconstitute the lipid extract in a suitable solvent. Analyze the sample using HPLC or GC-MS to separate and identify the different sterols.

  • Data Interpretation: Compare the sterol profile of the treated sample to the untreated control.

    • This compound-treated cells will show a decrease in ergosterol and an accumulation of ignosterol and other intermediates.

    • Azole-treated cells will show a decrease in ergosterol and a significant accumulation of 14α-methylated sterols like lanosterol.

    • Allylamine-treated cells will show a decrease in all sterols and a large accumulation of squalene.

The following diagram outlines the general workflow for these experimental evaluations.

Experimental_Workflow Start Fungal Isolate MIC_Test MIC Determination (Broth Dilution) Start->MIC_Test Culture_Treatment Culture Treatment (Sub-MIC Concentration) Start->Culture_Treatment Result_MIC Determine MIC Value MIC_Test->Result_MIC Lipid_Extraction Saponification & Sterol Extraction Culture_Treatment->Lipid_Extraction Analysis HPLC or GC-MS Analysis Lipid_Extraction->Analysis Result_Sterol Identify Altered Sterol Profile Analysis->Result_Sterol Conclusion Confirm Mode of Action Result_MIC->Conclusion Result_Sterol->Conclusion

Caption: Workflow for evaluating ergosterol biosynthesis inhibitors.

Conclusion

This compound and other morpholine fungicides possess a distinct mode of action compared to the more clinically prevalent azole and allylamine antifungals. By inhibiting two separate enzymes, Δ14-reductase and Δ8-Δ7-isomerase, this compound represents a multi-site inhibitor within the ergosterol biosynthesis pathway.[1][6][8][9] This contrasts with the single-enzyme targets of azoles (lanosterol 14α-demethylase) and allylamines (squalene epoxidase).[1][13][15] These mechanistic differences are fundamental to their respective antifungal spectrums, fungistatic versus fungicidal activity, and the potential for resistance development. Understanding these variations is crucial for the strategic application of existing agents and for the rational design of novel antifungal therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Tridemorph: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Tridemorph, a morpholine fungicide, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.

Core Principles of this compound Disposal

The disposal of this compound must always adhere to local, state, and federal regulations.[1] It is classified as a hazardous waste and is very toxic to aquatic organisms, potentially causing long-term adverse effects in the aquatic environment.[1] Therefore, preventing its release into the environment is a critical aspect of its disposal.

Step-by-Step Disposal Procedures

1. Waste Collection and Storage:

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Labeling: Clearly label waste containers with "Hazardous Waste" and "this compound."

  • Containers: Use suitable, closed, and properly labeled containers for disposal.[2] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

2. Disposal Methods: The primary recommended methods for the disposal of this compound are:

  • Licensed Chemical Destruction Plant: The most appropriate method is to send the waste to a licensed chemical destruction plant.[2]

  • Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[2] This should be performed at an approved site by a licensed contractor.[1]

3. Handling of Empty Containers: Empty containers that held this compound may still retain hazardous residues.

  • Triple Rinsing: Containers can be triple-rinsed (or the equivalent).[2] The rinsate should be collected and treated as hazardous waste.

  • Puncturing: After rinsing, puncture the container to prevent reuse.[1][2]

  • Disposal: Properly rinsed and punctured containers may be offered for recycling, reconditioning, or disposed of in a sanitary landfill, if local regulations permit.[2] Combustible packaging materials may be incinerated.[2]

4. Spill Management: In the event of a this compound spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Containment: For minor spills, contain and absorb the spill with inert materials like sand, earth, or vermiculite.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection, when cleaning up spills.[4]

  • Disposal of Cleanup Material: All materials used for spill cleanup must be collected and disposed of as hazardous waste.[5]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Tridemorph_Disposal_Workflow cluster_start cluster_collection Waste Collection & Storage cluster_disposal_options Disposal Options cluster_container Empty Container Management cluster_end start This compound Waste Generated collect Collect in a suitable, closed, and labeled container start->collect store Store in a cool, dry, well-ventilated area collect->store decision Select Disposal Method store->decision incineration Controlled Incineration with Flue Gas Scrubbing decision->incineration Option 1 destruction Licensed Chemical Destruction Plant decision->destruction Option 2 rinse Triple-Rinse Container incineration->rinse destruction->rinse puncture Puncture Container to Prevent Reuse rinse->puncture dispose_container Recycle, Recondition, or Dispose in Sanitary Landfill (if permitted) puncture->dispose_container end Disposal Complete dispose_container->end

Caption: Workflow for the proper disposal of this compound waste.

Quantitative Data

Currently, publicly available safety data sheets and disposal guidelines for this compound do not specify quantitative data such as concentration thresholds for different disposal methods or specific parameters for incineration. The guiding principle is to treat all concentrations of this compound waste as hazardous.

ParameterValue
Acute Oral Reference Dose (RfDoa)0.02 mg/kg-day[6]
Chronic Oral Reference Dose (RfDoc)0.01 mg/kg-day[6]

This data, while not directly related to disposal procedures, underscores the toxicity of this compound and the importance of proper handling and disposal to minimize exposure.

Experimental Protocols

The provided information is based on established safety and hazardous waste management protocols. Specific experimental protocols for the degradation or neutralization of this compound are not detailed in standard safety and disposal literature. Researchers should consult specialized literature on pesticide degradation for such information, keeping in mind that any such procedures should be conducted in a controlled laboratory setting and the resulting waste must still be managed in accordance with hazardous waste regulations.

By adhering to these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Tridemorph

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Tridemorph. Adherence to these procedures is vital to ensure personal safety and environmental protection. This compound is classified as a moderately hazardous pesticide by the World Health Organization; it is harmful if swallowed and can cause skin and eye irritation.[1][2][3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive array of personal protective equipment is mandatory to prevent exposure. Dermal contact is a primary route of exposure to pesticides, accounting for approximately 97% of incidents.[4]

Required PPE includes:

  • Gloves: Chemical-resistant gauntlet gloves, such as neoprene or butyl rubber, that extend up the forearm are essential.[5][6] Do not use leather or fabric gloves as they can absorb and retain the chemical.[6] Always wash the exterior of gloves before removing them.[6]

  • Protective Clothing: Wear loose-fitting, chemical-resistant coveralls or a protective suit.[5][6] A PVC apron should also be worn, especially when mixing or loading.[5]

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and sprays.[6][7]

  • Footwear: Chemical-resistant boots are required.[5][6] Pants should be worn over the boots to prevent chemicals from entering.[6]

  • Respiratory Protection: If working in an area with inadequate ventilation or where aerosols may be generated, a NIOSH-approved respirator is necessary.[4][7]

Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure you are in a well-ventilated area.[5][7] Inspect all PPE for any damage.[8]

  • Handling: Avoid all personal contact with this compound, including inhalation of vapors or mists.[5][7] Use non-sparking tools to prevent fire hazards.[7]

  • Decontamination: If clothing becomes contaminated, remove it immediately and do not allow it to remain in contact with the skin.[5]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Spills: In case of a spill, clear the area of personnel and move upwind.[5] Wear appropriate PPE, including respiratory protection, and contain the spill using inert materials like sand or earth.[5] Prevent the spill from entering drains or water courses.[5]

Disposal Plan

This compound and its containers are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[5]

Waste Disposal:

  • Unused Product: Unused this compound should be disposed of as hazardous waste.[5] Consult your institution's environmental health and safety office for specific procedures.

  • Contaminated Materials: Any materials, such as absorbents used for spill cleanup, must also be treated as hazardous waste.

Container Disposal:

  • Non-reusable containers: Puncture empty containers to prevent reuse and dispose of them in an authorized landfill.[5]

  • Recycling: Containers can be recycled if they are triple-rinsed.[9] The rinsate should be collected and disposed of as hazardous waste.[9]

Triple-Rinsing Procedure: [9]

  • Empty the container into the spray tank and allow it to drain for 30 seconds.

  • Fill the container 20-25% full with water and securely replace the cap.

  • Shake or agitate the container for at least 30 seconds.

  • Pour the rinsate into the spray tank, allowing it to drain for 30 seconds.

  • Repeat this process two more times.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C19H39NO[10]
Molecular Weight 297.5 g/mol [10]
Appearance Oily liquid with a slight amine odor[5]
Vapor Pressure 48.004 mPa (at 20°C)[5]
Specific Gravity 0.86 (technical grade)[5]
GHS Hazard Statements H302, H315, H332, H360D, H400, H410[10]

Experimental Workflow Diagram

Tridemorph_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Risks & Review SDS B Select & Inspect PPE A->B C Ensure Proper Ventilation B->C D Handle this compound C->D Proceed with caution E Emergency Spill Response D->E If spill occurs F Decontaminate Work Area D->F E->F After cleanup G Segregate Waste F->G Post-handling H Triple-Rinse Containers G->H I Dispose of Hazardous Waste H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tridemorph
Reactant of Route 2
Reactant of Route 2
Tridemorph

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.